molecular formula C13H12N5NaO5S2 B601400 E-Ceftizoxime Sodium Salt CAS No. 97164-53-9

E-Ceftizoxime Sodium Salt

Katalognummer: B601400
CAS-Nummer: 97164-53-9
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: ADLFUPFRVXCDMO-GIXFXUBFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftizoxime Sodium is the sodium salt form of ceftizoxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Ceftizoxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis.
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

97164-53-9

Molekularformel

C13H12N5NaO5S2

Molekulargewicht

405.4 g/mol

IUPAC-Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1

InChI-Schlüssel

ADLFUPFRVXCDMO-GIXFXUBFSA-M

Isomerische SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (E)-Ceftizoxime Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

Ceftizoxime Sodium is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its efficacy, however, is intrinsically linked to its precise three-dimensional structure. The seemingly subtle difference between the desired (Z)-isomer and the less active (E)-isomer at the methoxyimino group necessitates a rigorous and multi-faceted approach to structural elucidation.[1] This guide provides an in-depth technical exploration of the core analytical methodologies employed to unequivocally confirm the identity, purity, and stereochemistry of (E)-Ceftizoxime Sodium Salt, ensuring its safety and therapeutic efficacy. Our approach is grounded in the principles of orthogonal analytical techniques, where each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis as mandated by Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs).[2][3]

The Analytical Blueprint: A Multi-Technique Strategy

The comprehensive characterization of (E)-Ceftizoxime Sodium Salt hinges on a synergistic application of chromatographic and spectroscopic techniques. This workflow is designed to move from initial purity assessment and separation to definitive structural confirmation at the atomic level.

Ceftizoxime Elucidation Workflow Figure 1: Integrated Workflow for (E)-Ceftizoxime Sodium Salt Structure Elucidation cluster_0 Chromatographic Separation & Purity cluster_1 Spectroscopic Identification cluster_2 Definitive Structure & Stereochemistry cluster_3 Final Confirmation HPLC HPLC Analysis (Purity & Isomer Separation) MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) HPLC->MS Provides pure fractions for MS NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Connectivity) HPLC->NMR Isolates isomers for NMR Confirmation Data Integration & Final Structure Confirmation HPLC->Confirmation MS->NMR Confirms molecular mass of NMR sample MS->Confirmation IR Infrared Spectroscopy (IR) (Functional Group Analysis) NMR->IR Corroborates functional groups NMR->Confirmation IR->Confirmation XRay Single Crystal X-Ray Diffraction (Absolute Configuration) XRay->Confirmation Provides definitive 3D structure

Caption: Figure 1: A logical workflow illustrating the sequential and interconnected analytical techniques for the comprehensive structural elucidation of (E)-Ceftizoxime Sodium Salt.

Chromatographic Integrity: High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is the foundational technique for assessing the purity of (E)-Ceftizoxime Sodium Salt. Its primary role is to separate the active pharmaceutical ingredient (API) from any process-related impurities, degradation products, and, most critically, its geometric (E)-isomer. The United States Pharmacopeia (USP) mandates an HPLC-based assay for identity and purity, underscoring its regulatory importance.[4] The separation of the (Z) and (E) isomers is paramount, as the (E)-isomer exhibits significantly lower antibacterial activity.

Experimental Protocol: Isomer-Specific HPLC Analysis
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for its ability to resolve cephalosporins and their related substances.

  • Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 40 mM phosphate buffer, pH 3.2) and an organic modifier like methanol or acetonitrile.[5] The gradient is adjusted to ensure resolution between the (Z) and (E) isomers.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is standard, with monitoring at a wavelength where the chromophores of the Ceftizoxime molecule exhibit strong absorbance, such as 242 nm or 310 nm.[6]

  • Sample Preparation: Accurately weigh and dissolve the Ceftizoxime Sodium Salt in the mobile phase or a suitable solvent to a known concentration.

  • System Suitability: Before sample analysis, the chromatographic system's performance is verified. This includes parameters like the resolution between the (Z) and (E) isomer peaks, which should be not less than 1.5, and the relative standard deviation of replicate injections of a standard solution.

  • Analysis: Inject the sample solution and a reference standard of known (Z)-Ceftizoxime. The retention time of the major peak in the sample chromatogram must correspond to that of the reference standard.[4] Impurities and the (E)-isomer are identified by their relative retention times.

Unveiling the Molecular Blueprint: Spectroscopic Techniques

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The "Why": MS provides the unequivocal molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can deliver a mass accuracy of less than 5 ppm, allowing for the determination of the elemental composition. Furthermore, tandem MS (MS/MS) experiments reveal the fragmentation patterns of the molecule, which act as a structural fingerprint and help in identifying specific substructures.

Experimental Protocol: ESI-MS/MS Analysis
  • Ionization: Electrospray ionization (ESI) is the preferred method for cephalosporins due to its soft ionization nature, which typically produces the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ with minimal fragmentation in the source.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass.

  • Sample Infusion: The sample, often collected as a pure fraction from HPLC, is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak. For Ceftizoxime (C₁₃H₁₃N₅O₅S₂), the expected monoisotopic mass is approximately 383.03 g/mol .

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting product ions provide structural information. Characteristic cleavages often occur at the amide bond and within the beta-lactam ring.

Technique Parameter Typical Value/Observation Purpose
HPLC ColumnC18, 250 x 4.6 mm, 5 µmSeparation of API from impurities and isomers
Mobile PhasePhosphate Buffer/Acetonitrile GradientAchieve resolution
DetectionUV at 242 nm or 310 nmQuantitation and detection of chromophoric species
MS IonizationElectrospray (ESI), Positive ModeGenerate molecular ions ([M+H]⁺)
m/z of [M+H]⁺~384.038Confirm molecular weight
Key FragmentsCleavage of beta-lactam ring, side-chain lossStructural fingerprinting
¹H NMR SolventDMSO-d₆Solubilize the salt and avoid proton exchange
Chemical Shift (δ)~9.5 ppm (amide NH), ~5.0-5.8 ppm (β-lactam protons)Proton environment and connectivity
¹³C NMR SolventDMSO-d₆
Chemical Shift (δ)~160-170 ppm (carbonyl carbons)Carbon skeleton mapping
IR Sample PrepKBr PelletSolid-state analysis
Key Bands (cm⁻¹)~1750-1770 (β-lactam C=O), ~1650-1680 (Amide C=O)Functional group identification

Table 1: Summary of Key Analytical Parameters for (E)-Ceftizoxime Sodium Salt Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

The "Why": NMR is arguably the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to each other. ¹³C NMR reveals the carbon framework of the molecule. Crucially, the chemical shifts of protons adjacent to the oxime group are sensitive to its stereochemistry, allowing for the differentiation of (Z) and (E) isomers. A significant chemical shift difference of approximately 0.7 ppm in ¹H NMR can be observed between the isomers.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the sodium salt. Tetramethylsilane (TMS) is used as an internal standard.

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the amide proton, the protons of the β-lactam ring, the methoxy group protons, and the protons on the thiazole and dihydrothiazine rings.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. The chemical shifts of the carbonyl carbons (β-lactam and amide) are particularly diagnostic.

  • 2D NMR (COSY, HSQC): If further confirmation is needed, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached carbons, confirming assignments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The "Why": IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The presence and position of characteristic absorption bands, such as the carbonyl stretch of the β-lactam ring, provide confirmatory evidence of the core cephalosporin structure.

Experimental Protocol: Fourier-Transform IR (FTIR)
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a translucent disk.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands. For Ceftizoxime, the most critical vibrations are:

    • β-lactam carbonyl (C=O) stretch: A strong, sharp band around 1750-1770 cm⁻¹. This is highly characteristic of the strained four-membered ring.

    • Amide I band (C=O) stretch: A strong band around 1650-1680 cm⁻¹.

    • N-H stretch (amide and amine): Broad bands in the region of 3200-3400 cm⁻¹.

    • C=N stretch (oxime and thiazole): Bands in the 1610-1640 cm⁻¹ region.

The Definitive Proof: Single Crystal X-Ray Diffraction

The "Why": While the combination of spectroscopic methods provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional model of the molecule in the solid state. It determines the precise spatial arrangement of every atom, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry at the chiral centers and the geometric configuration of the oxime group.

Experimental Workflow: X-Ray Crystallography

XRay_Workflow Figure 2: Workflow for Single Crystal X-Ray Diffraction Crystal_Growth Crystal Growth (Slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-Ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structural Model (Absolute Configuration) Structure_Refinement->Final_Structure

Caption: Figure 2: A streamlined process for determining the absolute structure of (E)-Ceftizoxime Sodium Salt via X-ray crystallography.

Methodology Overview
  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown from a supersaturated solution of Ceftizoxime Sodium Salt using techniques like slow evaporation or vapor diffusion with a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined to best fit the experimental data. The final output is a detailed 3D model of the molecule, confirming the (Z)-configuration of the methoxyimino group and the stereochemistry of the bicyclic core.

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of (E)-Ceftizoxime Sodium Salt is a rigorous process that exemplifies the principles of modern pharmaceutical analysis. It is not merely a checklist of techniques but a logical, evidence-based investigation. By integrating the separating power of HPLC with the detailed structural insights from MS, NMR, and IR, and culminating in the definitive proof from X-ray crystallography, we build an unassailable case for the identity, purity, and correct isomeric form of the API. This comprehensive approach ensures that each batch of Ceftizoxime Sodium Salt meets the stringent quality standards required for a life-saving therapeutic agent.

References

  • Title: Ceftizoxime Sodium Monograph Source: USP-NF URL: [Link]

  • Title: Synthesis of ceftizoxime alapivoxil analogues Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Identification of E and Z isomers of some cephalosporins by NMR Source: Trade Science Inc. URL: [Link]

  • Title: Characterization of impurities in cefpodoxime proxetil using LC–MSn Source: PMC - NIH URL: [Link]

  • Title: Official Monographs for Part I / Ceftizoxime Sodium Source: Japanese Pharmacopoeia URL: [Link]

  • Title: Crystal and X-ray powder diffraction data for cefotaxime sodium salt, C16H16N5NaO7S2 Source: Cambridge University Press URL: [Link]

  • Title: Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy Source: Scientific & Academic Publishing URL: [Link]

  • Title: VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies Source: SciELO URL: [Link]

  • Title: Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone Source: PubMed URL: [Link]

  • Title: A general protocol for the crystallization of membrane proteins for X-ray structural investigation Source: NIH URL: [Link]

  • Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: (E)-Ceftizoxime Sodium Salt Source: PubChem URL: [Link]

  • Title: HPLC Analysis of Ceftriaxone and Ceftizoxime Source: Asian Journal of Chemistry URL: [Link]

Sources

The Synthesis of (Z)-Ceftizoxime Sodium: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Cephalosporin Synthesis

The journey of a drug from a laboratory concept to a clinical reality is paved with intricate chemical challenges. Ceftizoxime, a third-generation cephalosporin, stands as a testament to the ingenuity of synthetic organic chemistry in combating bacterial infections. Its efficacy is intrinsically linked to its specific stereochemistry, particularly the (Z)-configuration of the methoxyimino group on the C-7 acylamino side chain. This guide provides an in-depth exploration of the synthesis of (Z)-Ceftizoxime sodium, designed for researchers, scientists, and drug development professionals. We will dissect not only the "how" but, more critically, the "why" behind the chosen synthetic strategies, offering a blend of established protocols and the underlying chemical principles that ensure a successful and scalable synthesis.

Introduction: The Significance of (Z)-Ceftizoxime

Ceftizoxime is a broad-spectrum, β-lactamase-resistant cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[3][4] The defining feature of ceftizoxime and many other third-generation cephalosporins is the aminothiazolyl methoxyimino side chain at the C-7 position of the cephem nucleus. The spatial arrangement, or stereochemistry, of the methoxyimino group is paramount. The (Z)-isomer (also referred to as the syn-isomer) exhibits significantly greater antibacterial activity than its corresponding (E)-isomer (anti-isomer).[5][6][7] This disparity in biological activity underscores the critical need for stereoselective control throughout the synthesis. This guide will, therefore, focus exclusively on the synthesis of the therapeutically active (Z)-Ceftizoxime sodium.

The Strategic Approach: A Convergent Synthesis

The industrial synthesis of (Z)-Ceftizoxime sodium is best approached through a convergent strategy. This involves the separate synthesis of two key building blocks: the cephalosporin nucleus and the C-7 side chain, which are then coupled in a subsequent step. This approach allows for greater flexibility, optimization of individual reaction steps, and ultimately, a more efficient overall process.

Our discussion will be structured around the following key stages:

  • Part I: Elaboration of the Cephalosporin Core - The Journey to 7-ANCA

  • Part II: Stereoselective Synthesis of the C-7 Side Chain - Crafting (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid

  • Part III: The Crucial Coupling - Acylation of 7-ANCA

  • Part IV: The Final Transformation - Salt Formation and Purification

Part I: Elaboration of the Cephalosporin Core - The Journey to 7-ANCA

The synthesis of Ceftizoxime typically commences with a readily available cephalosporin nucleus. While 7-aminocephalosporanic acid (7-ACA) is a common starting material for many cephalosporins, the synthesis of Ceftizoxime often utilizes 7-amino-3-cephem-4-carboxylic acid (7-ANCA), as Ceftizoxime lacks the acetoxymethyl group at the C-3 position.[1]

The industrial production of 7-ACA itself is a fascinating example of biotechnology, often involving the enzymatic cleavage of the D-α-aminoadipoyl side chain from Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[8][9][10]

G cluster_0 Preparation of the Cephalosporin Nucleus Cephalosporin_C Cephalosporin C (from Fermentation) 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalosporin_C->7_ACA Enzymatic Deacylation 7_ANCA 7-Amino-3-cephem-4-carboxylic Acid (7-ANCA) 7_ACA->7_ANCA Chemical Modification

Caption: Overview of the preparation of the 7-ANCA nucleus.

The conversion of 7-ACA to 7-ANCA involves the removal of the C-3 acetoxymethyl group, which can be achieved through various chemical methods.

Part II: Stereoselective Synthesis of the C-7 Side Chain

The synthesis of the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, is a multi-step process where stereochemical control is of utmost importance. A common pathway begins with an acetoacetic ester derivative.

G cluster_1 Synthesis of the (Z)-Side Chain Start 4-Chloroacetoacetic Ester Oximation Oximation (e.g., with NaNO2/acid) Start->Oximation Hydroxyimino_Ester Chloro-hydroxyimino Ester Oximation->Hydroxyimino_Ester Thiazole_Formation Reaction with Thiourea Hydroxyimino_Ester->Thiazole_Formation Hydroxyimino_Thiazole (Z)-2-(2-Aminothiazol-4-yl)- 2-hydroxyiminoacetic Ester Thiazole_Formation->Hydroxyimino_Thiazole Methylation Methylation (e.g., with Dimethyl Sulfate) Hydroxyimino_Thiazole->Methylation Methoxyimino_Ester (Z)-2-(2-Aminothiazol-4-yl)- 2-methoxyiminoacetic Ester Methylation->Methoxyimino_Ester Hydrolysis Ester Hydrolysis Methoxyimino_Ester->Hydrolysis Final_Side_Chain (Z)-2-(2-Aminothiazol-4-yl)- 2-methoxyiminoacetic Acid Hydrolysis->Final_Side_Chain

Caption: A representative synthetic pathway for the (Z)-C-7 side chain.

Causality in Experimental Choices:
  • Oximation: The reaction of 4-chloroacetoacetic ester with a nitrosating agent, such as sodium nitrite in an acidic medium, introduces the oxime functionality. The reaction conditions are controlled to favor the formation of the desired hydroxylamino intermediate.[11]

  • Thiazole Ring Formation: The subsequent reaction with thiourea is a classic Hantzsch-type thiazole synthesis, which proceeds readily with the chloro-hydroxyimino ester to form the aminothiazole ring.[11]

  • Stereocontrolled Methylation: The methylation of the hydroxyimino group to a methoxyimino group is a critical step. The use of specific methylating agents and reaction conditions, such as phase-transfer catalysis, can favor the formation of the desired (Z)-isomer.[11] The rationale for achieving Z-selectivity often lies in the thermodynamic stability of the Z-isomer or kinetic control during the methylation process.

  • Ester Hydrolysis: The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is then ready for activation and coupling.

Part III: The Crucial Coupling - Acylation of 7-ANCA

The heart of the Ceftizoxime synthesis is the amide bond formation between the 7-amino group of the 7-ANCA nucleus and the carboxylic acid of the side chain. This reaction requires the "activation" of the side chain's carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 7-ANCA.

Activation of the Side Chain:

Several methods can be employed to activate the carboxylic acid:

  • Conversion to an Acid Chloride: A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or phosphorus pentachloride. This is often done at low temperatures to maintain the integrity of the Z-isomer.[12]

  • Use of Active Esters: The carboxylic acid can be converted into an "active ester," such as a benzothiazolyl thioester (AE-active ester) or a diethyl thiophosphoryl ester.[13] These active esters are stable enough to be isolated but reactive enough to acylate the 7-amino group under mild conditions.

G cluster_2 Acylation Reaction 7_ANCA 7-ANCA Ceftizoxime_Acid (Z)-Ceftizoxime Acid 7_ANCA->Ceftizoxime_Acid Activated_Side_Chain Activated (Z)-Side Chain (e.g., Acid Chloride or Active Ester) Activated_Side_Chain->Ceftizoxime_Acid Acylation in an alkaline medium

Sources

An In-depth Technical Guide to the Solubility and Stability of E-Ceftizoxime Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount for the successful development of a safe, effective, and stable drug product. This guide provides an in-depth technical exploration of the solubility and stability of E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic. The insights and protocols herein are curated to provide a practical framework for its characterization.

Introduction: The Critical Role of Physicochemical Characterization

E-Ceftizoxime Sodium Salt is a semi-synthetic, broad-spectrum antibiotic renowned for its resistance to a wide array of beta-lactamases.[1][2] Its therapeutic efficacy is intrinsically linked to its formulation, which in turn is dictated by its solubility and stability. A thorough grasp of these parameters is not merely an academic exercise; it is a cornerstone of rational drug development, influencing everything from formulation strategies and manufacturing processes to storage conditions and shelf-life determination. This guide will delve into the critical aspects of E-Ceftizoxime Sodium Salt's solubility profile and its degradation pathways under various stress conditions.

Part 1: Solubility Profile of E-Ceftizoxime Sodium Salt

The solubility of an API is a critical determinant of its bioavailability and formulation design. E-Ceftizoxime Sodium Salt is characterized by its high aqueous solubility, a property that is advantageous for the development of parenteral dosage forms.

Aqueous and Organic Solubility

E-Ceftizoxime Sodium Salt is described as being very soluble in aqueous solutions.[3] A hydrated form, specifically a hemitrihydrate, has been noted for its high dissolution rate in water, which is a significant advantage for pharmaceutical compositions.[4] Beyond aqueous systems, it also exhibits solubility in methanol.[5]

While qualitative descriptions are useful, quantitative determination of solubility in various solvents and across a range of physiologically and pharmaceutically relevant pH values is essential for pre-formulation studies.

Data Presentation: Solubility of E-Ceftizoxime Sodium Salt
Solvent SystemQualitative SolubilityQuantitative Data (mg/mL)Significance in Drug Development
Purified WaterVery Soluble[3]Data not readily available in public literature; requires experimental determination.Essential for developing aqueous-based parenteral formulations.
Phosphate Buffer (pH 7.4)Expected to be very solubleRequires experimental determination.Mimics physiological pH, crucial for predicting in vivo dissolution.
MethanolSoluble[5]Requires experimental determination.Useful for analytical method development and certain formulation approaches.
EthanolRequires experimental determinationRequires experimental determination.Important for understanding potential co-solvent effects in formulations.
AcetonitrileRequires experimental determinationRequires experimental determination.Commonly used in HPLC mobile phases; solubility data aids in method development.
DMSOSolubleA commercial supplier provides data for preparing stock solutions.[6]A common solvent for in vitro assays and stock solution preparation.
Experimental Protocol: Determining Equilibrium Solubility

The following protocol outlines a robust method for quantifying the equilibrium solubility of E-Ceftizoxime Sodium Salt. This self-validating system ensures accuracy and reproducibility.

Objective: To determine the saturation solubility of E-Ceftizoxime Sodium Salt in various solvents at controlled temperatures.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of E-Ceftizoxime Sodium Salt to a series of vials containing a fixed volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The extended time ensures that the dissolution process is complete.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved E-Ceftizoxime Sodium Salt.

  • Calculation: Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of E-Ceftizoxime Sodium Salt is critical for ensuring its potency and safety over time. As a beta-lactam antibiotic, its primary degradation pathway involves the hydrolysis of the strained beta-lactam ring, which renders the antibiotic inactive.[7][8]

Factors Influencing Stability

Several environmental factors can influence the stability of E-Ceftizoxime Sodium Salt in both solid and solution states:

  • Temperature: Elevated temperatures accelerate chemical degradation. Studies on ceftizoxime in intravenous solutions have shown that refrigeration (5°C) and freezing (-20°C) significantly extend its stability compared to room temperature (22°C).[9] For instance, at room temperature, ceftizoxime is stable in 5% Dextrose (D5W) or 0.9% NaCl (NS) for 24 to 48 hours.[9]

  • pH: The pH of the solution is a critical factor. The hydrolysis of the beta-lactam ring can be catalyzed by both acidic and basic conditions.[7] The optimal pH for the stability of many cephalosporins is in the weakly acidic to neutral range.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Photostability studies are a key component of forced degradation testing as outlined by ICH guidelines.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Visualization: Proposed Degradation Pathway of E-Ceftizoxime Sodium Salt

G cluster_main E-Ceftizoxime Sodium Salt cluster_stressors Stress Conditions cluster_degradation Primary Degradation Pathway cluster_products Degradation Products A E-Ceftizoxime Sodium Salt (Active Molecule) B Acid/Base Hydrolysis C Oxidation D Photolysis (UV/Vis Light) E Thermal Stress F Hydrolysis of Beta-Lactam Ring B->F pH-dependent H Other Unidentified Degradants C->H D->H E->F G Inactive Penicilloic Acid Analogue (Loss of Antibacterial Activity) F->G

Caption: Proposed primary degradation pathway of E-Ceftizoxime Sodium Salt.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps in identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[10] These studies are also instrumental in developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the API.[10]

Experimental Protocol: Forced Degradation of E-Ceftizoxime Sodium Salt

Objective: To investigate the degradation profile of E-Ceftizoxime Sodium Salt under various stress conditions and to facilitate the development of a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of E-Ceftizoxime Sodium Salt in purified water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep at room temperature and monitor at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the generally rapid nature of base-catalyzed hydrolysis of beta-lactams.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature and monitor over time (e.g., 1, 2, 4, 8 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid powder of E-Ceftizoxime Sodium Salt to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Also, subject the stock solution to thermal stress at 60°C.

    • At each time point, prepare solutions from the solid sample or dilute the stressed solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to a photostability chamber that provides controlled light exposure according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light).[4]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze the samples after the exposure period.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A C18 column with a gradient mobile phase of a phosphate buffer and acetonitrile is a common starting point. The detector should be a photodiode array (PDA) detector to assess peak purity and identify the emergence of degradation products.

Visualization: Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A E-Ceftizoxime Sodium Salt Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) C Base Hydrolysis (0.1 M NaOH, RT) D Oxidation (3% H2O2, RT) E Thermal Stress (Solid & Solution, 60-80°C) F Photolytic Stress (ICH Q1B) G Neutralization & Dilution B->G C->G D->G E->G F->G H Stability-Indicating HPLC-PDA Analysis G->H I Characterization of Degradation Products (e.g., LC-MS) H->I

Caption: Workflow for the forced degradation study of E-Ceftizoxime Sodium Salt.

Conclusion

The favorable aqueous solubility of E-Ceftizoxime Sodium Salt makes it well-suited for parenteral formulations. However, its stability is a critical attribute that must be carefully managed. As with other beta-lactam antibiotics, hydrolysis of the beta-lactam ring is the primary degradation pathway, which is sensitive to pH and temperature. A systematic approach to solubility and stability testing, as outlined in this guide, is essential for the development of a robust and reliable drug product. The provided protocols for equilibrium solubility determination and forced degradation studies offer a solid foundation for researchers to build upon in their specific development programs. The insights gained from such studies are indispensable for ensuring the quality, safety, and efficacy of E-Ceftizoxime Sodium Salt formulations.

References

  • Google Patents. (n.d.). CN103044450B - Ceftizoxime sodium compound and preparation method and drug...
  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016). stability study of cefotaxime sodium by stability indicating methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Knoppert, D. C., Freeman, D., & Webb, D. (1993). Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. The Canadian Journal of Hospital Pharmacy, 46(1), 13–18.
  • precisionFDA. (n.d.). CEFTIZOXIME SODIUM. Retrieved from [Link]

  • RCSB PDB. (2018). Beta-lactamase: Destroying Antibiotic [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Solubility Measurement and Stability Study of Sodium Cefuroxime. Retrieved from [Link]

  • Allmpus. (n.d.). CEFTIZOXIME SODIUM. Retrieved from [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation – A Review. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Ceftizoxime Sodium 345. Retrieved from [Link]

  • ResearchGate. (2019). Physicochemical Stability of Cefotaxime Sodium in Polypropylene Syringes at High Concentrations for Intensive Care Units. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved from [Link]

Sources

The Pharmacokinetic Profile of Ceftizoxime Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacokinetic properties of ceftizoxime sodium, a third-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of ceftizoxime, supported by field-proven experimental insights and methodologies.

Introduction: The Clinical Significance of Ceftizoxime's Pharmacokinetics

Ceftizoxime sodium is a parenteral, beta-lactamase-resistant cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects and the development of antimicrobial resistance. This guide will explore the journey of ceftizoxime through the body, from administration to elimination, and detail the experimental frameworks used to elucidate these processes.

Section 1: Absorption - A Parenteral Imperative

Ceftizoxime is not absorbed from the gastrointestinal tract and therefore must be administered parenterally, either through intravenous (IV) or intramuscular (IM) injection.[3][4] This route of administration ensures complete bioavailability, meaning the entire administered dose reaches the systemic circulation. Following parenteral administration, ceftizoxime is rapidly absorbed, with peak serum concentrations achieved shortly after injection.[2]

Section 2: Distribution - Reaching the Site of Infection

Once in the bloodstream, ceftizoxime is widely distributed into most body tissues and fluids.[4][5] This extensive distribution is a key factor in its efficacy against a wide range of infections.

Tissue Penetration

Ceftizoxime achieves therapeutic concentrations in various body fluids and tissues, including pleural fluid, synovial fluid, bone, and bile.[2][5] Notably, unlike many other cephalosporins, ceftizoxime exhibits good penetration into the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges, making it a viable option for the treatment of meningitis.[1][2][4]

Plasma Protein Binding

An important determinant of a drug's distribution is its binding to plasma proteins. Only the unbound, or free, fraction of the drug is pharmacologically active and able to diffuse into tissues. Ceftizoxime is approximately 30% bound to plasma proteins.[4][5][6][7] This relatively low level of protein binding contributes to its wide distribution and availability at the site of infection.

Experimental Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol outlines a standard laboratory method for determining the extent of ceftizoxime's binding to plasma proteins.

Objective: To quantify the percentage of ceftizoxime bound to plasma proteins in vitro.

Methodology:

  • Preparation of Dialysis Assembly:

    • A semi-permeable membrane with a molecular weight cutoff (MWCO) of 12-14 kDa is prepared by soaking in dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The membrane is then assembled into a two-chamber equilibrium dialysis cell.

  • Sample Preparation:

    • Human plasma is spiked with a known concentration of ceftizoxime sodium (e.g., 10 µg/mL).

    • An equal volume of dialysis buffer is prepared.

  • Equilibrium Dialysis:

    • The plasma containing ceftizoxime is added to one chamber of the dialysis cell, and the dialysis buffer is added to the other chamber.

    • The cells are sealed and incubated at 37°C with gentle agitation for a predetermined period (typically 4-6 hours) to allow for equilibrium to be reached.

  • Sample Analysis:

    • At the end of the incubation period, aliquots are taken from both the plasma and buffer chambers.

    • The concentration of ceftizoxime in each aliquot is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation of Protein Binding:

    • The percentage of protein binding is calculated using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

      • Total Concentration is the ceftizoxime concentration in the plasma chamber.

      • Free Concentration is the ceftizoxime concentration in the buffer chamber.

Section 3: Metabolism - A Stable Entity

Ceftizoxime is not significantly metabolized in the body.[2][3][5][6] It is excreted virtually unchanged, which is a key characteristic of its pharmacokinetic profile. This lack of metabolism minimizes the potential for drug-drug interactions involving metabolic pathways and eliminates variability in drug clearance due to differences in patient metabolic rates.

Section 4: Excretion - The Renal Route

The primary route of elimination for ceftizoxime is via the kidneys.[3][4][5] It is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[4][8] This rapid and efficient renal clearance results in a relatively short elimination half-life.

Elimination Half-Life

In individuals with normal renal function, the elimination half-life of ceftizoxime is approximately 1.5 to 2.0 hours.[3][4] This short half-life necessitates frequent dosing (typically every 8 to 12 hours) to maintain therapeutic concentrations in the body.[9]

Impact of Renal Impairment

As ceftizoxime is primarily cleared by the kidneys, its elimination is significantly affected by renal function. In patients with impaired renal function, the elimination half-life is prolonged, and the total body clearance is reduced.[4] This can lead to the accumulation of the drug and an increased risk of adverse effects. Therefore, dosage adjustments are crucial for patients with renal insufficiency.

Data Presentation: Ceftizoxime Pharmacokinetic Parameters
ParameterValue in Healthy AdultsReference
Bioavailability 100% (Parenteral)[3],[4]
Plasma Protein Binding ~30%[4],[5],
Volume of Distribution Widely distributed[4],
Metabolism Not metabolized[3],[5],[2]
Primary Route of Excretion Renal[3],[4],[5]
Elimination Half-Life 1.5 - 2.0 hours[3],[4]
Data Presentation: Dosage Adjustments in Renal Impairment
Creatinine Clearance (mL/min)Recommended Dosage Adjustment
> 80Standard dosing regimen
50 - 79500 mg to 1 g every 8 hours
5 - 49250 mg to 500 mg every 12 hours
0 - 4250 mg every 24 hours or 500 mg every 48 hours

This table provides general guidance; specific dosing should be tailored to the individual patient and the severity of the infection.

Section 5: Experimental Workflows and Methodologies

The characterization of ceftizoxime's pharmacokinetic profile relies on robust and validated experimental methods. This section details the workflows for a preclinical pharmacokinetic study and the analytical quantification of the drug in biological matrices.

Experimental Protocol: Preclinical Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic parameters of intravenously administered ceftizoxime in rats.

Methodology:

  • Animal Model and Housing:

    • Male Sprague-Dawley rats (250-300g) are used.

    • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Administration:

    • Ceftizoxime sodium is dissolved in sterile saline to a final concentration of 20 mg/mL.

    • A single intravenous dose of 20 mg/kg is administered via the tail vein.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or retro-orbital sinus at predefined time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes post-dose.

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • The blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • The plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Sample Analysis:

    • The concentration of ceftizoxime in the plasma samples is determined using a validated HPLC method (see protocol below).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software.

    • Key pharmacokinetic parameters are calculated, including:

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t½)

Experimental Protocol: Quantification of Ceftizoxime in Plasma by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of ceftizoxime in rat plasma.

Methodology:

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.5) in a ratio of approximately 20:80 (v/v). The exact ratio should be optimized for optimal peak separation and shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of ceftizoxime.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • The calibration curve and QC samples are processed and analyzed alongside the study samples.

  • Method Validation:

    • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Section 6: Visualization of Ceftizoxime's Pharmacokinetic Journey

Diagram: The ADME Pathway of Ceftizoxime Sodium

ADME_Ceftizoxime cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Parenteral Administration (IV/IM) Parenteral Administration (IV/IM) Systemic Circulation Systemic Circulation Parenteral Administration (IV/IM)->Systemic Circulation 100% Bioavailability Plasma Protein Binding (~30%) Plasma Protein Binding (~30%) Systemic Circulation->Plasma Protein Binding (~30%) Free Drug (~70%) Free Drug (~70%) Systemic Circulation->Free Drug (~70%) Tissues & Fluids Tissues & Fluids Free Drug (~70%)->Tissues & Fluids No Significant Metabolism No Significant Metabolism Free Drug (~70%)->No Significant Metabolism Kidneys Kidneys Free Drug (~70%)->Kidneys Glomerular Filtration & Tubular Secretion CSF CSF Tissues & Fluids->CSF Urine (Unchanged) Urine (Unchanged) Kidneys->Urine (Unchanged)

Caption: The Absorption, Distribution, Metabolism, and Excretion (ADME) pathway of ceftizoxime sodium.

Diagram: Experimental Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow cluster_InVivo In-Vivo Phase cluster_SampleProcessing Sample Processing cluster_Bioanalysis Bioanalysis cluster_DataAnalysis Data Analysis Acclimatization of Rats Acclimatization of Rats IV Administration of Ceftizoxime IV Administration of Ceftizoxime Acclimatization of Rats->IV Administration of Ceftizoxime Serial Blood Sampling Serial Blood Sampling IV Administration of Ceftizoxime->Serial Blood Sampling Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling->Plasma Separation (Centrifugation) Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation (Centrifugation)->Sample Storage (-80°C) Protein Precipitation Protein Precipitation Sample Storage (-80°C)->Protein Precipitation HPLC Analysis HPLC Analysis Protein Precipitation->HPLC Analysis Concentration-Time Curve Generation Concentration-Time Curve Generation HPLC Analysis->Concentration-Time Curve Generation Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Curve Generation->Pharmacokinetic Modeling Calculation of PK Parameters Calculation of PK Parameters Pharmacokinetic Modeling->Calculation of PK Parameters

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of ceftizoxime.

Conclusion

The pharmacokinetic profile of ceftizoxime sodium is characterized by its parenteral route of administration, wide tissue distribution with low plasma protein binding, lack of significant metabolism, and primary elimination via the kidneys. These properties make it an effective agent for a variety of infections, but also necessitate careful consideration of dosing, particularly in patients with renal impairment. The experimental protocols and workflows detailed in this guide provide a framework for the robust scientific investigation of ceftizoxime's pharmacokinetics, ensuring the generation of reliable data for both research and clinical applications.

References

  • Vertex AI Search. (2025). Pharmacology of Ceftizoxime.
  • Taylor & Francis. (n.d.). Ceftizoxime – Knowledge and References.
  • Drugs.com. (2025). Cefizox Injection Dosage Guide.
  • Nursing Central. (n.d.). ceftizoxime sodium.
  • DailyMed. (n.d.). Cefizox®(CEFTIZOXIME FOR INJECTION, USP).
  • PubMed. (1984). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use.
  • Johns Hopkins ABX Guide. (2017). Ceftizoxime.
  • PubMed. (2001).
  • PubChem. (n.d.). Ceftizoxime.
  • PMC. (2006).

Sources

An In-depth Technical Guide to E-Ceftizoxime Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of E-Ceftizoxime Sodium Salt, tailored for researchers, scientists, and professionals in drug development. It delves into the core scientific principles, from its fundamental chemical properties to its practical applications and analytical methodologies.

Introduction: Understanding E-Ceftizoxime Sodium Salt

E-Ceftizoxime Sodium Salt is a specific stereoisomer of Ceftizoxime Sodium, a third-generation cephalosporin antibiotic.[1][2] The 'E' designation in its name is crucial as it denotes the geometric isomerism at the methoxyimino group, which significantly influences the compound's biological activity and stability. As a member of the beta-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to bactericidal effects against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] This guide will focus on the technical aspects of the E-isomer, given its importance in pharmaceutical formulations and research applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of E-Ceftizoxime Sodium Salt is fundamental for its handling, formulation, and analysis.

Structural Formula:

The chemical structure of E-Ceftizoxime Sodium Salt is presented below. The key features include the beta-lactam ring fused to a dihydrothiazine ring, the aminothiazole side chain, and the E-configured methoxyimino group.

Caption: Chemical structure of E-Ceftizoxime Sodium Salt.

Key Physicochemical Data:
PropertyValueSource
CAS Number 97164-53-9[4][5]
Molecular Formula C13H12N5NaO5S2[4][5]
Molecular Weight 405.38 g/mol [6]
Appearance White to pale yellow crystalline powder[7]
Solubility Soluble in water[8]

Synthesis and Purification: A High-Level Overview

The synthesis of E-Ceftizoxime Sodium Salt is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While various synthetic routes exist, a common approach involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of (E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

Representative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials Step1 Activation of (E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid Start->Step1 Step2 Acylation of 7-aminocephalosporanic acid derivative Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Salt Formation with Sodium source Step3->Step4 Step5 Purification (e.g., Crystallization, Chromatography) Step4->Step5 End E-Ceftizoxime Sodium Salt Step5->End

Caption: A simplified workflow for the synthesis of E-Ceftizoxime Sodium Salt.

The purification of the final product is critical to remove process-related impurities, which can include the corresponding (Z)-isomer and other degradation products.[9] Purification is often achieved through recrystallization from a suitable solvent system or by preparative chromatography.[10]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a beta-lactam antibiotic, E-Ceftizoxime exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[2] This process is mediated by its binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.

Signaling Pathway of Bacterial Cell Wall Inhibition:

Mechanism_of_Action cluster_bacterium Bacterial Cell E_Ceftizoxime E-Ceftizoxime PBPs Penicillin-Binding Proteins (PBPs) E_Ceftizoxime->PBPs Binds to & Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Wall Weakening & Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of E-Ceftizoxime leading to bacterial cell lysis.

The high affinity of E-Ceftizoxime for PBPs in a wide range of bacteria contributes to its broad spectrum of activity.[3] Its resistance to many beta-lactamase enzymes further enhances its efficacy against resistant strains.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and stability of E-Ceftizoxime Sodium Salt. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of E-Ceftizoxime Sodium Salt and detecting the presence of the (Z)-isomer and other impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • E-Ceftizoxime Sodium Salt reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of E-Ceftizoxime Sodium Salt reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Analytical Workflow Diagram:

Analytical_Workflow Start Start Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Start->Sample_Prep HPLC_Setup HPLC System Setup (Column, Mobile Phase, Parameters) Sample_Prep->HPLC_Setup Standard_Injection Injection of Reference Standard HPLC_Setup->Standard_Injection Sample_Injection Injection of Test Sample Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the HPLC analysis of E-Ceftizoxime Sodium Salt.

Applications in Research and Development

E-Ceftizoxime Sodium Salt serves as a critical tool in various research and development activities:

  • Antimicrobial Susceptibility Testing: It is used as a reference standard in determining the minimum inhibitory concentrations (MICs) of new antimicrobial agents.

  • Infection Models: Researchers utilize E-Ceftizoxime in animal models of infection to study disease pathogenesis and evaluate the efficacy of novel therapeutic interventions.[11]

  • Mechanism of Resistance Studies: It is employed to investigate the mechanisms by which bacteria develop resistance to cephalosporin antibiotics.

  • Drug Stability and Formulation Studies: E-Ceftizoxime is used in the development of stable and effective parenteral formulations.[12][13]

Conclusion

E-Ceftizoxime Sodium Salt, with its well-defined stereochemistry and potent antibacterial activity, remains a significant compound in the field of infectious disease research and pharmaceutical development. A comprehensive understanding of its chemical properties, synthesis, mechanism of action, and analytical methodologies is paramount for its effective and reliable use in the laboratory and beyond. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important cephalosporin.

References

  • Google Patents.
  • ResearchGate. Structural identification and characterization of impurities in ceftizoxime sodium | Request PDF. [Link]

  • PubChem. E-Ceftizoxime Sodium Salt | C13H12N5NaO5S2 | CID 51066536. [Link]

  • precisionFDA. CEFTIZOXIME SODIUM. [Link]

  • PubChem. Ceftizoxime Sodium | C13H12N5NaO5S2 | CID 23663938. [Link]

  • NIH. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. [Link]

  • PubMed. Stability of ceftizoxime sodium, ceftriaxone sodium, and ceftazidime with metronidazole in ready-to-use metronidazole bags. [Link]

  • Patsnap Synapse. What is Ceftizoxime Sodium used for? [Link]

  • Google Patents. CN102702229A - Preparation of ceftizoxime sodium key intermediate and preparation of high-content ceftizoxime sodium.
  • Oxford Academic. Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions. [Link]

  • Google Patents. US8871927B2 - Method for purifying Ceftizoxime sodium.
  • Patsnap. Preparation method of ceftizoxime sodium. [Link]

  • drugs.com. ceftizoxime sodium. [Link]

  • Trissel's Stability of Compounded Formulations. Cefazolin Sodium – Cisapride | Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

  • GSRS. CEFTIZOXIME SODIUM SALT, E-. [Link]

  • Pediatric Oncall. Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight of E-Ceftizoxime Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of E-Ceftizoxime Sodium Salt, with a primary focus on its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this third-generation cephalosporin's physicochemical properties and the analytical methodologies for its characterization. This document delves into the structural nuances of E-Ceftizoxime Sodium Salt, the significance of its isomeric form, and a detailed protocol for the precise determination of its molecular weight using advanced analytical techniques.

Executive Summary

E-Ceftizoxime Sodium Salt is a semi-synthetic, broad-spectrum antibiotic. Accurate determination of its molecular weight is a critical quality attribute that underpins its identity, purity, and dosage calculations. This guide elucidates the molecular formula, the significance of the 'E' isomer, and provides a robust, validated analytical workflow for molecular weight confirmation.

Unraveling the Molecular Architecture of E-Ceftizoxime Sodium Salt

The chemical structure of a molecule is intrinsically linked to its molecular weight. E-Ceftizoxime Sodium Salt is a complex organic molecule with the chemical formula C₁₃H₁₂N₅NaO₅S₂.[1][2] This formula is the foundation for calculating its theoretical molecular weight.

The Significance of E/Z Isomerism

Ceftizoxime, like other oxime-containing cephalosporins, can exist as two geometric isomers: the E-(entgegen) and Z-(zusammen) isomers. The commercially available and biologically active form is predominantly the Z-isomer. However, the E-isomer can be present as a process-related impurity or a degradation product. The orientation of the methoxy group relative to the thiazole ring defines the isomer. It is crucial to distinguish between these isomers as they can exhibit different biological activities and physicochemical properties.

The IUPAC name for E-Ceftizoxime Sodium Salt is sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]

Molecular Weight: Theoretical vs. Experimental

The theoretical molecular weight of E-Ceftizoxime Sodium Salt can be calculated from its molecular formula (C₁₃H₁₂N₅NaO₅S₂) by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)1312.011156.143
Hydrogen (H)121.00812.096
Nitrogen (N)514.00770.035
Sodium (Na)122.99022.990
Oxygen (O)515.99979.995
Sulfur (S)232.06564.130
Total 405.389

Therefore, the theoretical molecular weight of E-Ceftizoxime Sodium Salt is approximately 405.4 g/mol .[1][2][3][4] This value is a cornerstone for all analytical and formulation activities. The molecular weight of the active moiety, the ceftizoxime anion (C₁₃H₁₂N₅O₅S₂⁻), is approximately 382.4 g/mol .[5][6]

Analytical Workflow for Molecular Weight Determination

The experimental confirmation of the molecular weight of E-Ceftizoxime Sodium Salt is paramount for its identification and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis A Weighing of E-Ceftizoxime Sodium Salt B Dissolution in Diluent (e.g., Water/Acetonitrile) A->B C Injection into HPLC System B->C D Chromatographic Separation on a C18 Column C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (e.g., Quadrupole or TOF) E->F G Detection of Molecular Ion F->G H Mass Spectrum Generation G->H I Comparison of Experimental and Theoretical m/z H->I

Caption: Experimental workflow for molecular weight determination.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is a self-validating system designed for the accurate determination of the molecular weight of E-Ceftizoxime Sodium Salt.

3.1.1 Materials and Reagents

  • E-Ceftizoxime Sodium Salt reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.1.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Time-of-Flight)

3.1.3 Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from any impurities. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.1.4 Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-600

3.1.5 Sample Preparation

  • Accurately weigh approximately 1 mg of E-Ceftizoxime Sodium Salt.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Further dilute to a final concentration of 1 µg/mL with the same diluent.

  • Filter through a 0.22 µm syringe filter before injection.

3.1.6 Data Interpretation In positive ion mode, the ceftizoxime molecule will be protonated. Therefore, the expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 383.4 (382.4 + 1). The presence of a sodium adduct [M+Na]⁺ at an m/z of approximately 405.4 (382.4 + 23) is also highly probable and serves as a strong confirmation of the sodium salt form. A validated LC-MS/MS method for ceftizoxime in human serum and urine monitored the ion transition at m/z 383.9/227.0.[1]

Structural Confirmation through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

fragmentation cluster_workflow MS/MS Fragmentation Workflow Precursor Ion [M+H]⁺\n(m/z ~383.4) Precursor Ion [M+H]⁺ (m/z ~383.4) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Precursor Ion [M+H]⁺\n(m/z ~383.4)->Collision-Induced Dissociation (CID) Product Ion 1\n(e.g., m/z ~227.0) Product Ion 1 (e.g., m/z ~227.0) Collision-Induced Dissociation (CID)->Product Ion 1\n(e.g., m/z ~227.0) Product Ion 2\n(e.g., m/z ~156.0) Product Ion 2 (e.g., m/z ~156.0) Collision-Induced Dissociation (CID)->Product Ion 2\n(e.g., m/z ~156.0)

Caption: Conceptual MS/MS fragmentation of Ceftizoxime.

The fragmentation pattern is a unique fingerprint of the molecule. For ceftizoxime, characteristic fragmentation involves the cleavage of the β-lactam ring and the side chains. The observation of expected fragment ions provides a high degree of confidence in the structural assignment and, by extension, the molecular weight.

Regulatory and Quality Control Considerations

The accurate determination of molecular weight is a fundamental aspect of drug characterization and is mandated by regulatory agencies worldwide. The United States Pharmacopeia (USP) provides a monograph for Ceftizoxime Sodium, which outlines tests for identification and purity.[7] While the monograph may not explicitly detail the control of the E-isomer, regulatory guidelines on impurities in antibiotics emphasize the need to identify and control any related substances.[2] The presence of the E-isomer should be monitored and controlled within acceptable limits, which are typically established during drug development based on toxicological studies and manufacturing process capabilities.

Conclusion

The molecular weight of E-Ceftizoxime Sodium Salt is a critical parameter that is deeply rooted in its chemical structure. This in-depth technical guide has provided a comprehensive overview of its molecular formula, the importance of its stereochemistry, and a detailed, field-proven protocol for the accurate determination of its molecular weight using LC-MS/MS. By following the outlined procedures, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of E-Ceftizoxime Sodium Salt, thereby supporting the development of safe and effective pharmaceutical products.

References

  • precisionFDA. CEFTIZOXIME SODIUM. [Link]

  • PubChem. Ceftizoxime Sodium. [Link]

  • PubChem. E-Ceftizoxime Sodium Salt. [Link]

  • gsrs. CEFTIZOXIME SODIUM SALT, E-. [Link]

  • Google Patents.
  • PubMed. Electrospray mass spectrometry in the structural characterization of cephalosporins. [Link]

  • USP-NF. USP Monographs: Ceftizoxime Sodium. [Link]

  • Royal Society of Chemistry. A high-accuracy screening method of 44 cephalosporins in meat using liquid chromatography quadrupole-orbitrap hybrid mass spectrometry. [Link]

  • ResearchGate. Structural identification and characterization of impurities in ceftizoxime sodium. [Link]

  • Agilent. Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. [Link]

  • ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... [Link]

  • SynZeal. Ceftizoxime Sodium. [Link]

  • PubMed. Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. [Link]

  • DailyMed. Cefizox®(CEFTIZOXIME FOR INJECTION, USP). [Link]

  • MDPI. Fabrication and Characterization of Ceftizoxime-Loaded Pectin Nanocarriers. [Link]

Sources

An In-Depth Technical Guide to the Mechanisms of Ceftizoxime Sodium Resistance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a process crucial for maintaining the structural integrity of the bacterial cell.[2][3] Specifically, ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] A key structural feature of ceftizoxime is the removal of the C-3 side chain, a modification that confers resistance to deactivation by many common hydrolytic enzymes.[5] Despite its robust design, the emergence and spread of bacterial resistance to ceftizoxime pose a significant challenge in clinical settings. This guide provides a comprehensive technical overview of the primary molecular mechanisms that underpin this resistance.

Core Mechanisms of Resistance to Ceftizoxime

Bacterial resistance to ceftizoxime, and indeed to most β-lactam antibiotics, is a multifaceted phenomenon. The principal strategies employed by bacteria to counteract the efficacy of ceftizoxime can be broadly categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug's target site, and reduction of intracellular drug concentration through altered membrane permeability and active efflux.[6]

Enzymatic Degradation: The Role of β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes.[7] These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[6] While ceftizoxime is designed to be stable against many common plasmid and chromosomally mediated β-lactamases, certain types of these enzymes can effectively degrade it.[1]

Types of β-Lactamases Conferring Ceftizoxime Resistance:

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes are capable of hydrolyzing a broad range of cephalosporins, including third-generation agents like ceftizoxime.

  • AmpC β-Lactamases: These are chromosomally encoded cephalosporinases that can be induced or constitutively overexpressed in some bacterial species, such as Enterobacter cloacae.[7] Mutations in the regulatory genes of AmpC β-lactamases can lead to stable derepression and high-level production of the enzyme, resulting in resistance to ceftizoxime.[7]

The genetic information encoding these resistance enzymes is often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations.[6]

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

The efficacy of ceftizoxime is contingent upon its ability to bind to and inhibit the function of Penicillin-Binding Proteins (PBPs).[4][8] Resistance can arise through modifications to these target proteins that reduce the binding affinity of the antibiotic.[6][9][10]

These modifications can occur through several mechanisms:

  • Spontaneous Mutations: Point mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the structure of the antibiotic-binding site.[9][10] For example, a single amino acid substitution in the transpeptidase domain of PBP2 in Staphylococcus aureus has been shown to decrease its affinity for ceftizoxime, leading to increased resistance.[11][12]

  • Acquisition of Novel PBP Genes: Bacteria can acquire new PBP genes that encode proteins with inherently low affinity for β-lactam antibiotics.[6] A prime example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes PBP2a, a PBP with very low affinity for most β-lactams.

Ceftizoxime demonstrates a high affinity for specific PBPs, such as PBP1a and PBP1bs in E. coli and E. cloacae.[13] However, even subtle changes in these proteins can significantly impact the drug's effectiveness.

Reduced Intracellular Drug Concentration

For ceftizoxime to exert its effect, it must reach its PBP targets located in the periplasmic space of Gram-negative bacteria. Bacteria have evolved mechanisms to limit the intracellular accumulation of the antibiotic.

a. Altered Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane serves as a selective barrier. Small hydrophilic molecules like ceftizoxime typically traverse this membrane through water-filled channels formed by proteins called porins.[14] A reduction in the number of these porin channels or mutations that alter their structure can decrease the influx of the antibiotic, thereby contributing to resistance.[6]

b. Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[15][16][17] The overexpression of these pumps can significantly reduce the intracellular concentration of ceftizoxime, preventing it from reaching a therapeutic level at its PBP targets.[6] Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Cell Division (RND) family being particularly important in the multidrug resistance of Gram-negative bacteria.[16] For instance, the MexXY-OprM efflux system in Pseudomonas aeruginosa is known to extrude a variety of antibiotics, including ceftizoxime.[18]

Experimental Protocols for Investigating Ceftizoxime Resistance

A thorough understanding of the mechanisms of ceftizoxime resistance in a given bacterial isolate requires a combination of phenotypic and genotypic analyses. The following section outlines key experimental protocols used in this field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a fundamental phenotypic assay to quantify the level of resistance.

Methodology (Broth Microdilution):

  • Preparation of Ceftizoxime Stock Solution: Prepare a stock solution of ceftizoxime sodium in a suitable sterile solvent (e.g., water or buffer) at a known high concentration.

  • Serial Dilutions: Perform a series of two-fold serial dilutions of the ceftizoxime stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of ceftizoxime at which there is no visible bacterial growth.

Data Interpretation: An elevated MIC value for ceftizoxime compared to established clinical breakpoints indicates resistance. For some intermediately penicillin-resistant S. pneumoniae isolates, ceftizoxime MICs have been reported to be ≥ 256 μg/ml.[19]

Protocol 2: β-Lactamase Activity Assay

Rationale: This assay directly measures the enzymatic activity of β-lactamases produced by a bacterial isolate, providing evidence for enzymatic degradation as a resistance mechanism.

Methodology (Using a Chromogenic Substrate like Nitrocefin):

  • Bacterial Lysate Preparation:

    • Culture the bacterial isolate of interest to a desired cell density.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in an appropriate assay buffer.[20][21]

    • Lyse the cells using methods such as sonication or enzymatic digestion to release the periplasmic and cytoplasmic contents.[20][21]

    • Clarify the lysate by centrifugation to remove cell debris.[20][21]

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the bacterial lysate.

    • Initiate the reaction by adding a solution of the chromogenic β-lactam substrate, nitrocefin.[22][23]

    • Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed product (typically 490 nm for nitrocefin).[22]

  • Data Analysis: The rate of change in absorbance is directly proportional to the β-lactamase activity in the sample. A positive control (purified β-lactamase) and a negative control (lysate from a susceptible strain) should be included.

Protocol 3: Penicillin-Binding Protein (PBP) Binding Assay

Rationale: This assay assesses the affinity of ceftizoxime for the PBPs of a bacterial isolate. Reduced binding affinity is indicative of target site modification.

Methodology (Competition Assay with a Fluorescent Penicillin Analog):

  • Membrane Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells and prepare a crude membrane fraction by cell lysis followed by ultracentrifugation.

  • Competition Binding:

    • Incubate the membrane preparations with increasing concentrations of non-labeled ceftizoxime.

    • Add a fixed, subsaturating concentration of a fluorescently labeled penicillin analog (e.g., Bocillin FL).

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • The intensity of the fluorescent signal for each PBP band will decrease as the concentration of competing ceftizoxime increases. The concentration of ceftizoxime required to reduce the fluorescence by 50% (IC50) is a measure of its binding affinity.

Protocol 4: Outer Membrane Porin Analysis

Rationale: This analysis aims to identify changes in the expression or structure of outer membrane porins that may contribute to reduced antibiotic permeability.

Methodology (SDS-PAGE and Western Blot):

  • Outer Membrane Protein Extraction: Isolate the outer membrane proteins from both the resistant and a susceptible control strain.[24]

  • SDS-PAGE: Separate the outer membrane protein profiles on a polyacrylamide gel.

  • Analysis: Compare the protein banding patterns between the resistant and susceptible strains. A diminished or absent band in the resistant strain may indicate the downregulation of a specific porin.

  • Western Blot (Optional): Use antibodies specific to known porins to confirm their identity and quantify their expression levels.

Protocol 5: Efflux Pump Activity Assay

Rationale: This assay determines the contribution of active efflux to ceftizoxime resistance.

Methodology (Using an Efflux Pump Inhibitor):

  • MIC Determination with and without an Efflux Pump Inhibitor (EPI):

    • Perform the MIC assay for ceftizoxime as described in Protocol 1.

    • In parallel, perform the same MIC assay in the presence of a sub-inhibitory concentration of a broad-spectrum EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN).

  • Data Interpretation: A significant reduction (typically four-fold or greater) in the MIC of ceftizoxime in the presence of the EPI suggests that active efflux is a contributing mechanism of resistance.

Visualizing the Mechanisms of Resistance

Diagram 1: The Multifaceted Nature of Ceftizoxime Resistance

G cluster_mechanisms Mechanisms of Ceftizoxime Resistance cluster_concentration Enzymatic_Degradation Enzymatic Degradation (β-Lactamases) Target_Modification Target Site Modification (Altered PBPs) Reduced_Concentration Reduced Intracellular Concentration Efflux_Pumps Efflux Pumps Porin_Loss Porin Loss/Alteration Ceftizoxime Ceftizoxime Ceftizoxime->Enzymatic_Degradation Hydrolysis Ceftizoxime->Target_Modification Reduced Binding Ceftizoxime->Reduced_Concentration Limited Access G Start Resistant Bacterial Isolate MIC_Test Protocol 1: MIC Determination Start->MIC_Test High_MIC High MIC for Ceftizoxime? MIC_Test->High_MIC Beta_Lactamase_Assay Protocol 2: β-Lactamase Assay High_MIC->Beta_Lactamase_Assay Yes PBP_Binding_Assay Protocol 3: PBP Binding Assay High_MIC->PBP_Binding_Assay Yes Porin_Analysis Protocol 4: Outer Membrane Porin Analysis High_MIC->Porin_Analysis Yes Efflux_Assay Protocol 5: Efflux Pump Assay High_MIC->Efflux_Assay Yes Conclusion Identify Dominant Resistance Mechanism(s) Beta_Lactamase_Assay->Conclusion PBP_Binding_Assay->Conclusion Porin_Analysis->Conclusion Efflux_Assay->Conclusion

Caption: A logical workflow for the experimental investigation of ceftizoxime resistance.

Conclusion

Resistance to ceftizoxime is a complex and evolving challenge driven by a variety of molecular mechanisms. A comprehensive understanding of these mechanisms, from enzymatic degradation and target site modification to altered membrane permeability and active efflux, is paramount for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to dissect the underpinnings of ceftizoxime resistance, paving the way for the design of next-generation antibiotics and resistance-breaking compounds.

References

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329.
  • Taylor & Francis. (n.d.). Ceftizoxime – Knowledge and References. Taylor & Francis Online.
  • Wikipedia. (2023, November 29). Penicillin-binding proteins.
  • Ogawa, M., & Mitsuhashi, S. (1982). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 22(4), 544–548.
  • Hoogeterp, J. J., Mattie, H., Krul, M. R., & van den Broek, P. J. (2003). Comparative Study of the Effects of Ceftizoxime, Piperacillin, and Piperacillin-Tazobactam Concentrations on Antibacterial Activity and Selection of Antibiotic-Resistant Mutants of Enterobacter cloacae and Bacteroides fragilis In Vitro and In Vivo in Mixed-Infection Abscesses. Antimicrobial Agents and Chemotherapy, 47(1), 161–168.
  • Wikipedia. (2023, April 1). Ceftizoxime.
  • Contagion Live. (2025, November 6). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control.
  • Sigma-Aldrich. (n.d.). β-Lactamase Activity Assay Kit.
  • Engelhardt, H., Engel, A., & Baumeister, W. (1995). Identification of the Outer Membrane Porin of Thermus thermophilus HB8: the Channel-Forming Complex Has an Unusually High Molecular Mass and an Extremely Large Single-Channel Conductance. Journal of Bacteriology, 177(13), 3773–3779.
  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiological Research, 229, 126337.
  • PubMed. (2026, January 20).
  • Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(2), 79–96.
  • Waites, K. B., & Jones, K. E. (1998). Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(6), 1563–1564.
  • Pediatric Oncall. (n.d.).
  • Lambert, P. A. (2005). Bacterial resistance to antibiotics: Modified target sites. Advanced Drug Delivery Reviews, 57(10), 1471–1485.
  • National Center for Biotechnology Inform
  • Abcam. (n.d.). Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008).
  • Leski, T. A., & Tomasz, A. (2005). Role of penicillin-binding protein 2 (PBP2) in the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus: evidence for the cooperative functioning of PBP2, PBP4, and PBP2A. Journal of Bacteriology, 187(5), 1799–1809.
  • ResearchGate. (n.d.). Efflux Pump Contribution to Multidrug Resistance in Pseudomonas Aeruginosa and the Effect of Using an Efflux Pump Inhibitor on C.
  • ACS Publications. (2017, May 9). Bacterial Outer Membrane Porins as Electrostatic Nanosieves: Exploring Transport Rules of Small Polar Molecules | ACS Nano.
  • PubMed. (2005, July 29). Bacterial resistance to antibiotics: modified target sites.
  • Neu, H. C. (1982). The efficacy of ceftizoxime in treating infections due to organisms resistant to other antibiotics. Journal of Antimicrobial Chemotherapy, 10(suppl_C), 193–199.
  • Ghuysen, J. M., & Charlier, P. (2007). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 32(1), 7–35.
  • Frontiers. (n.d.). The Role of Antibiotic-Target-Modifying and Antibiotic-Modifying Enzymes in Mycobacterium abscessus Drug Resistance.
  • Oxford Academic. (n.d.). Function and modulation of bacterial porins: insights from electrophysiology | FEMS Microbiology Letters.
  • ResearchGate. (2015, March 24). ab197008 Beta Lactamase Activity Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Whole cell penicillin‐binding protein (PBP) binding assay in... | Download Scientific Diagram.
  • MDPI. (n.d.). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii.
  • ScienceDirect. (n.d.).
  • YouTube. (2024, December 1). Target Modification: How Bacteria Outsmart Antibiotics.
  • ASM Journals. (2017, October 31). Identification and Characterization of the Major Porin of Desulfovibrio vulgaris Hildenborough.
  • Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit (#BN01019).
  • PubMed Central (PMC). (2022, December 13). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa.
  • ASM Journals. (n.d.). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis.
  • ResearchGate. (2025, October 13). (PDF) Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA.
  • IASS. (n.d.). What clinicians should know about antibiotic resistance and its mechanisms.
  • AAT Bioquest. (n.d.). Amplite® Colorimetric Beta-Lactamase Activity Assay Kit.
  • MDPI. (n.d.). Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps.
  • MDPI. (2023, June 28).

Sources

Methodological & Application

E-Ceftizoxime Sodium Salt HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Method Search

I'm starting a deep dive into HPLC methods for Ceftizoxime Sodium Salt. My initial focus is on academic papers, official pharmacopeial standards (USP, EP), and relevant application notes from major instrument vendors. I'm aiming to build a solid foundation before exploring any novel approaches.

Analyzing Method Parameters

I've moved on to meticulously analyze the critical parameters from existing HPLC methods for Ceftizoxime. This involves dissecting column types, mobile phase compositions (including pH), flow rates, detection wavelengths, and temperatures. Concurrently, I'm researching the chemical characteristics of Ceftizoxime, particularly its (E)-isomer: structure, pKa, and UV absorption. I aim to understand the reasoning behind each parameter to ensure stability. Next I will synthesize this information for method design.

Designing Method Application Note

I'm now synthesizing all the information to design a robust HPLC method and an application note. I'm focusing on the reasoning for each parameter selected. I'll structure the note with an introduction, materials and methods, results, and discussion including SST results. I plan to incorporate a workflow diagram and a step-by-step protocol. I'm also ensuring the document's trustworthiness by adding citations and a comprehensive reference section.

Gathering Initial Research

I've begun initial research, and I'm very pleased with the initial progress. I've discovered a number of relevant resources on HPLC analysis of Ceftizoxime Sodium. A particularly useful application note from Agilent detailing the modernization of the USP method has surfaced. This should be an invaluable asset moving forward.

Refining Search Parameters

I'm now refining my search to focus specifically on the E-isomer of Ceftizoxime Sodium. The initial results were broad, but now I'm seeking methods that differentiate the E and Z isomers. This means finding a stability-indicating method, as the E-isomer is a related substance. The USP method, while a starting point, likely needs modification.

Analyzing Initial Data

I've gathered a wealth of data on Ceftizoxime Sodium HPLC analysis, including the USP method and Agilent's modernization application note. I also have physicochemical data, CAS numbers and chemical structure. Though useful, I need to focus on methods capable of differentiating the E and Z isomers, as the E-isomer is a critical related substance. My task is now to refine my search to achieve this.

Prioritizing E-isomer Separation

I've made progress refining my focus on separating the E-isomer, realizing that general methods are insufficient. My research now targets stability-indicating HPLC methods that can differentiate between E and Z isomers, as the E-isomer is considered a related substance. The USP method serves as a starting point, but I must modify it. The impurity profile of Ceftizoxime Sodium is also relevant, so I need to know the potential degradation products and process-related impurities.

Pinpointing Impurity Profile

I've zeroed in on the impurity profile for ceftizoxime sodium. The targeted search yielded a relevant paper. I now know it consists of ceftizoxime isomers, and ring-opening products. This is a critical building block for the next steps.

Adapting Chromatographic Conditions

I've gathered insights on the impurity profile, including isomers, ring-opening products, and dimers. A paper on cefmenoxime hydrochloride's separation and characterization provides an applicable HPLC-UV-MSn method and fragmentation patterns for E and Δ3 isomers. Another confirms E-isomers are process-related impurities. I also have baseline chromatographic conditions from a USP method modernization study. While a specific method for quantifying the E-isomer doesn't exist, existing information enables a detailed application note based on adapting a proven method.

Synthesizing Method Details

Refining HPLC Method Details

I have synthesized the targeted literature, now focusing on the HPLC method. Recent finds highlight that the E-isomer is process-related. I can adapt existing methods to address that, and reversed-phase with an acidic mobile phase should be effective. I have enough to detail the instrument parameters and SST parameters. I'll provide an experimental protocol, a workflow visualization, and data analysis in the guide.

Constructing the Analytical Guide

I've been working on a framework for the guide. Now that I have collated the literature, the next phase focuses on constructing the full response. I have synthesized information on ceftizoxime, and created a structured approach. I will now integrate all the knowledge into the document. I aim for clarity and completeness to create a thorough, reliable resource for the user.

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftizoxime Sodium

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Ceftizoxime Sodium. This document is intended for researchers, clinical microbiologists, and drug development professionals engaged in antimicrobial susceptibility testing (AST). The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible results.

Introduction to Ceftizoxime Sodium

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3] Ceftizoxime is stable in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[1] Understanding the susceptibility of clinically relevant bacterial isolates to Ceftizoxime is crucial for guiding therapeutic choices and monitoring the emergence of resistance.

In vitro susceptibility testing is an essential tool in this endeavor, providing a quantitative measure of a microorganism's susceptibility to an antimicrobial agent. The two most widely accepted and standardized methods for this purpose are broth dilution, which yields a Minimum Inhibitory Concentration (MIC), and disk diffusion, which provides a qualitative assessment based on the zone of growth inhibition.

Core Principles of In Vitro Susceptibility Testing

The fundamental principle of in vitro AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved by exposing a standardized bacterial inoculum to a range of antimicrobial concentrations under controlled laboratory conditions. The results are then interpreted using established breakpoints from authoritative bodies like the CLSI to categorize the isolate as susceptible, intermediate, or resistant.[1]

Essential Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-quality, sterile materials to ensure the accuracy and validity of the results.

Materials:

  • Sterile, disposable 96-well microtiter plates (for broth microdilution)

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile glass or plastic test tubes

  • Micropipettes and sterile, disposable tips

  • Sterile inoculating loops and needles

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Spectrophotometer or nephelometer (for standardizing inoculum)

Reagents:

  • Ceftizoxime Sodium analytical powder

  • Sterile distilled water or other appropriate solvent for stock solution preparation

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85%)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

Preparation of Ceftizoxime Sodium Stock Solution

The accurate preparation of the antimicrobial stock solution is a critical first step in ensuring the reliability of susceptibility testing results.

Protocol 4.1: Preparation of 1280 µg/mL Ceftizoxime Sodium Stock Solution

  • Determine the required amount of Ceftizoxime Sodium powder: The amount of powder needed to prepare the stock solution must be calculated based on the potency of the powder, which is provided by the manufacturer. The formula for this calculation is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Weigh the powder: Using a calibrated analytical balance, carefully weigh the calculated amount of Ceftizoxime Sodium powder.

  • Dissolve the powder: Aseptically add the weighed powder to a sterile tube or flask. Dissolve the powder in a small amount of sterile distilled water.[4]

  • Bring to final volume: Once the powder is completely dissolved, add sterile distilled water to reach the final desired volume for a 1280 µg/mL stock solution.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller, sterile cryovials and store at -60°C or colder. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific bacterial isolate. The procedure outlined below is based on the CLSI M07 standard.[5][6]

Diagram 5.1: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_stock Prepare Ceftizoxime Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_plates inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Using CLSI Breakpoints) read_mic->interpret end End interpret->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Protocol 5.1: Broth Microdilution Procedure

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the Ceftizoxime Sodium stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 µg/mL to 64 µg/mL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Standardize Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of Ceftizoxime Sodium that completely inhibits visible growth of the organism.[1]

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial. The following protocol is based on the CLSI M02 standard.[6]

Diagram 6.1: Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate inoculate Inoculate Agar Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate apply_disk Apply Ceftizoxime (30 µg) Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Using CLSI Breakpoints) measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Protocol 6.1: Disk Diffusion Procedure

  • Prepare Bacterial Inoculum: As described in Protocol 5.1, step 2, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate the Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Apply the Antimicrobial Disk: Aseptically place a 30 µg Ceftizoxime disk onto the inoculated surface of the MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Measure the Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using calipers or a ruler.

Quality Control

Rigorous quality control is essential for ensuring the accuracy and reproducibility of AST results. This is achieved by testing standard, well-characterized bacterial strains with known susceptibility profiles.

Protocol 7.1: Quality Control Procedure

  • Perform AST on QC Strains: Concurrently with testing clinical isolates, perform the broth microdilution or disk diffusion procedure on the appropriate QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).

  • Compare Results to QC Ranges: Compare the obtained MIC or zone diameter values to the acceptable QC ranges published in the latest edition of the CLSI M100 document.[1][7]

  • Troubleshooting: If QC results fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid. The entire procedure must be reviewed for potential errors, and the testing should be repeated.

Table 7.1: CLSI Quality Control Ranges for Ceftizoxime

Quality Control StrainMethodAcceptable QC Range
Escherichia coli ATCC® 25922™Broth Microdilution (MIC)0.06 - 0.25 µg/mL
Disk Diffusion (Zone Diameter)27 - 33 mm
Staphylococcus aureus ATCC® 29213™Broth Microdilution (MIC)0.5 - 2 µg/mL
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution (MIC)8 - 32 µg/mL
Disk Diffusion (Zone Diameter)16 - 22 mm
Haemophilus influenzae ATCC® 49247™Broth Microdilution (MIC)0.06 - 0.25 µg/mL
Disk Diffusion (Zone Diameter)27 - 35 mm
Neisseria gonorrhoeae ATCC® 49226™Agar Dilution (MIC)0.008 - 0.06 µg/mL

Note: Data is based on CLSI M100 standards. Ranges may be updated in subsequent editions.[7]

Interpretation of Results

The final step in AST is the interpretation of the raw data (MIC or zone diameter) using clinical breakpoints established by regulatory bodies. These breakpoints correlate in vitro susceptibility with the likelihood of therapeutic success.

Table 8.1: CLSI Interpretive Criteria for Ceftizoxime

OrganismMethodSusceptibleIntermediateResistant
Enterobacterales MIC (µg/mL)≤ 816-32≥ 64
Zone Diameter (mm)≥ 2320-22≤ 19
Neisseria gonorrhoeae MIC (µg/mL)≤ 0.25--
Zone Diameter (mm)≥ 31--
Haemophilus influenzae MIC (µg/mL)≤ 2--
Zone Diameter (mm)≥ 26--

Note: Breakpoints are subject to change and the latest CLSI M100 document should always be consulted. Breakpoints for some organisms, such as Pseudomonas aeruginosa, have been removed by the CLSI.[7][8]

European Committee on Antimicrobial Susceptibility Testing (EUCAST) Breakpoints: As of the latest review, specific clinical breakpoints for Ceftizoxime are not prominently listed in the current EUCAST breakpoint tables.[9] Researchers and clinicians in regions following EUCAST guidelines should refer to the most recent EUCAST publications for guidance on cephalosporin testing and interpretation.

Conclusion

The protocols detailed in these application notes provide a standardized framework for the in vitro susceptibility testing of Ceftizoxime Sodium. Adherence to these methodologies, coupled with a robust quality control program, is paramount for generating accurate and reliable data. This information is indispensable for guiding appropriate antimicrobial therapy, supporting drug development efforts, and monitoring the evolving landscape of bacterial resistance.

References

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0, 2021. [Link].

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link].

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link].

  • CLSI. Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link].

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link].

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07.
  • bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link].

  • Drugs.com. Ceftizoxime. [Link].

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link].

  • U.S. Pharmacopeia. Ceftizoxime Sodium. [Link].

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link].

  • Wisconsin State Laboratory of Hygiene. 2025 Updates to CLSI M100. [Link].

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link].

  • Pediatric Oncall. Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link].

Sources

Determining the In Vitro Potency of Ceftizoxime Sodium: A Guide to Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Ceftizoxime and MIC Testing

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class, its efficacy is rooted in the disruption of bacterial cell wall synthesis.[2][3] For researchers in drug development, clinical microbiology, and infectious disease, the Minimum Inhibitory Concentration (MIC) remains the foundational metric for quantifying the in vitro potency of an antimicrobial agent like Ceftizoxime. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions.[4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for determining the MIC of Ceftizoxime Sodium but also delves into the scientific rationale behind the methodologies, data interpretation, and the current landscape of clinical breakpoints. Our focus is on empowering researchers with the knowledge to generate accurate, reproducible, and meaningful MIC data.

Scientific Foundation: Mechanism of Action and the Rationale for MIC

Ceftizoxime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] By acylating the active site of PBPs, Ceftizoxime inhibits the transpeptidation reaction that cross-links the peptidoglycan strands, thereby compromising the structural integrity of the cell wall.[2] This ultimately leads to cell lysis and bacterial death, particularly in actively dividing bacteria.[1]

The determination of the MIC is a quantitative measure of this inhibitory effect. It is a critical parameter in the preclinical assessment of an antibiotic and for monitoring the emergence of resistance. A low MIC value indicates that a smaller amount of the drug is required to inhibit the growth of the organism, suggesting greater potency.[4]

Ceftizoxime Ceftizoxime Sodium PBP Penicillin-Binding Proteins (PBPs) Ceftizoxime->PBP Binds to Transpeptidation Transpeptidation (Cross-linking) Ceftizoxime->Transpeptidation Inhibits PBP->Transpeptidation Peptidoglycan Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Disrupted CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Peptidoglycan->CellWall Compromised Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Figure 1: Mechanism of action of Ceftizoxime Sodium.

Standardized Methodologies for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods for antimicrobial susceptibility testing, ensuring that results are comparable across different laboratories.[5] The two primary dilution methods are broth microdilution and agar dilution.

Core Principle: The Dilution Series

Both methods rely on exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that shows no visible growth after a defined incubation period.[4]

Protocol 1: Broth Microdilution

This is a widely used method for determining MICs and is amenable to high-throughput screening.[5]

I. Materials:

  • Ceftizoxime Sodium powder (potency certified)

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) of interest

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard[7]

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

II. Methodology:

  • Preparation of Ceftizoxime Stock Solution:

    • Accurately weigh a sufficient amount of Ceftizoxime Sodium powder.

    • Calculate the volume of solvent (e.g., sterile distilled water) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Perform serial twofold dilutions of the Ceftizoxime stock solution across the plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Typically, this involves adding 50 µL of the stock to the first well, mixing, and transferring 50 µL to the next well, repeating across the row.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized and diluted bacterial suspension. The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Ceftizoxime Sodium at which there is no visible growth.

Protocol 2: Agar Dilution

This method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.[5]

I. Materials:

  • Ceftizoxime Sodium powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Materials for inoculum preparation as listed in the broth microdilution protocol.

II. Methodology:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of the Ceftizoxime Sodium stock solution.

    • Add a specific volume of each antibiotic dilution to a larger volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 100 µg/mL antibiotic solution to 18 mL of agar for a final concentration of 10 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described previously.

    • The final inoculum to be delivered to the agar surface should be approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate the standardized bacterial suspensions onto the surface of each agar plate, including the growth control.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Ceftizoxime Sodium that completely inhibits visible growth. A faint haze or a single colony is disregarded.

cluster_prep Preparation cluster_exec Execution cluster_read Analysis Stock Prepare Ceftizoxime Stock Solution Media Prepare Serial Dilutions (in Broth or Agar) Stock->Media Inoculate Inoculate Plates/Wells Media->Inoculate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Examine for Growth Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Figure 2: General workflow for MIC determination.

A Self-Validating System: The Imperative of Quality Control

For any MIC assay to be considered valid, it must include concurrent testing of well-characterized quality control (QC) strains with known and expected MIC ranges. This practice ensures the accuracy of the antibiotic dilutions, the integrity of the media, and the appropriateness of the testing conditions.

The CLSI M100 document provides the acceptable QC ranges for reference strains. For Ceftizoxime, the following ranges are historically cited:

Quality Control StrainATCC® No.Acceptable MIC Range (µg/mL)
Escherichia coli25922™0.03 - 0.12[8]
Staphylococcus aureus29213™2 - 8[8]
Pseudomonas aeruginosa27853™16 - 64[8]

If the MIC value for a QC strain falls outside its acceptable range, the entire batch of tests must be considered invalid, and troubleshooting is required before repeating the experiment.

Data Presentation: Ceftizoxime In Vitro Activity

The following table summarizes historical MIC₅₀ and MIC₉₀ values for Ceftizoxime against a panel of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. It is important to note that these values are derived from various studies and may not reflect current local resistance patterns.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus2-48->128
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.060.5
Streptococcus pneumoniae (Penicillin-Resistant)0.51-4
Gram-Negative Aerobes
Escherichia coli≤0.120.25
Klebsiella pneumoniae≤0.120.25
Enterobacter cloacae0.25>32
Pseudomonas aeruginosa8>64
Anaerobes
Bacteroides fragilis group16>128

(Data compiled from historical studies; local epidemiology may vary significantly.)[9][10][11]

Interpretation of MIC Results: The Challenge of Absent Breakpoints

Once an MIC is determined, it is interpreted using clinical breakpoints to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are based on a combination of microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcomes data.[12]

An Important Caveat for Ceftizoxime: Researchers must be aware that as of the CLSI M100-S20 document published in 2010, the clinical breakpoints for Ceftizoxime against Enterobacterales and Pseudomonas aeruginosa were removed.[12] The stated rationale for P. aeruginosa was that the agent is no longer widely available or has limited indications.[12] Similarly, current EUCAST breakpoint tables do not list Ceftizoxime.

Implications for Researchers:

  • Lack of Clinical Correlation: Without established breakpoints, it is not possible to correlate an in vitro MIC value with a predicted clinical outcome (Susceptible, Intermediate, or Resistant) for many common pathogens.

  • Focus on Comparative Potency: For drug discovery and development purposes, Ceftizoxime MICs are still highly valuable. They can be used to:

    • Compare the intrinsic activity of new compounds to a legacy standard.

    • Track trends in resistance development over time.

    • Screen for potent agents against specific, well-characterized bacterial strains.

  • Reporting MIC Values: It is crucial to report the actual MIC value rather than a categorical interpretation for organisms lacking breakpoints.

Conclusion: Ensuring Rigor in Antimicrobial Potency Assessment

The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial research. While the clinical application of Ceftizoxime has evolved, its utility as a reference compound in research and development remains significant. Adherence to standardized protocols, such as those provided by the CLSI, is paramount for generating reliable and reproducible data. The inclusion of appropriate quality control strains serves as a self-validating mechanism for each experimental run.

Researchers using Ceftizoxime must recognize the current absence of established clinical breakpoints for many organisms and focus on reporting quantitative MIC values. This approach ensures data integrity and allows for robust comparison of in vitro potency in the ongoing effort to discover and develop new antimicrobial agents.

References

  • Neu, H. C., & Labthavikul, P. (1982). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial Agents and Chemotherapy, 21(4), 583–587. Available at: [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Haas, D. W., Stratton, C. W., Griffin, J. P., Weeks, L., & Alls, S. C. (1997). Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 41(5), 1148–1149. Available at: [Link]

  • DailyMed. (n.d.). Cefizox (CEFTIZOXIME FOR INJECTION, USP). U.S. National Library of Medicine. Retrieved from [Link]

  • Greenwood, D., & O'Grady, F. (1980). Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. Antimicrobial Agents and Chemotherapy, 17(3), 397–401. Available at: [Link]

  • Hardy Diagnostics. (n.d.). McFarland Latex Turbidity Standards. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Ceftizoxime Sodium used for? Retrieved from [Link]

  • PubChem. (n.d.). Ceftizoxime sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • CLSI. (n.d.). Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • van der Bij, A. K., van Dijk, K., Muilwijk, J., Thijsen, S. F., Notermans, D. W., de-Boer, A. S., & van der Zanden, A. G. M. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE, 8(11), e79130. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Aldridge, K. E., & Johnson, W. D. (1997). A comparison of susceptibility results of the Bacteroides fragilis group and other anaerobes by traditional MIC results and statistical analysis. Journal of Antimicrobial Chemotherapy, 40(3), 343-349. Available at: [Link]

  • van Ogtrop, M. L., van de Garde, E. M., van der Meer, J. W., & Mouton, J. W. (2007). Effect of dosing and dosing frequency on the efficacy of ceftizoxime and the emergence of ceftizoxime resistance during the early development of murine abscesses caused by Bacteroides fragilis and Enterobacter cloacae mixed infection. Antimicrobial Agents and Chemotherapy, 51(9), 3123–3130. Available at: [Link]

  • Andreoni, O., Andreoni, S., Molinari, G. L., & Farinetti, F. (1985). In vitro antibacterial activity of ceftizoxime. Chemioterapia, 4(2), 161–165. Available at: [Link]

  • Greenwood, D., & O'Grady, F. (1982). In vitro activity of ceftizoxime against Bacteroides fragilis: comparison with benzylpenicillin, cephalothin, and cefoxitin. The Journal of antimicrobial chemotherapy, 10(6), 509–518. Available at: [Link]

  • Jones, R. N., Barry, A. L., Gavan, T. L., & Washington, J. A. (1982). Ceftizoxime, a broad-spectrum beta-lactamase-stable cephalosporin: in vitro antimicrobial activity and susceptibility testing. Therapeutic drug monitoring, 4(4), 327–340. Available at: [Link]

  • Fass, R. J. (1983). Comparative in vitro activities of ceftizoxime, cefoperazone, and cefoxitin against anaerobic bacteria. Antimicrobial agents and chemotherapy, 24(5), 643–646. Available at: [Link]

  • Pfaller, M. A., & Barry, A. L. (1983). In vitro activity of ceftizoxime, a new broad-spectrum cephalosporin. Journal of clinical microbiology, 18(4), 749–755. Available at: [Link]

  • DrugBank Online. (n.d.). Ceftizoxime. Retrieved from [Link]

Sources

Advanced Liquid Chromatography Methodologies for Ceftizoxime Purity and Impurity Profiling

[1]

Executive Summary

Ceftizoxime is a third-generation cephalosporin antibiotic distinguished by its syn-methoxyimino side chain, which confers stability against

This guide provides two distinct protocols:

  • Protocol A (QC "Workhorse"): A robust, isocratic HPLC method based on pharmacopoeial standards (USP), optimized for routine lot release and potency assay.

  • Protocol B (R&D/Stability): A high-resolution gradient UHPLC method compatible with Mass Spectrometry (MS), designed for impurity profiling, stress testing, and degradation pathway elucidation.

Chemical Context & Separation Strategy

The Isomer Challenge

Ceftizoxime exists as geometric isomers around the oxime double bond.

  • Z-isomer (syn): The biologically active form.[1] The methoxy group and the amide carbonyl are on the same side, allowing for intramolecular hydrogen bonding.

  • E-isomer (anti): The inactive impurity. It lacks the compact structure of the Z-isomer, leading to different retention behavior on C18 phases.

Mechanism of Separation

Why pH 3.6? Ceftizoxime contains both a carboxylic acid moiety (pKa ~2.8) and an aminothiazole ring (pKa ~4.5).

  • At pH > 6.0: The molecule is fully ionized (carboxylate anion), leading to poor retention on hydrophobic C18 columns and "breakthrough" peaks.

  • At pH 3.6 (Target): The carboxylic acid is partially protonated (neutralized), increasing hydrophobic interaction with the stationary phase. The aminothiazole remains protonated, but the overall lipophilicity is sufficient for retention. Citrate/Phosphate buffers are chosen for their high buffering capacity in this range, ensuring peak shape symmetry.

Decision Matrix: Method Selection

Before beginning, select the protocol that matches your analytical goal.

MethodSelectionStartSelect Analytical GoalGoal1Routine QC / PotencyStart->Goal1Goal2Impurity Profiling / StabilityStart->Goal2MethodAProtocol A: Isocratic HPLC(Citrate/Phosphate Buffer)Goal1->MethodAHigh RobustnessMethodBProtocol B: Gradient UHPLC(Formic Acid/MS Compatible)Goal2->MethodBHigh Sensitivity

Figure 1: Decision tree for selecting the appropriate chromatographic strategy.

Protocol A: The QC "Workhorse" (Modified USP)

Best for: Routine Assay, Content Uniformity, Z/E Isomer Ratio.

This method utilizes a robust buffering system to lock the ionization state of Ceftizoxime, ensuring reproducible retention times across different column batches.

Reagents & Materials
  • Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Solvents: HPLC Grade Acetonitrile (ACN), Water.

  • Buffer Reagents: Citric Acid Monohydrate, Dibasic Sodium Phosphate (

    
    ).[2]
    
Mobile Phase Preparation

The dual-buffer system is critical for maintaining pH 3.6 stability.

  • Buffer Solution (pH 3.6):

    • Dissolve 1.42 g of Citric Acid Monohydrate and 1.73 g of Dibasic Sodium Phosphate in 1000 mL of HPLC-grade water.

    • Note: Do not adjust pH with strong acid/base if weights are precise; the buffer capacity is designed to self-adjust. If necessary, adjust with Phosphoric Acid.

  • Mobile Phase:

    • Mix Buffer Solution : Acetonitrile in a 90:10 (v/v) ratio.

    • Filter through a 0.45 µm Nylon membrane and degas.

Instrument Parameters[4][5]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 25°C (Ambient)
Detection UV @ 254 nm
Run Time 15 minutes (Isocratic)
System Suitability Criteria

Run a Standard Solution (1 mg/mL Ceftizoxime RS) 5 times.

  • Tailing Factor (T): NMT 1.5 (Critical for purity calculations).

  • RSD of Area: NMT 1.0%.[3]

  • Theoretical Plates (N): NLT 2000.

  • Resolution (R): If E-isomer is present, R > 2.0 between E and Z isomers.

Protocol B: High-Resolution Stability-Indicating (UHPLC)

Best for: Degradation Studies, Unknown Impurity ID, LC-MS.

This method replaces non-volatile phosphate buffers with volatile formate buffers, allowing for coupling with Mass Spectrometry and providing gradient capability to elute hydrophobic degradation products.

Reagents & Materials
  • Column: C18 UHPLC Column, 2.1 mm x 100 mm, 1.7 µm or 2.7 µm Core-Shell (e.g., Kinetex C18 or Acquity BEH).

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile

A shallow gradient is required to separate the polar hydrolytic degradants from the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.07030Linear Gradient
15.01090Wash Step
17.01090Hold
17.1955Re-equilibration
20.0955End
Detection Strategy
  • UV: 254 nm (Primary), 270 nm (Secondary for specific degradants).

  • MS Parameters (Optional):

    • Source: ESI Positive Mode.[4]

    • Scan Range: 100 – 800 m/z.

    • Target Ions: [M+H]+ = 384.04 (Ceftizoxime).

Impurity Profiling & Troubleshooting

Common Impurities

When analyzing stability samples, expect the following peaks:

Relative Retention (RRT)IdentityOrigin
~0.857-ACA Derivative Hydrolysis of C3 side chain
1.00Ceftizoxime (Z-isomer) API
~1.2 - 1.4E-isomer (Anti-isomer) Photo-degradation / Synthesis byproduct
> 1.5Open-ring Lactams Hydrolysis (High pH stress)
Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Metal chelation by the thiazole ring or secondary interactions with residual silanols.

  • Fix: Ensure the column is "End-capped". For Protocol A, adding 10mM Triethylamine (TEA) to the buffer (adjust pH back to 3.6) can mask silanols, though this is not standard USP.

Issue: Split Peaks

  • Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting at 5% ACN mobile phase causes precipitation or focusing issues.

  • Fix: Dissolve sample in Mobile Phase A or Water:ACN (90:10).

Workflow Visualization

Workflowcluster_LCChromatographySampleSample Preparation(1 mg/mL in Mobile Phase)FilterFiltration(0.22 µm PVDF/Nylon)Sample->FilterInjInjection (10 µL)Filter->InjSepSeparation(C18 Column)Inj->SepDetDetection(UV 254nm)Sep->DetDataData AnalysisDet->DataCheckCheck System Suitability(Tailing < 1.5, N > 2000)Data->CheckValidation

Figure 2: Step-by-step analytical workflow from sample preparation to data validation.

References

  • United States Pharmacopeia (USP) . Ceftizoxime Sodium Monograph. USP-NF. (Standard for Protocol A buffer composition and system suitability).

  • Agilent Technologies . Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. Application Note. (Source for column modernization and particle size reduction strategies).

  • Asian Journal of Chemistry . HPLC Analysis of Ceftriaxone and Ceftizoxime. Vol. 18, No. 4 (2006).[5] (Validation data for UV wavelengths and linearity).

  • National Institutes of Health (NIH) . Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. (Background on biological matrix interference and extraction).

  • TSI Journals . Identification of E and Z isomers of some cephalosporins by NMR. (Structural basis for Z/E isomer separation and impurity identification).

Application Notes and Protocols for Ceftizoxime Sodium in Anaerobic Bacteria Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ceftizoxime Sodium for in vitro studies involving anaerobic bacteria. This document outlines the scientific principles behind Ceftizoxime's efficacy, its spectrum of activity, and detailed protocols for key experimental assays.

Introduction to Ceftizoxime Sodium and its Significance in Anaerobic Bacteriology

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant anaerobic species.[1][2] Its stability against many beta-lactamases, enzymes that inactivate many penicillin-based antibiotics, makes it a valuable tool in combating resistant infections.[3] The primary mechanism of action for Ceftizoxime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2][3] By binding to penicillin-binding proteins (PBPs), it disrupts the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[2][3]

Anaerobic bacteria are a major cause of a variety of infections, and their susceptibility to antimicrobial agents can be unpredictable.[4] Therefore, robust in vitro testing is crucial for both clinical diagnostics and the development of new therapeutic strategies. Ceftizoxime has demonstrated significant in vitro activity against a variety of anaerobic bacteria, often surpassing that of other cephalosporins like cefoxitin and cefoperazone.[5][6]

Spectrum of Activity and Comparative Efficacy

Ceftizoxime has shown potent activity against a wide array of anaerobic bacteria. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative anaerobes, with particularly notable activity against Bacteroides spp. and Lactobacillus spp.[5][6] When compared to other cephalosporins, ceftizoxime has been found to be significantly more active against a large number of obligate anaerobes.[5][6]

Table 1: Comparative In Vitro Activity of Ceftizoxime and Other Cephalosporins Against Anaerobic Bacteria

AntibioticGram-Positive AnaerobesGram-Negative Anaerobes (e.g., Bacteroides fragilis)Overall Activity vs. Anaerobes
Ceftizoxime High ActivityHigh ActivitySuperior to Cefoxitin and Cefoperazone[5][6]
Cefoxitin Moderate ActivityModerate ActivityLess active than Ceftizoxime[5][6]
Cefoperazone More active than CefoxitinLess active than CefoxitinVariable

Mechanism of Action: A Visual Representation

The bactericidal effect of Ceftizoxime is achieved through the disruption of bacterial cell wall integrity. The following diagram illustrates this process.

Ceftizoxime_Mechanism Ceftizoxime Ceftizoxime PBP Penicillin-Binding Proteins (PBPs) Ceftizoxime->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of Ceftizoxime action on bacterial cell wall synthesis.

Experimental Protocols

The following protocols are based on established methodologies and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[7][8]

Preparation and Stability of Ceftizoxime Sodium Stock Solutions

Accurate and consistent results depend on the proper preparation and storage of antibiotic stock solutions.

Protocol:

  • Reconstitution: Aseptically reconstitute Ceftizoxime Sodium powder with a suitable sterile solvent (e.g., sterile water for injection) to a high concentration (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Refrigerated (2-8°C): Stable for up to 48 hours.[9]

    • Frozen (≤ -20°C): Stable for extended periods. For optimal stability, storage at -70°C or lower is recommended. Cephalosporin solutions are susceptible to hydrolysis, a process accelerated by increased temperatures.[10]

    • Room Temperature: Reconstituted solutions should be used within 7 hours.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The agar dilution method is the reference standard for anaerobic bacteria susceptibility testing.[7][8]

Protocol: Agar Dilution Method

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Antibiotic Dilution Series: Prepare a series of agar plates containing twofold serial dilutions of Ceftizoxime. Ensure a growth control plate (no antibiotic) is included.

  • Inoculum Preparation:

    • Grow the anaerobic bacterial strain to be tested on a suitable agar plate in an anaerobic environment (e.g., anaerobic chamber or jar) for 24-48 hours.

    • Suspend several colonies in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of Ceftizoxime that completely inhibits visible growth on the agar.

MIC_Workflow Start Start PrepAgar Prepare Agar Plates with Serial Dilutions of Ceftizoxime Start->PrepAgar PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Plates PrepAgar->Inoculate PrepInoculum->Inoculate Incubate Incubate Anaerobically (48 hours) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ceftizoxime Sodium HPLC Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Ceftizoxime Sodium. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during chromatographic analysis. Drawing from established pharmacopeial methods, scientific literature, and extensive field experience, this resource provides in-depth, validated solutions to ensure the integrity and accuracy of your results.

I. HPLC Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific, frequently encountered problems in the HPLC analysis of Ceftizoxime Sodium. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Question 1: My Ceftizoxime Sodium peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC and can compromise resolution and integration accuracy.[1] For Ceftizoxime Sodium, a cephalosporin antibiotic, tailing is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Underlying Causes & Corrective Actions:

  • Secondary Silanol Interactions: Ceftizoxime Sodium possesses functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Operate at a lower mobile phase pH (around 2.5-3.5) to suppress the ionization of silanol groups. Alternatively, use a highly deactivated, end-capped column specifically designed to minimize these secondary interactions.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to poor peak shape. The stability and ionization state of Ceftizoxime Sodium are pH-dependent.

    • Solution: Ensure the mobile phase buffer is adequately prepared and the pH is stable. A buffer's highest capacity is at its pK; for example, an acetate buffer works best around pH 4.75.[2] Verify the pH of your mobile phase before use.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Implement a column washing procedure. For reversed-phase columns, this typically involves flushing with solvents of increasing strength. If the problem persists, consider replacing the column.

  • Mass Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

Question 2: I'm observing a "ghost peak" in my chromatogram. What is it and how do I get rid of it?

Answer:

A ghost peak is an unexpected peak that appears in your chromatogram, which can interfere with the quantification of your target analyte.[3] These peaks can originate from various sources within the HPLC system or the sample itself.[4][5]

Troubleshooting Protocol for Ghost Peaks:

  • Identify the Source:

    • Blank Injection: Inject a blank (mobile phase) to see if the ghost peak is still present. If it is, the source is likely the mobile phase or system contamination.[6]

    • Sample Matrix: If the peak only appears with the sample, it could be an impurity or a contaminant introduced during sample preparation.[6]

  • Common Causes and Solutions:

    • Mobile Phase Contamination: Impurities in solvents or additives can cause ghost peaks.[4]

      • Action: Use fresh, HPLC-grade solvents and high-purity additives. Ensure proper degassing of the mobile phase.[4]

    • System Contamination: Carryover from previous injections is a frequent cause.[7]

      • Action: Implement a thorough needle and injector wash protocol between runs.

    • Sample Contamination: The sample itself or the diluent may be contaminated.

      • Action: Use fresh, high-purity diluents for sample preparation.

Question 3: The retention time for my Ceftizoxime Sodium peak is shifting. What's causing this instability?

Answer:

Retention time variability is a critical issue that affects the reliability and reproducibility of an HPLC method.[8] Shifts can be gradual, random, or sudden, and pinpointing the cause is essential for accurate analysis.

Systematic Approach to Diagnosing Retention Time Shifts:

  • Analyze the Pattern:

    • Random Shifts: Often indicate pump or solvent mixing issues.[2]

    • Gradual Drifting: May suggest column aging, temperature fluctuations, or a slow leak in the system.[9]

    • Sudden Shifts: Typically point to a significant change, such as an error in mobile phase preparation or a major leak.

  • Causality and Corrective Measures:

    • Mobile Phase Composition: A small change in the organic solvent percentage (e.g., 1%) can alter retention times by 5-15%.[2]

      • Protocol: Prepare the mobile phase gravimetrically for higher accuracy. Ensure proper degassing to prevent compositional changes due to solvent evaporation.[2]

    • Flow Rate Inconsistency: A leak or pump malfunction can lead to an unstable flow rate.

      • Protocol: Check for leaks throughout the system. Verify the pump flow rate using a calibrated measuring cylinder and stopwatch.[2]

    • Column Temperature: Fluctuations in column temperature can cause shifts in retention time.[10]

      • Protocol: Use a column oven to maintain a consistent temperature.

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[10]

      • Protocol: Monitor column performance with system suitability tests. Replace the column when performance degrades beyond acceptable limits.

Question 4: My Ceftizoxime Sodium peak is fronting. What does this indicate?

Answer:

Peak fronting (asymmetry factor < 1.0) is less common than tailing but indicates a significant issue, often related to column overload or a problem with the column bed itself.[11]

Primary Causes and Solutions:

  • Column Overload: Injecting a sample that is too concentrated is the most common cause of fronting.[11]

    • Action: Dilute the sample and re-inject. A 1-to-10 dilution is often sufficient to resolve the issue.[11]

  • Column Bed Deformation: A void or channel in the column packing can lead to distorted peak shapes.

    • Action: This is a more severe issue that typically requires column replacement.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical system suitability parameters for a Ceftizoxime Sodium HPLC assay?

A1: System suitability tests are essential to ensure the chromatographic system is performing adequately before running samples.[13] Based on USP guidelines, typical parameters include:

  • Tailing Factor: Should not be more than 2.0.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

  • Theoretical Plates (Column Efficiency): A minimum number is usually specified in the monograph.

  • Resolution: If there are closely eluting peaks (e.g., impurities), a minimum resolution value (typically >1.5) is required.

ParameterTypical Acceptance Criteria
Tailing Factor ≤ 2.0
Repeatability (RSD%) ≤ 2.0%
Resolution (Rs) ≥ 1.5
Theoretical Plates (N) As per method specification
Q2: How should I prepare the mobile phase for Ceftizoxime Sodium analysis?

A2: Proper mobile phase preparation is crucial for reproducible results. For Ceftizoxime Sodium, a common mobile phase involves a buffer and an organic modifier. The USP monograph for Ceftizoxime Sodium specifies a mixture of a pH 3.6 buffer and acetonitrile (approximately 9:1).[14][15]

Step-by-Step Mobile Phase Preparation Protocol:

  • Buffer Preparation: Accurately weigh the buffer salts (e.g., citric acid and dibasic sodium phosphate) and dissolve in high-purity water.[14][15]

  • pH Adjustment: Adjust the pH to the target value using a calibrated pH meter.

  • Mixing: Combine the buffer and organic solvent (e.g., acetonitrile) in the specified ratio. It is best to measure by volume and then mix.

  • Filtration: Filter the mobile phase through a 0.45 µm or finer porosity filter to remove particulates.

  • Degassing: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the pump.[2]

Q3: What is a stability-indicating HPLC method and why is it important for Ceftizoxime Sodium?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16] This is critical for Ceftizoxime Sodium, as cephalosporins can degrade under various stress conditions like acid, base, oxidation, heat, and light.[16][17] Forced degradation studies are performed to demonstrate the method's specificity and to understand the degradation pathways of the drug.[18]

III. Visualized Workflows

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Chromatographic Problem Identified check_sst Review System Suitability Test (SST) Results start->check_sst peak_shape Peak Shape Issue (Tailing/Fronting) check_sst->peak_shape retention_time Retention Time Shift check_sst->retention_time ghost_peak Ghost/Spurious Peak check_sst->ghost_peak tailing Tailing? peak_shape->tailing check_pattern Analyze Shift Pattern (Random/Drift) retention_time->check_pattern blank_injection Run Blank Injection ghost_peak->blank_injection fronting Fronting? tailing->fronting No check_silanol Address Silanol Interactions tailing->check_silanol Yes check_overload Check for Mass Overload fronting->check_overload Yes check_column_bed Inspect Column Bed fronting->check_column_bed No resolve Problem Resolved check_overload->resolve check_column_bed->resolve check_mp_ph Verify Mobile Phase pH check_silanol->check_mp_ph check_mp_ph->resolve check_mp_prep Verify Mobile Phase Prep & Composition check_pattern->check_mp_prep check_flow_rate Check Flow Rate & Leaks check_mp_prep->check_flow_rate check_temp Verify Column Temperature check_flow_rate->check_temp check_temp->resolve source_identified Identify Source (System/Sample/Mobile Phase) blank_injection->source_identified clean_system Clean System / Use Fresh Mobile Phase source_identified->clean_system clean_system->resolve

Caption: A systematic workflow for troubleshooting common HPLC issues.

Peak Tailing Resolution Protocol

Peak_Tailing_Resolution start start step1 Step 1: Mobile Phase Check Verify correct pH Ensure proper buffer concentration Check for degradation start->step1 step2 Step 2: Column Evaluation Check for contamination Evaluate column age/performance Consider alternative stationary phase (end-capped) step1->step2 step3 Step 3: Method Parameters Reduce sample concentration (check for overload) Optimize temperature step2->step3 step4 Step 4: System Check Inspect for extra-column dead volume Ensure connections are secure step3->step4 end_node Symmetrical Peak Achieved step4->end_node

Caption: Step-by-step protocol for resolving peak tailing.

IV. References

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International - Chromatography Online. Available from: [Link]

  • Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. Agilent. Available from: [Link]

  • (PDF) HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. Available from: [Link]

  • (PDF) HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]

  • Toxicity and reproduction studies of ceftizoxime sodium. PubMed. Available from: [Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. Available from: [Link]

  • system suitability test parameters for amoxicillin and enrofloxacin determined by the proposed method. ResearchGate. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Determination of antibiotic resistance and high-performance liquid chromatography profiles for Mycobacterium species. NIH. Available from: [Link]

  • Why Does Retention Time Shift? | HPLC Tip. YouTube. Available from: [Link]

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. NIH. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. RUN - UNL Repository. Available from: [Link]

  • Ceftizoxime Sodium. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Available from: [Link]

  • FORCED DEGRADATION STUDY OF CEFUROXIME AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Ceftizoxime Sodium, chemical structure, molecular formula, Reference Standards. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • What causes a “ghost” peak and what can I do to prevent this? Waters - Wyatt Technology. Available from: [Link]

  • Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Berkala Ilmiah Kimia Farmasi - Journal of Universitas Airlangga. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available from: [Link]

  • HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]].pdf

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefotaxime Sodium and Paracetamol in Synthetic Mixture. Available from: [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available from: [Link]

  • Ceftizoxime. PubChem - NIH. Available from: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]

  • How to fix a shifting retention time of peaks in hplc? ResearchGate. Available from: [Link]

  • Clean, Sustainable and Stability-Indicating Method for the Quantification of Ceftriaxone Sodium in Pharmaceutical Product by HPLC. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • High-pressure liquid chromatographic method for analysis of cephalosporins. PMC - NIH. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Ghost Peaks in HPLC - 5 common sources. Axion Labs. Available from: [Link]

  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PMC - PubMed Central. Available from: [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. MDPI. Available from: [Link]

  • Antibiotics Analysis by HPLC. Available from: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Available from: [Link]

Sources

Technical Support Center: Ceftizoxime and Glucose Assay Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the fields of drug development and clinical research, the integrity of biomarker data is paramount. Ceftizoxime, a third-generation cephalosporin antibiotic, is a valuable therapeutic agent. However, its chemical properties can present a significant analytical challenge by interfering with certain methods of glucose quantification. This can lead to erroneously high glucose readings, confounding experimental results and potentially impacting clinical decisions.

This guide provides an in-depth, technical resource for scientists and researchers encountering this issue. It moves beyond simple warnings to explain the underlying biochemical mechanisms, provide robust troubleshooting protocols, and offer validated alternative methods to ensure the accuracy of your glucose measurements in the presence of ceftizoxime.

Frequently Asked Questions (FAQs)

Q1: Why does ceftizoxime interfere with glucose tests?

A: The interference is not due to a biological effect on glucose metabolism, but rather a direct chemical interaction with the assay's components. Ceftizoxime and its metabolites can act as strong reducing substances.[1] In certain glucose assays, these molecules can directly react with the indicator reagents, mimicking the signal that would normally be produced by glucose. This leads to a "false positive" or, more accurately, a falsely elevated glucose result.

Q2: Which specific glucose testing methods are most susceptible to this interference?

A: The susceptibility of a glucose test depends entirely on its underlying chemistry.

  • Highly Susceptible: Methods based on copper reduction are significantly affected.[1][2][3][4] In these tests, any reducing substance, including ceftizoxime, will reduce Cu²⁺ to Cu⁺, producing a color change that is incorrectly interpreted as high glucose. While less common in modern clinical chemistry labs for blood glucose, these methods are still sometimes used for urine glucose analysis (e.g., Clinitest tablets).[2][5][6][7]

  • Potentially Susceptible: Some older point-of-care meters and continuous glucose monitors (CGMs) that use glucose dehydrogenase (GDH) with a pyrroloquinoline quinone (PQQ) cofactor can be affected. The PQQ system can accept electrons from reducing substances other than glucose, leading to inaccurate readings.

  • Generally Resistant: Tests based on the glucose oxidase or hexokinase enzymes are highly specific for glucose and are the recommended methods to use when cephalosporin interference is suspected.[5][6][7][8] Glucose oxidase specifically catalyzes the oxidation of glucose, and the subsequent detection steps are less prone to interference from reducing drugs.[9]

Q3: What are the research implications of an undetected false positive?

A: In a research or drug development context, a falsely elevated glucose reading can have profound consequences:

  • Inaccurate Pharmacodynamic (PD) Models: If you are studying the metabolic effects of a new drug candidate, ceftizoxime interference could mask a hypoglycemic effect or create a false signal of hyperglycemia.

Troubleshooting Guide: Validating Glucose Readings in the Presence of Ceftizoxime

This section provides a systematic workflow for a researcher who observes an unexpectedly high glucose reading in a sample from a subject or animal model treated with ceftizoxime.

Step 1: Initial Data Scrutiny

Before proceeding with further experiments, critically assess the anomalous data point.

  • Contextual Plausibility: Is the high glucose reading consistent with the known physiological state of the subject or the expected outcome of the experiment? For example, in a healthy, fasted animal, a sudden spike to a hyperglycemic state is unexpected.

  • Temporal Correlation: Does the appearance of high glucose readings correlate with the timing of ceftizoxime administration?

  • Review Assay Methodology: Immediately identify the specific method used for the initial glucose measurement. Check the instrument's manual or the assay kit's package insert for listed interfering substances.

Step 2: Experimental Workflow for Interference Confirmation

If ceftizoxime interference is suspected, the following experimental workflow must be initiated to validate the initial finding.

G A Unexpected High Glucose Reading Observed B Identify Glucose Assay Methodology A->B C Is the method based on Copper Reduction or GDH-PQQ? B->C D Interference is HIGHLY LIKELY. Result is considered invalid. C->D Yes E Interference is UNLIKELY. Investigate other causes. C->E No (e.g., Hexokinase) F ACTION: Re-test sample using a Glucose Oxidase or Hexokinase based method. D->F G Compare Results F->G H Results are Discrepant (New result is lower) G->H Discrepant I Results are Concordant (Both results are high) G->I Concordant J CONCLUSION: Initial result was a false positive. Use validated method for all future project samples. H->J K CONCLUSION: Hyperglycemia is confirmed. Proceed with investigation of biological cause. I->K

Caption: Troubleshooting workflow for suspected ceftizoxime interference.
Step 3: Protocol for Sample Re-analysis using a Validated Method

This protocol assumes the use of a benchtop clinical chemistry analyzer with a hexokinase-based assay, a gold standard for specificity.

  • Sample Preparation:

    • Thaw the original sample (plasma or serum) at room temperature.

    • Gently vortex the sample for 5-10 seconds to ensure homogeneity.

    • Centrifuge the sample at 2000 x g for 5 minutes to pellet any cryoprecipitates or debris.

  • Instrument Calibration & Quality Control:

    • Perform a multi-point calibration of the chemistry analyzer according to the manufacturer's instructions for the hexokinase glucose assay.

    • Run at least two levels of quality control (QC) material (normal and high) to ensure the system is performing within specified limits. Document the QC results.

  • Sample Analysis:

    • Carefully transfer the required volume of the supernatant from the prepared sample into a compatible sample cup.

    • Place the sample on the analyzer and initiate the glucose (hexokinase) test.

    • Run the sample in triplicate to ensure precision.

  • Data Analysis & Interpretation:

    • Calculate the mean and standard deviation of the triplicate results.

    • Compare this validated result to the result obtained from the initial, interference-susceptible method.

    • If the hexokinase result is significantly lower and within a physiologically plausible range, the initial result can be confirmed as a false positive due to ceftizoxime interference.

    • If the hexokinase result is concordant with the initial high reading, the hyperglycemia is likely real, and the cause is biological, not analytical.

Data Summary: Glucose Assay Methodologies

The following table summarizes the key glucose measurement technologies and their susceptibility to interference from ceftizoxime and other reducing substances.

Assay MethodPrinciple of OperationSusceptibility to CeftizoximeRecommended Use?
Copper Reduction Measures any substance in the sample capable of reducing Cu²⁺ to Cu⁺, resulting in a color change.Very High Not recommended for blood or urine glucose in patients on cephalosporins.[2][3][4]
Glucose Dehydrogenase (GDH-PQQ) GDH enzyme uses a PQQ cofactor to oxidize glucose, generating an electrical current.Moderate to High Use with caution. Check manufacturer's insert for specific drug interference data.
Glucose Oxidase (GOx) GOx enzyme specifically oxidizes glucose, producing hydrogen peroxide (H₂O₂), which is then detected.Low / Negligible Recommended Method. Highly specific for glucose.[5][8][9]
Hexokinase Hexokinase enzyme phosphorylates glucose. The product is then oxidized, leading to a change in NAD⁺ that is measured spectrophotometrically.Low / Negligible Gold Standard. Considered the reference method for specificity.[7][8]

References

  • Cefuroxime - StatPearls - NCBI Bookshelf. (2024, January 11). National Center for Biotechnology Information. [Link]

  • Interactions between Cefuroxime and Mycophenolate mofetil. (n.d.). Drugs.com. [Link]

  • Interactions between Cefixime and Cefuroxime. (n.d.). Drugs.com. [Link]

  • Rotblatt, M. D., & Koda-Kimble, M. A. (1987). Review of drug interference with urine glucose tests. Diabetes Care, 10(1), 103–110. [Link]

  • Validation of Point-of-Care Blood Glucose Monitoring Systems in Hospital Settings. (2022, January 1). American Association for Clinical Chemistry (ADLM). [Link]

  • McCue, J. D. (1983). Interference of new penicillins and cephalosporins with urine glucose monitoring tests. Diabetes Care, 6(5), 504–505. [Link]

  • Glucose Oxidase. (2023, October 24). Accurex Biomedical. [Link]

  • cefuroxime for injection, usp. (n.d.). DailyMed. [Link]

  • McCue, J. D. (1983). Interference of new penicillins and cephalosporins with urine glucose monitoring tests. Diabetes Care, 6(5), 504-505. [Link]

  • McCue, J. D. (1983). Interference of New Penicillins and Cephalosporins with Urine Glucose Monitoring Tests. Diabetes Care, 6(5), 504-505. [Link]

  • Rotblatt, M. D., & Koda-Kimble, M. A. (1987). Review of Drug Interference With Urine Glucose Tests. Diabetes Care, 10(1), 103-110. [Link]

Sources

Navigating the Nuances of Ceftizoxime Sodium Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ceftizoxime Sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of ceftizoxime sodium in various buffer systems. As your dedicated application scientist, my goal is to move beyond simple protocols and offer a comprehensive understanding of the causality behind experimental choices, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Question 1: What is the optimal pH range for maintaining the stability of Ceftizoxime Sodium in aqueous solutions?

Based on studies of structurally similar third-generation cephalosporins, such as cefotaxime, the maximum stability of ceftizoxime sodium in aqueous solutions is achieved in the pH range of 4.5 to 6.5.[1] Within this window, the rate of hydrolysis of the β-lactam ring, the primary degradation pathway for cephalosporins, is at its minimum. Deviation outside this range, particularly into alkaline conditions, leads to a significant increase in the degradation rate.

The pH of a 1-in-10 solution of ceftizoxime sodium in water is between 6.0 and 8.0, indicating that for short-term use, unbuffered solutions may be acceptable. However, for prolonged experiments or storage, buffering within the optimal pH 4.5-6.5 range is highly recommended.

Question 2: How do different buffer species, such as phosphate and citrate, affect the stability of Ceftizoxime Sodium?

While pH is a critical factor, the choice of buffer species can also influence the degradation kinetics of cephalosporins, a phenomenon known as buffer catalysis. For some cephalosporins, buffers like phosphate and acetate have been shown to accelerate hydrolysis.[2]

  • Phosphate Buffers: These are commonly used due to their physiological relevance and buffering capacity in the neutral pH range. However, it is crucial to be aware of potential catalytic effects.

  • Citrate Buffers: Citrate buffers are effective in the acidic to neutral pH range and are a viable alternative to phosphate buffers.[3]

  • Acetate Buffers: While effective in the acidic pH range, some studies on other cephalosporins have indicated that acetate buffers can decrease degradation rates compared to other buffers.

When selecting a buffer, it is essential to consider not only the desired pH but also the potential for the buffer species to interact with and promote the degradation of ceftizoxime. For critical applications, a preliminary stability study comparing different buffer systems is advisable.

Question 3: What are the primary degradation pathways for Ceftizoxime Sodium in buffered solutions?

The principal degradation pathway for ceftizoxime, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions. The opening of this ring renders the antibiotic inactive.

Under strongly acidic or alkaline conditions, further degradation can occur, including potential side-chain modifications. Identifying these degradation products is crucial for developing stability-indicating analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for elucidating the structures of these degradants.[4][5][6][7]

Troubleshooting Guide

Issue 1: Rapid loss of potency is observed in my ceftizoxime sodium solution, even when stored at low temperatures.

Possible Causes & Solutions:

  • Incorrect pH: Verify the pH of your buffer. If it falls outside the optimal 4.5-6.5 range, the degradation rate will be significantly higher, even under refrigeration. Prepare a fresh batch of buffer, carefully calibrating your pH meter.

  • Buffer Catalysis: If you are using a phosphate or borate buffer, consider the possibility of buffer-catalyzed hydrolysis. As an experiment, prepare a solution of ceftizoxime in a citrate or acetate buffer at the same pH and compare the stability.

  • Contamination: Microbial contamination can lead to enzymatic degradation of the antibiotic. Ensure that your solutions are prepared under aseptic conditions and, if necessary, filter-sterilized.

  • Incompatible Additives: If your solution contains other components, they may be incompatible with ceftizoxime. Review the literature for compatibility studies with your specific additives.

Issue 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

Possible Causes & Solutions:

  • Degradation Products: These new peaks are likely degradation products of ceftizoxime. Their appearance is expected in stability studies, especially under stress conditions (e.g., high temperature, extreme pH).

  • Developing a Stability-Indicating Method: Your current HPLC method may not be "stability-indicating," meaning it cannot separate the intact drug from all its degradation products. Method development will be necessary to achieve baseline separation of all peaks. This is critical for accurately quantifying the remaining active pharmaceutical ingredient (API).

  • Identification of Degradants: To understand the degradation pathway and ensure the safety of a potential formulation, these unknown peaks should be identified. LC-MS/MS is a powerful tool for this purpose, providing mass-to-charge ratios and fragmentation patterns that help in structure elucidation.[4][5][6][7]

Issue 3: The color of my ceftizoxime sodium solution is changing over time, from colorless to yellow.

Possible Causes & Solutions:

  • Degradation: The formation of colored degradation products is a common indicator of instability for many pharmaceuticals, including cephalosporins. This color change often correlates with a loss of potency.

  • Monitoring Physical Stability: In addition to chemical stability (potency), it is important to monitor physical stability, including changes in color, clarity, and the formation of particulate matter. These observations should be recorded as part of your stability study. The solution should be discarded if significant color change or precipitation occurs.

Data Presentation: Stability of Cephalosporins in Various Conditions

The following tables summarize stability data for ceftizoxime and related cephalosporins to provide a comparative overview.

Table 1: Stability of Ceftizoxime Sodium in Common Intravenous Solutions

DiluentConcentrationStorage ConditionStability (Time to <90% of Initial Concentration)Reference
0.9% Sodium Chloride1 g/50 mLRoom Temperature (22°C)Up to 4 days[8]
5% Dextrose1 g/50 mLRoom Temperature (22°C)Up to 4 days[8]
0.9% Sodium Chloride1 g/50 mLRefrigerated (5°C)Up to 30 days[8]
5% Dextrose1 g/50 mLRefrigerated (5°C)Up to 30 days[8]
0.9% Sodium Chloride1 g/50 mLFrozen (-20°C)Up to 90 days[8]
5% Dextrose1 g/50 mLFrozen (-20°C)Up to 90 days[8]
0.9% Sodium ChlorideNot SpecifiedRoom Temperature24 hours (continuous infusion)[9]
5% DextroseNot SpecifiedRoom Temperature24 hours (continuous infusion)[9]

Table 2: pH-Dependent Stability of Structurally Similar Cephalosporins

CephalosporinOptimal pH Range for StabilityKey FindingsReference
Cefotaxime4.5 - 6.5Degradation is influenced by solvolytic, hydrogen ion, and hydroxide ion catalysis.[1]
Ceftazidime4.5 - 6.5Formate, acetate, phosphate, and borate buffers were found to accelerate hydrolysis.[2]

Experimental Protocols

Protocol 1: Preparation of Buffered Ceftizoxime Sodium Solutions

Objective: To prepare solutions of ceftizoxime sodium at a defined concentration in various buffers for stability testing.

Materials:

  • Ceftizoxime Sodium powder

  • Buffer salts (e.g., sodium phosphate monobasic and dibasic, citric acid and sodium citrate)

  • Water for Injection (WFI) or equivalent high-purity water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

Procedure:

  • Buffer Preparation:

    • Prepare stock solutions of the acidic and basic components of your chosen buffer system (e.g., 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic).

    • In a beaker, combine the stock solutions in appropriate ratios to achieve the target pH (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Verify the final pH using a calibrated pH meter and adjust as necessary with the acid or base stock solutions.

  • Ceftizoxime Solution Preparation:

    • Accurately weigh the required amount of ceftizoxime sodium powder to achieve the desired final concentration (e.g., 10 mg/mL).

    • Quantitatively transfer the powder to a volumetric flask.

    • Add a portion of the prepared buffer to the flask and gently swirl to dissolve the powder completely.

    • Once dissolved, add the buffer to the final volume and mix thoroughly.

  • Sterilization (Optional):

    • If required for your experiment, filter the final solution through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Conducting a Forced Degradation Study

Objective: To intentionally degrade ceftizoxime sodium under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Buffered ceftizoxime sodium solution (from Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of the ceftizoxime solution with an equal volume of HCl solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equimolar amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the ceftizoxime solution with an equal volume of NaOH solution.

    • Incubate at room temperature for a shorter period due to faster degradation (e.g., 30 minutes, 1, 2 hours).

    • At each time point, withdraw a sample, neutralize it with an equimolar amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the ceftizoxime solution with the H₂O₂ solution.

    • Incubate at room temperature, protected from light, for a specified period.

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Place an aliquot of the ceftizoxime solution in an incubator at an elevated temperature (e.g., 60°C).

    • Analyze samples by HPLC at various time points.

  • Photodegradation:

    • Expose an aliquot of the ceftizoxime solution to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Concurrently, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

G cluster_prep Solution Preparation cluster_stability Stability Testing prep_buffer Prepare Buffer (e.g., Phosphate, Citrate) Adjust to Target pH dissolve Dissolve in Buffer prep_buffer->dissolve weigh_drug Weigh Ceftizoxime Sodium weigh_drug->dissolve qs Adjust to Final Volume dissolve->qs filter Sterile Filter (0.22 µm) qs->filter storage Store under Defined Conditions (e.g., 5°C, 25°C, 40°C) filter->storage Initiate Study sampling Sample at Time Points (T=0, 24h, 48h, etc.) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Remaining Ceftizoxime & Degradation Products analysis->data

Caption: Experimental workflow for preparing and testing the stability of Ceftizoxime Sodium solutions.

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) ceftizoxime Ceftizoxime Sodium (Intact β-Lactam Ring) acid_hydrolysis Acid-Catalyzed β-Lactam Hydrolysis ceftizoxime->acid_hydrolysis base_hydrolysis Base-Catalyzed β-Lactam Hydrolysis ceftizoxime->base_hydrolysis acid_products Inactive Ring-Opened Products + Potential Side-Chain Modifications acid_hydrolysis->acid_products base_products Inactive Ring-Opened Products base_hydrolysis->base_products

Caption: Simplified degradation pathways of Ceftizoxime Sodium under acidic and alkaline conditions.

References

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. National Institutes of Health. [Link]

  • Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. PubMed. [Link]

  • Quantitative analysis of generic Cefixime in healthy subjects using UPLC-MS/MS and its bioavailability and pharmacokinetics evaluation utilization. ResearchGate. [Link]

  • Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions. PubMed. [Link]

  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. [Link]

  • Suggested acid and alkaline induced degradation pathway of CFX. ResearchGate. [Link]

  • Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. PubMed. [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. National Institutes of Health. [Link]

  • Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. National Institutes of Health. [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. MDPI. [Link]

  • Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. ResearchGate. [Link]

  • Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. Canadian Journal of Hospital Pharmacy. [Link]

  • Would it be effective to use a buffer (such as citrate/phosphate buffer) to stabilize the pH during a plant-scale lactic fermentation, for probiotic ?. ResearchGate. [Link]

  • Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. National Institutes of Health. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]

  • Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically Ill Adult Patients. PubMed Central. [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. ResearchGate. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]

  • UV-Vis Spectrophotometric Method Validation of Cefixime in Phosphate Buffer. ResearchGate. [Link]

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. The Pharma Review. [Link]

  • The influence of pH and buffering on the stability of meropenem 6.25-25 mg/ml at 32oC. e-OPAT. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Oxidative Degradation Kinetics of Recalcitrant Macro and Micropollutants Using CaMFeO3 (M = Cu, Mo, Co) Perovskite Catalyst. Institute of Metallurgy and Materials Science of the Polish Academy of Sciences. [Link]

Sources

Technical Support Center: The Impact of pH on E-Ceftizoxime Sodium Salt Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for E-Ceftizoxime Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the critical role of pH in the stability and biological activity of this third-generation cephalosporin antibiotic. Here, we will address common challenges and questions encountered during experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of E-Ceftizoxime Sodium Salt in aqueous solutions?

A1: E-Ceftizoxime Sodium Salt exhibits its maximum stability in the pH range of 4.5 to 6.5.[1][2] Solutions of ceftizoxime sodium reconstituted for injection typically have a pH between 6.0 and 8.0.[3][4] Deviation outside this optimal range can lead to accelerated degradation.

Q2: How does pH affect the antibacterial activity of E-Ceftizoxime?

A2: The in vitro antibacterial activity of ceftizoxime is influenced by the pH of the medium.[5] For some bacterial strains, such as Staphylococcus aureus, an acidic medium (pH 6) can result in lower Minimum Inhibitory Concentration (MIC) values, indicating better efficacy.[5] Conversely, for strains like Escherichia coli, the impact of pH on activity appears to be less significant.[5] The effect of pH can also vary depending on the testing medium used.[6][7]

Q3: Can I dissolve E-Ceftizoxime Sodium Salt in buffers other than water?

A3: Yes, buffered solutions are often recommended to maintain a stable pH. Phosphate-buffered saline (PBS) at a pH of 7.2 is a common solvent, with a solubility of up to 5 mg/mL. However, it is crucial to be aware that buffer components themselves can sometimes influence degradation rates, though this has not been observed to be a significant issue with ceftizoxime.[2]

Q4: What are the visible signs of E-Ceftizoxime degradation in solution?

A4: While not all degradation is visible, a change in the color of the solution, often to a yellow hue, can indicate degradation.[8] The formation of precipitates is another clear sign of instability. It is important to note that a lack of visible change does not guarantee stability, and analytical methods are necessary for confirmation.

Q5: How should I store reconstituted solutions of E-Ceftizoxime Sodium Salt?

A5: For short-term storage, reconstituted solutions in 0.9% NaCl or 5% Dextrose retain over 90% of their initial concentration for up to 4 days at room temperature and for 30 days when refrigerated.[9] For long-term storage, freezing the solutions can maintain stability for up to 90 days.[9]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting, with a focus on the impact of pH.

Issue 1: Loss of Antibacterial Activity in a Time-Course Experiment

Symptoms: You observe a significant decrease in the zone of inhibition (disk diffusion assay) or an increase in the MIC (broth dilution assay) for your E-Ceftizoxime Sodium Salt solution over the course of your experiment.

Potential Cause: The pH of your experimental medium may be drifting outside the optimal stability range for E-Ceftizoxime, leading to its degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of antibacterial activity.

Experimental Protocol: pH Stability Assessment

  • Prepare Stock Solution: Dissolve E-Ceftizoxime Sodium Salt in sterile, deionized water to a known concentration (e.g., 1 mg/mL).

  • Prepare Buffered Solutions: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH >8).

  • Incubation: Dilute the stock solution in each buffer to the final experimental concentration. Incubate the solutions at the desired experimental temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffered solution.

  • Activity Assay: Perform an antibacterial activity assay (e.g., disk diffusion or MIC) for each sample.

  • Data Analysis: Plot the antibacterial activity as a function of time for each pH value to determine the optimal pH for stability.

Issue 2: Precipitate Formation in a Drug Formulation

Symptoms: Upon dissolving E-Ceftizoxime Sodium Salt in a formulation buffer or mixing it with another drug solution, a precipitate forms.

Potential Cause: The pH of the final solution may be outside the solubility range of E-Ceftizoxime Sodium Salt, or a pH-dependent incompatibility with another component in the formulation may be occurring. Incompatibility can lead to precipitation, even if the individual components are soluble at that pH.[10]

Troubleshooting Workflow:

G A Start: Precipitate Observed B Measure pH of the final solution A->B C Is the pH within the 6.0-8.0 range? B->C D Hypothesis: pH is outside the optimal solubility range C->D No E Hypothesis: pH-dependent incompatibility with another component C->E Yes F Action: Adjust the pH of the formulation buffer D->F G Action: Investigate individual component solubilities at the formulation pH E->G H Re-prepare the formulation with adjusted pH F->H K Consider alternative formulation components or a different co-administered drug G->K I Does precipitate still form? H->I I->E Yes J Conclusion: pH was the primary issue I->J No

Caption: Troubleshooting workflow for precipitate formation.

Experimental Protocol: Solubility and Compatibility Assessment

  • Determine Intrinsic Solubility: Prepare saturated solutions of E-Ceftizoxime Sodium Salt in a series of buffers with varying pH values. After equilibration, filter the solutions and determine the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).

  • Compatibility with Co-solvents/Excipients:

    • Prepare a solution of E-Ceftizoxime Sodium Salt at the target concentration in the primary solvent.

    • Separately, prepare solutions of each co-solvent or excipient.

    • Measure the initial pH of all solutions.

    • Mix the E-Ceftizoxime solution with each of the other solutions individually and observe for any precipitate formation. Measure the pH of the final mixture.

    • For mixtures that show precipitation, adjust the pH to see if the precipitate redissolves.

III. Quantitative Data Summary

The stability of Ceftizoxime is significantly influenced by pH, temperature, and the diluent used. Below is a summary of stability data from published studies.

DiluentConcentrationStorage ConditionpH RangeStability (Time to 90% of initial concentration)Reference
0.9% NaCl1g/50mLRoom TemperatureNot SpecifiedUp to 4 days[9]
5% Dextrose1g/50mLRoom TemperatureNot SpecifiedUp to 4 days[9]
0.9% NaCl1g/50mLRefrigeratedNot Specified30 days[9]
5% Dextrose1g/50mLRefrigeratedNot Specified30 days[9]
0.9% NaCl1g/50mLFrozenNot SpecifiedUp to 90 days[9]
5% Dextrose1g/50mLFrozenNot SpecifiedUp to 90 days[9]
Aqueous SolutionNot Specified25°C4.5 - 6.5Maximum Stability[2]
0.9% NaClNot SpecifiedRoom TemperatureNot SpecifiedStable for 24 hours continuous infusion[8]
5% GlucoseNot SpecifiedRoom TemperatureNot SpecifiedStable for 24 hours continuous infusion[8]

IV. References

  • Trissel, L. A. (n.d.). Cefazolin Sodium – Cisapride | Trissel's Stability of Compounded Formulations, 6th Edition.

  • Smolecule. (2023, August 15). Buy Ceftizoxime | 68401-81-0 | > 95%.

  • Knoppert, D. C., Freeman, D., & Webb, D. (1993). Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. The Canadian Journal of Hospital Pharmacy, 46(1), 13–16.

  • Zhang, Y., et al. (2025, November 19). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. [Journal Name].

  • Uri, J. V. (1984). Effect of pH on the activity of ceftizoxime. Acta Microbiologica Hungarica, 31(3), 207–211.

  • Biosynth. (n.d.). Ceftizoxime sodium | 68401-82-1 | FC40872.

  • Cayman Chemical. (2025, September 24). Safety Data Sheet: Ceftizoxime (sodium salt).

  • TOKU-E. (n.d.). Ceftizoxime Sodium.

  • TOKU-E. (2019, July 16). Safety Data Sheet: Ceftizoxime Sodium.

  • Doadrio, A., Mayorga, A., & Orenga, R. (2002). VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies. Journal of the Brazilian Chemical Society.

  • Zhou, M., & Notari, R. E. (n.d.). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. PubMed.

  • (n.d.). Official Monographs for Part I / Ceftizoxime Sodium 345.

  • Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 72(1), 59–63.

  • Rolfe, R. D., & Finegold, S. M. (n.d.). Effect of medium, pH, and inoculum size on activity of ceftizoxime and Sch-34343 against anaerobic bacteria. Antimicrobial Agents and Chemotherapy.

  • Rolfe, R. D., & Finegold, S. M. (1986). Effect of medium, pH, and inoculum size on activity of ceftizoxime and Sch-34343 against anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 29(4), 573–577.

  • Zhou, M., & Notari, R. E. (1995). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. Journal of Pharmaceutical Sciences, 84(5), 534–538.

  • Australian Prescriber. (2008, August 1). To mix or not to mix – compatibilities of parenteral drug solutions.

  • Bosso, J. A., & Townsend, R. J. (n.d.). Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions. American Journal of Health-System Pharmacy.

  • Doadrio, A., et al. (2025, August 6). VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime....

  • Zhang, Y., et al. (2025, October 15). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. PubMed.

Sources

Minimizing variability in Ceftizoxime susceptibility testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Ceftizoxime Susceptibility Testing: A Technical Support Center

Introduction: The Quest for Precision in Ceftizoxime AST

This guide is structured from the perspective of a Senior Application Scientist to provide you not just with protocols, but with the underlying scientific rationale to empower you to troubleshoot issues effectively. We will explore the critical parameters that govern the accuracy of Ceftizoxime AST, moving from frequently asked questions to in-depth troubleshooting workflows. Our goal is to transform your AST from a routine task into a robust, self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries that form the foundation of standardized Ceftizoxime testing.

Question: What are the internationally recognized standard methods for Ceftizoxime susceptibility testing?

Answer: The two most globally recognized standards for performing AST are published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] The primary methodologies detailed in these standards are:

  • Broth Dilution (MIC Testing): This method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3] It can be performed in tubes (macrodilution) or, more commonly, in microtiter plates (broth microdilution). This is considered a quantitative method.

  • Agar Disk Diffusion (Zone Diameter Testing): This involves placing a paper disk impregnated with a specific concentration of Ceftizoxime onto an agar plate inoculated with the test organism.[4] The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured. This is a qualitative method that categorizes the isolate as susceptible, intermediate, or resistant based on the zone size.[4]

Both methods require strict adherence to protocols outlined in documents such as CLSI M07 for broth dilution and M02 for disk diffusion, with interpretive criteria and QC parameters consolidated in the CLSI M100 supplement.[5][6]

Question: Which quality control (QC) strains are recommended for Ceftizoxime AST, and what are their acceptable ranges?

Answer: Quality control is the cornerstone of reliable AST. Using well-characterized reference strains from the American Type Culture Collection (ATCC®) allows you to verify that your test system (media, antibiotic, incubation, and operator technique) is performing correctly. For Ceftizoxime, the primary QC strain for testing against Enterobacterales is Escherichia coli ATCC® 25922™.[7]

The acceptable QC ranges are published by standards organizations and are updated periodically. It is essential to consult the latest version of these documents.

Data Presentation: CLSI M100 Quality Control Ranges for Ceftizoxime

Quality Control StrainTest MethodAntimicrobial ContentAcceptable QC Range
Escherichia coli ATCC® 25922™Disk Diffusion30 µg25 - 31 mm
Escherichia coli ATCC® 25922™Broth Microdilution(Varies)0.06 - 0.5 µg/mL
Staphylococcus aureus ATCC® 29213™Broth Microdilution(Varies)0.5 - 2 µg/mL
Neisseria gonorrhoeae ATCC® 49226™Agar Dilution(Varies)0.015 - 0.06 µg/mL

Note: These values are based on current CLSI M100 standards. Users must verify ranges from the most recent publication.[6][8]

Question: Where can I find the latest clinical breakpoints for Ceftizoxime?

Answer: Clinical breakpoints are the MIC or zone diameter values used to interpret raw data and categorize an isolate as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R).[9] These values are organism-specific and can change based on newly available clinical data or the emergence of resistance mechanisms. The most authoritative sources for these breakpoints are:

  • The Clinical and Laboratory Standards Institute (CLSI): The M100 document, "Performance Standards for Antimicrobial Susceptibility Testing," is updated annually.[1]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST provides its own breakpoint tables, which are also updated regularly.[9]

  • The U.S. Food and Drug Administration (FDA): The FDA maintains recognized STIC (Susceptibility Test Interpretive Criteria) tables on its website.[8]

It is imperative for the scientific integrity of your work to always reference the current version of these documents when interpreting your results.

Section 2: Troubleshooting Guide: A Root Cause Analysis Approach

When AST results are variable or QC fails, a systematic approach is necessary to identify the root cause. This section is designed as a logical workflow to diagnose and resolve common issues.

Problem: My Quality Control strain result for Ceftizoxime is out of the acceptable range.

Question: I am performing disk diffusion, and my E. coli ATCC® 25922™ zone of inhibition for Ceftizoxime is 23 mm, which is below the acceptable range of 25-31 mm. What should I investigate?

Answer: An out-of-range QC result invalidates the entire batch of tests performed with it. The cause must be identified and corrected before proceeding. A result that is too small (as in this case) suggests reduced drug activity or enhanced bacterial growth. The investigation should follow a logical path from the most likely to the least likely causes.

Below is a troubleshooting workflow to guide your investigation.

Mandatory Visualization: Troubleshooting Out-of-Range QC Results

G start QC Out of Range (e.g., Zone Too Small) inoculum 1. Inoculum Density start->inoculum Check First media 2. Media Preparation start->media antibiotic 3. Antibiotic Integrity start->antibiotic incubation 4. Incubation start->incubation operator 5. Operator Technique start->operator Check Last inoc_sol Action: Re-prepare inoculum. Verify 0.5 McFarland standard with a photometer. inoculum->inoc_sol media_sol Action: Check agar depth (4mm). Verify pH (7.2-7.4). Use a new batch of media. media->media_sol abx_sol Action: Check disk expiration/storage. Use a new lot of Ceftizoxime disks. antibiotic->abx_sol incub_sol Action: Verify incubator temp (35°C). Check incubation time (16-18h). incubation->incub_sol op_sol Action: Review streaking technique. Ensure proper disk application. Re-measure zones. operator->op_sol G start Start: 18-24h pure culture select_colonies 1. Select 3-5 isolated colonies start->select_colonies emulsify 2. Emulsify in sterile saline/broth select_colonies->emulsify vortex 3. Vortex to create smooth suspension emulsify->vortex compare 4. Compare to 0.5 McFarland Standard vortex->compare adjust_heavy Suspension too heavy compare->adjust_heavy No adjust_light Suspension too light compare->adjust_light No ready Inoculum Ready (Use within 15 min) compare->ready Yes, matches add_broth Add more saline/broth adjust_heavy->add_broth add_bacteria Add more bacteria adjust_light->add_bacteria add_broth->vortex add_bacteria->vortex

Caption: Standardized workflow for 0.5 McFarland inoculum preparation.

References

  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux Clinical Diagnostics. Available at: [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • MDPI. (2023). Contamination Levels and Phenotypic and Genomic Characterization of Antimicrobial Resistance in Escherichia coli Isolated from Fresh Salad Vegetables in the United Arab Emirates. MDPI. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Available at: [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • Khan, Z., Siddiqui, M. F., & Park, S. (2019). Conventional methods and future trends in antimicrobial susceptibility testing. PubMed Central (PMC). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Jones, R. N., Gavan, T. L., & Thornsberry, C. (1983). Ceftizoxime interpretive criteria for in vitro susceptibility tests with Neisseria gonorrhoeae. Journal of Clinical Microbiology. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]

  • Doern, G. V. (2014). Current Concepts in Laboratory Testing to Guide Antimicrobial Therapy. PubMed Central (PMC). Available at: [Link]

  • Wistrand-Yuen, E., et al. (2018). Inoculum effect of antimicrobial peptides. PNAS. Available at: [Link]

  • Andes, D., & Craig, W. A. (2006). Effect of Dosing and Dosing Frequency on the Efficacy of Ceftizoxime and the Emergence of Ceftizoxime Resistance. PubMed Central (PMC). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Uri, J. V. (1984). Effect of pH on the activity of ceftizoxime. PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central (PMC). Available at: [Link]

  • Wexler, H. M., & Finegold, S. M. (1988). Effect of medium, pH, and inoculum size on activity of ceftizoxime and Sch-34343 against anaerobic bacteria. PubMed Central (PMC). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Journal of Clinical Microbiology. (2022). The Inoculum Effect of Antibiotic Susceptibility Testing. YouTube. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Bolukaoto, J. Y., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Bar-Or, D., et al. (1995). Comparative study of the effects of ceftizoxime, piperacillin, and piperacillin-tazobactam concentrations on antibacterial activity and selection of antibiotic-resistant mutants. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Effect of inoculum size of Enterobacteriaceae producing SHV and CTX-M extended-spectrum β-lactamases on the susceptibility to β-lactam combinations with inhibitors and carbapenems. ResearchGate. Available at: [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). European Committee on Antimicrobial Susceptibility Testing. NICD. Available at: [Link]

  • Mijović, G., et al. (2003). [Effect of inoculum size on sensitivity and specificity of the double-disk synergy test for the detection of wide-spectrum beta-lactamases]. PubMed. Available at: [Link]

  • Grzeskowiak, M., et al. (2022). Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis for Researchers: E-Ceftizoxime Sodium Salt vs. Ceftriaxone

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the antimicrobial field, the selection of a cephalosporin candidate is a critical decision driven by a nuanced understanding of efficacy, pharmacokinetics, and spectrum of activity. This guide provides an in-depth, objective comparison of E-Ceftizoxime Sodium Salt and the widely utilized Ceftriaxone, supported by experimental data and standardized protocols to inform your research and development endeavors.

Introduction: A Tale of Two Third-Generation Cephalosporins

Both Ceftizoxime and Ceftriaxone are third-generation cephalosporins, a class renowned for its broad-spectrum activity against Gram-negative bacteria and its stability against many β-lactamases.[1] Their core mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption of peptidoglycan cross-linking leads to compromised cell wall integrity and, ultimately, bacterial cell lysis.

A crucial distinction for this guide is the specific stereoisomer of Ceftizoxime under discussion. "E-Ceftizoxime" refers to the E-isomer (or anti-isomer) of the compound. Research indicates that the Z-isomer (syn-isomer), which is the standard configuration of Ceftriaxone, exhibits superior antibacterial activity. This is attributed to a higher affinity for bacterial PBPs. Therefore, for the purpose of a direct and relevant efficacy comparison, this guide will focus on the standard, more active form of Ceftizoxime versus Ceftriaxone.

Below is a visualization of the core chemical structures of these two cephalosporins.

cluster_0 Ceftizoxime cluster_1 Ceftriaxone Ceftizoxime_structure Core Ceftizoxime Structure (Z-isomer) Ceftriaxone_structure Core Ceftriaxone Structure

Caption: Core Structures of Ceftizoxime and Ceftriaxone.

In Vitro Efficacy: A Head-to-Head Comparison of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following tables summarize comparative MIC data for Ceftizoxime and Ceftriaxone against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Cocci

OrganismCeftizoximeCeftriaxone
Staphylococcus aureus (MSSA)>16≤1
Streptococcus pneumoniae>16≤1
Streptococcus pyogenes≤0.12≤0.12

Table 2: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacilli

OrganismCeftizoximeCeftriaxone
Escherichia coli≤1≤1
Klebsiella pneumoniae≤1≤1
Proteus mirabilis≤1≤1
Enterobacter cloacae>164
Serratia marcescens44
Pseudomonas aeruginosa>1632
Neisseria gonorrhoeae≤0.12≤0.12

Data synthesized from multiple in vitro studies. MIC90 represents the concentration at which 90% of isolates are inhibited.

From the compiled data, it is evident that while both agents exhibit potent activity against many Gram-negative pathogens, Ceftriaxone generally demonstrates superior in vitro potency against key Gram-positive organisms, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Pharmacokinetic and Pharmacodynamic Profiles: Beyond In Vitro Potency

A comprehensive comparison extends beyond MIC values to the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these agents, which dictate their in vivo efficacy.

Table 3: Comparative Pharmacokinetic Parameters

ParameterCeftizoximeCeftriaxone
Elimination Half-Life 1.5 - 2.0 hours5.8 - 8.7 hours[3][4]
Plasma Protein Binding ~30%[5][6]85-95% (concentration-dependent)[7]
Metabolism Not metabolized[6]Negligible[4]
Primary Route of Excretion Renal (Glomerular filtration and tubular secretion)[8]Renal (33-67%) and Biliary (35-45%)[4]

The most striking difference lies in their elimination half-lives. Ceftriaxone's significantly longer half-life allows for once-daily dosing in many clinical scenarios, a considerable advantage over the more frequent administration required for Ceftizoxime.[3] Furthermore, the high degree of protein binding for Ceftriaxone contributes to its long half-life and distribution characteristics.

Experimental Protocols for Efficacy Determination

To ensure the reproducibility and validity of comparative efficacy studies, adherence to standardized methodologies is paramount. Below are detailed protocols for determining MIC and conducting time-kill analyses, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a cornerstone for assessing the in vitro potency of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

A Prepare Serial Dilutions of Antibiotics B Inoculate Microtiter Plate Wells A->B C Incubate at 35°C for 16-20 hours B->C D Visually Inspect for Bacterial Growth C->D E Determine MIC D->E

Sources

A Comparative Guide to Ceftizoxime and Cefotaxime: In Vitro Activity, Clinical Efficacy, and Methodological Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two prominent third-generation cephalosporins, ceftizoxime and cefotaxime. Designed for researchers, scientists, and drug development professionals, this document delves into their comparative antimicrobial activity, pharmacokinetic profiles, stability against β-lactamases, and clinical effectiveness, supported by experimental data and standardized protocols.

Introduction: A Tale of Two Cephalosporins

Ceftizoxime and cefotaxime are potent, broad-spectrum β-lactam antibiotics that have been mainstays in the treatment of serious bacterial infections for decades.[1] Both belong to the third generation of cephalosporins, a class renowned for its enhanced activity against Gram-negative bacteria compared to earlier generations.[1] Structurally, they are closely related, with ceftizoxime being the desacetyl metabolite of cefotaxime. This structural similarity results in many overlapping antimicrobial properties, yet subtle differences in their activity spectrum, metabolic stability, and pharmacokinetic behavior can have significant implications for their clinical application. This guide aims to elucidate these nuances through a detailed examination of available scientific evidence.

Mechanism of Action: A Shared Pathway of Bacterial Cell Wall Inhibition

Like all β-lactam antibiotics, both ceftizoxime and cefotaxime exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is initiated by their binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The affinity for various PBPs can influence the specific morphological effects on bacteria and contribute to differences in their activity spectra.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death Peptidoglycan->Lysis Disruption leads to Cephalosporin Ceftizoxime / Cefotaxime Cephalosporin->PBP Binds to

Caption: Mechanism of action for Ceftizoxime and Cefotaxime.

Comparative In Vitro Activity: A Data-Driven Analysis

The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of ceftizoxime and cefotaxime against a range of clinically significant bacteria, as determined by MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates).

Gram-Negative Bacilli

Generally, both ceftizoxime and cefotaxime demonstrate excellent activity against a wide array of Gram-negative bacteria. However, studies have revealed some key differences. For instance, ceftizoxime has been reported to be four or more times more active than cefotaxime against strains of Klebsiella, Enterobacter, Providencia, and Serratia.[2] Conversely, cefotaxime is significantly more active against Vibrio cholerae.[2]

Organism (No. of Strains)AntibioticRange (µg/mL)Mode (µg/mL)MIC90 (µg/mL)
Escherichia coli (116)Ceftizoxime0.015 to 2.00.030.25
Cefotaxime0.03 to 2.00.060.25
Klebsiella aerogenes (93)Ceftizoxime<0.007 to 0.120.0070.03
Cefotaxime0.007 to 0.250.030.12
Enterobacter spp. (31)Ceftizoxime0.007 to 0.250.030.12
Cefotaxime0.015 to 0.50.120.25
Proteus spp. (44)Ceftizoxime<0.007 to 8.00.0070.06
Cefotaxime<0.007 to 4.00.030.06
Providencia spp. (18)Ceftizoxime<0.007 to 0.030.0070.015
Cefotaxime0.03 to 0.250.060.12
Citrobacter spp. (10)Ceftizoxime0.015 to 0.120.060.12
Cefotaxime0.06 to 0.250.120.12
Serratia marcescens (25)Ceftizoxime0.03 to 0.250.030.12
Cefotaxime0.06 to 1.00.120.25
Salmonella spp. (25)Ceftizoxime0.007 to 2.00.030.03
Cefotaxime0.03 to 1.00.060.12
Vibrio cholerae (24)Ceftizoxime0.015 to 0.060.030.03
Cefotaxime0.0070.0070.007

Data compiled from Greenwood et al. (1980).[3]

Against Pseudomonas aeruginosa, both agents generally show limited activity.[1] One study reported that ceftizoxime and cefotaxime had intermediate activity against this opportunistic pathogen.[4]

Gram-Positive Cocci

Against Gram-positive cocci, the activity of both drugs is generally considered good, although they are less potent than earlier-generation cephalosporins. For penicillin-resistant Streptococcus pneumoniae, some studies suggest that cefotaxime may be significantly more active than ceftizoxime, with reported MICs for ceftizoxime being up to 32-fold higher in some instances.[5][6]

OrganismAntibioticRelative Potency
Streptococcus pneumoniae CefotaximeMore potent
CeftizoximeLess potent

Based on data from Haas et al. as cited in a comparative review.[5]

Anaerobic Bacteria

Ceftizoxime has demonstrated significantly greater activity against anaerobic bacteria, particularly the Bacteroides fragilis group, when compared to cefotaxime.[5] This enhanced anaerobic coverage is a key differentiator between the two compounds.

Stability to β-Lactamases

The emergence of β-lactamase-producing bacteria is a major mechanism of antibiotic resistance. Both ceftizoxime and cefotaxime were designed to be more stable to the hydrolysis by common β-lactamases produced by many Gram-negative bacteria compared to first- and second-generation cephalosporins. This stability is a key factor in their broad spectrum of activity.

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of ceftizoxime and cefotaxime also exhibit important differences that influence their dosing and clinical use.

ParameterCeftizoximeCefotaxime
Metabolism Not metabolizedMetabolized to desacetylcefotaxime (active)
Serum Half-life ~1.7 hours~1.0 hour
Protein Binding ~30%~40%
Excretion Primarily renal (unchanged)Renal (as parent drug and metabolites)

Ceftizoxime's longer half-life and lack of metabolism offer a potential advantage in terms of less frequent dosing intervals.[1]

Clinical Efficacy and Safety: Evidence from Comparative Trials

Direct comparative clinical trials provide the most robust evidence for evaluating the relative therapeutic merits of two drugs. A randomized, multicenter study involving hospitalized patients with moderate to severe infections (including bacteremia, urinary tract infections, and pneumonia) found that ceftizoxime and cefotaxime were highly and equally efficacious.[2]

  • Overall Clinical Efficacy: 90% in both treatment groups.[2]

  • Bacteriological Eradication Rate: 95% in both groups.[2]

  • Adverse Reactions: Mild adverse reactions were more frequent in the cefotaxime group (13.5%) compared to the ceftizoxime group (6.8%).[2]

  • Superinfection Rate: A higher rate of superinfection was observed in the ceftizoxime group.[2]

In the treatment of urinary tract infections, another randomized comparative trial concluded that ceftizoxime was at least as effective and well-tolerated as cefotaxime.[7]

Experimental Protocols: Determining In Vitro Susceptibility

The determination of MICs is a cornerstone of antimicrobial research and clinical microbiology. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the accuracy and reproducibility of these tests.[8][9][10] The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.

Broth Microdilution Method for MIC Determination (CLSI Guideline M07)
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a reference standard powder of the antimicrobial agent.

    • Dissolve in a suitable solvent to a known concentration.

    • Further dilute to the desired starting concentration for the assay.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Dispense a fixed volume of sterile cation-adjusted Mueller-Hinton broth into each well of a microtiter plate.

    • Perform serial twofold dilutions of the antimicrobial agent across the wells to create a range of concentrations.

    • The final volume in each well should be uniform.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_workflow Antimicrobial Susceptibility Testing Workflow (Broth Microdilution) Prep_Stock Prepare Antimicrobial Stock Solution Prep_Plates Prepare Microdilution Plates with Serial Dilutions Prep_Stock->Prep_Plates Prep_Inoculum Prepare and Standardize Bacterial Inoculum Inoculate Inoculate Plates Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate Read_Results Read and Interpret MIC Incubate->Read_Results

Caption: A generalized workflow for antimicrobial susceptibility testing.

Conclusion

Ceftizoxime and cefotaxime are highly effective third-generation cephalosporins with broad utility in treating a variety of bacterial infections. While their overall clinical efficacy is largely comparable, key differences in their in vitro activity spectrum, particularly against anaerobic bacteria and certain resistant strains of S. pneumoniae, as well as their pharmacokinetic profiles, are important considerations for clinicians and researchers. Ceftizoxime's enhanced anaerobic coverage and longer half-life may offer advantages in specific clinical scenarios. Conversely, cefotaxime's potentially greater potency against some penicillin-resistant pneumococci may be a deciding factor in other situations. A thorough understanding of these nuances, supported by robust in vitro susceptibility data, is essential for the optimal selection and use of these important antimicrobial agents.

References

  • Ullah, H., et al. (2013). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa.
  • Haas, D. W., et al. (1997). Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 41(5), 1158–1159.
  • Harding, G. K., et al. (1985). Ceftizoxime vs. cefotaxime--a comparative randomized multicenter study. Infection, 13(4), 163–168.
  • Yilmaz, M., & Paterson, D. L. (2017). Ceftizoxime. In Kucers' The Use of Antibiotics. CRC Press.
  • CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
  • Asari, S., et al. (2023). Activity of Cefotaxime versus Ceftriaxone against Pathogens Isolated from Various Systemic Infections: A prospective, multicenter, comparative, in vitro Indian study.
  • Greenwood, D., et al. (1980). Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. Antimicrobial Agents and Chemotherapy, 17(3), 397–401.
  • CLSI. Resources. Retrieved January 26, 2026, from [Link].

  • Aldridge, K. E., & Johnson, W. D. (1997). An in vitro susceptibility study of cefotaxime-sulbactam on clinical bacterial isolates from various regions in India. Journal of Antimicrobial Chemotherapy, 40(2), 293-294.
  • EUCAST. (2023). Guidance Document on Cefotaxime and Ceftriaxone for Staphylococcus aureus infection. European Committee on Antimicrobial Susceptibility Testing.
  • Stratton, C. W., et al. (1996). Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 40(12), 2893-2895.
  • Al-Aish, K. A., et al. (2023). IDENTICAL ANTIMICROBIAL EFFECT OF CEFTRIAXONE AND CEFOTAXIME AMONG DIFFERENT BACTERIAL ISOLATES.
  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Tripi, M., et al. (1985). Randomized comparative trial with ceftizoxime and cefotaxime in urinary tract infections. International Urology and Nephrology, 17(3), 195–202.
  • Ambrose, P. G. (2021). Distribution of cefotaxime MIC concentration values against.
  • Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Retrieved January 26, 2026, from [Link].

  • UCLA Health. (2022). Antimicrobial Susceptibility Summary 2022.
  • Munson, E. (2025). 2025 Updates to CLSI M100.
  • CLSI. M100™. Retrieved January 26, 2026, from [Link].

Sources

A Comparative Guide to the Validation of a Ceftizoxime HPLC Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ceftizoxime, a third-generation cephalosporin antibiotic.[1][2] Beyond a mere procedural outline, this document delves into the scientific rationale behind the validation parameters, offers a comparative analysis with alternative methodologies, and presents supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Method Validation in Drug Development

Ceftizoxime's efficacy against a broad spectrum of gram-positive and gram-negative bacteria hinges on its precise dosage and purity.[1] Consequently, the analytical methods governing its quality control must be rigorously validated to ensure they are fit for their intended purpose.[3] Method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of regulatory compliance and patient safety.[3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical method validation.[5][6][7]

HPLC for Ceftizoxime Assay: A Superior Approach

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of many pharmaceutical compounds, including ceftizoxime. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from impurities and degradation products, ensuring a high degree of specificity.[4][8]

A typical reversed-phase HPLC method for ceftizoxime utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[1][9][10] Detection is commonly performed using a UV detector at a wavelength where ceftizoxime exhibits maximum absorbance, often around 254 nm or 310 nm.[1][11]

Comparative Analysis: HPLC vs. UV-Visible Spectrophotometry

While UV-Visible Spectrophotometry offers a simpler and more cost-effective means of analysis, it often lacks the specificity of HPLC.[12] A comparative overview highlights the distinct advantages of HPLC for ceftizoxime analysis:

FeatureHPLCUV-Visible Spectrophotometry
Specificity High: Capable of separating ceftizoxime from impurities and degradation products.[8]Low to Moderate: Prone to interference from other UV-absorbing compounds in the sample matrix.[13]
Sensitivity High: Can detect and quantify low concentrations of ceftizoxime.Moderate: Generally less sensitive than HPLC.
Applicability Suitable for assay, impurity determination, and stability studies.Primarily suitable for the assay of pure substances or simple formulations.[12]
Complexity & Cost More complex instrumentation and higher operational cost.Simpler instrumentation and lower cost.[12]
Sample Throughput Lower due to chromatographic run times.Higher, as measurements are rapid.

While UV spectrophotometry can be a viable option for routine analysis of known, pure ceftizoxime samples, HPLC is indispensable for stability-indicating assays and the analysis of complex mixtures where specificity is critical.[14][15][16]

Validation of the Ceftizoxime HPLC Assay: A Step-by-Step Guide

The validation of an analytical method is a systematic process that encompasses several key parameters. The following sections provide a detailed protocol for the validation of a ceftizoxime HPLC assay, complete with experimental workflows and acceptance criteria.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Eval Evaluation & Reporting Prep Method Development & Optimization Specificity Specificity Prep->Specificity Begin Validation Protocol Validation Protocol Definition Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Data_Analysis Data Analysis LOD_LOQ->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Caption: A streamlined workflow for the validation of an HPLC method.

System Suitability

Rationale: System suitability testing is an integral part of any chromatographic analysis. It ensures that the chromatographic system is performing adequately for the intended analysis.[10]

Protocol:

  • Prepare a standard solution of ceftizoxime at a known concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing factor (Asymmetry factor): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of peak areas and retention times: A measure of the precision of the system.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Areas≤ 2.0%
RSD of Retention Times≤ 1.0%
Specificity

Rationale: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

Protocol:

  • Analyze a blank sample (mobile phase or placebo).

  • Analyze a standard solution of ceftizoxime.

  • Analyze a sample of ceftizoxime that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of ceftizoxime in the blank and that the ceftizoxime peak is well-resolved from any degradation product peaks.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][6]

Protocol:

  • Prepare a series of at least five standard solutions of ceftizoxime covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo formulation.[18]

Protocol:

  • Prepare placebo samples spiked with ceftizoxime at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

Concentration LevelMean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Rationale: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[18][19]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of ceftizoxime at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

Precision LevelRSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Robustness

Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • Column temperature (e.g., ± 5 °C)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a standard solution of ceftizoxime under each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters and the assay results.

Acceptance Criteria: System suitability parameters should remain within the established limits, and the assay results should not be significantly affected by the variations. The RSD of the results obtained under the different robustness conditions should be within an acceptable range, typically ≤ 2.0%.

Interrelationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision Accuracy->Range Precision->Range Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: The interconnected nature of HPLC validation parameters.

Conclusion

The validation of an analytical method is a critical exercise in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for the validation of a ceftizoxime HPLC assay, grounded in scientific principles and regulatory expectations. By following these detailed protocols and understanding the rationale behind each step, analytical scientists can confidently establish a robust and reliable method for the quantification of ceftizoxime, thereby contributing to the integrity of the drug development process.

References

  • Jane, J., Subrahmanyam, E.V.S., & Sathyanarayana, D. (2006). HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry, 18(4), 3207-3209.
  • Szagowska, A., Kaza, M., & Rudzki, P. J. (2011). Validated HPLC method for determination of cefuroxime in human plasma. Acta Poloniae Pharmaceutica, 68(5), 677-682.
  • Al-Sabri, A. M., & Al-Adhroey, A. H. (2020). HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Anwar, D. I., & Mulyadi, D. (2023). Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Berkala Ilmiah Kimia Farmasi, 1(2), 56-64. [Link]

  • Saranya, C. L., Thejaswini, J., & Gurupadayya, B. (2021). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefotaxime Sodium and Paracetamol in Synthetic Mixture. Natural Volatiles & Essential Oils, 8(4), 10744-10756.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Haque, T., Talukder, M. U., Laila, S., & Fatema, K. (2012). Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules. Journal of Pharmaceutical Sciences, 11(1), 103-110. [Link]

  • Al-Turk, W. A., & Al-Dhahir, M. A. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 645-653.
  • Consorti, L. Q., & Salgado, H. R. N. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(4), 353-362. [Link]

  • Alizadeh, N., & Rezakhani, Z. (2012). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Journal of Chromatographic Science, 50(8), 716-723. [Link]

  • Salgado, H. R. N., & Consorti, L. Q. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Planta Medica, 83(12/13), 969-976.
  • European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Haque, T., Talukder, M. U., Laila, S., & Fatema, K. (2012). Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules. ResearchGate. [Link]

  • Consorti, L. Q., & Salgado, H. R. N. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. ResearchGate. [Link]

  • Al-Aani, H., & Al-Nimer, M. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-834. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2014). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, X. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Experimental and Therapeutic Medicine, 16(4), 3469-3476. [Link]

  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]

  • Richards, D. M., Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281-329. [Link]

  • Ali, A., & Siraj, S. (2020). Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simultaneous Determination of Amoxicillin and Clavulanic Acid in Pharmaceutical Formulations. Journal of Applied Pharmaceutical Science, 10(10), 108-115.
  • Patel, K. N., & Patel, J. K. (2012). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 50(9), 786-793. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

Sources

Comparative Efficacy of Ceftizoxime Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals and Researchers

As the landscape of antibiotic resistance continues to evolve, the challenge posed by penicillin-resistant Streptococcus pneumoniae (PRSP) remains a significant concern in both community-acquired and nosocomial infections. This guide provides a detailed, data-driven comparison of ceftizoxime's activity against PRSP, contextualized against other key third-generation cephalosporins. We will delve into the mechanistic underpinnings of resistance, comparative in vitro data, and the standardized methodologies required for accurate assessment.

The Challenge of Penicillin Resistance in S. pneumoniae

Penicillin resistance in S. pneumoniae is not mediated by beta-lactamase enzymes, but rather by the stepwise alteration of the drug's primary targets: the penicillin-binding proteins (PBPs). These are transpeptidases essential for the final stages of peptidoglycan synthesis, which forms the bacterial cell wall. Low-affinity mutations in several PBPs, most notably PBP2x, PBP2b, and PBP1a, reduce the binding efficacy of penicillin and other beta-lactam antibiotics. This structural modification is the primary reason why higher concentrations of these drugs are required to inhibit or kill the resistant organisms. Consequently, the choice of a cephalosporin for treating PRSP infections depends critically on its retained affinity for these altered PBP targets.

Logical Relationship: Resistance Mechanism

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Action & Resistance PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2x, PBP1a) Wall Stable Cell Wall PBP->Wall Forms Inhibition Inhibition of Cross-Linking PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes cross-linking BetaLactam Beta-Lactam Antibiotic (e.g., Penicillin, Ceftizoxime) BetaLactam->PBP Binds & Inhibits AlteredPBP Altered PBPs (Low Affinity) BetaLactam->AlteredPBP Reduced Binding Resistance Resistance (Treatment Failure) AlteredPBP->Resistance Lysis Cell Lysis Inhibition->Lysis

Caption: Mechanism of beta-lactam action and resistance in S. pneumoniae.

Comparative In Vitro Activity: A Data-Centric View

The minimum inhibitory concentration (MIC) is the gold standard for quantifying an antibiotic's in vitro potency. For PRSP, MIC values for penicillin are, by definition, elevated (≥0.12 µg/mL). The critical question is how this resistance phenotype affects the activity of cephalosporins. Below is a synthesis of data comparing the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for ceftizoxime and its key comparators against penicillin-resistant pneumococci.

AntibioticPenicillin MIC Range (µg/mL)No. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Ceftizoxime 1.0 - 4.0791.02.0
Cefotaxime1.0 - 4.0791.02.0
Ceftriaxone1.0 - 4.0790.51.0
Ceftizoxime ≥0.1 (Penicillin-Resistant)1000.52.0
Cefotaxime≥0.1 (Penicillin-Resistant)1000.52.0
Ceftriaxone≥0.1 (Penicillin-Resistant)1000.251.0

Expert Interpretation:

The data consistently demonstrates that ceftizoxime and cefotaxime exhibit very similar and potent activity against penicillin-resistant S. pneumoniae isolates. Ceftriaxone often displays a two-fold lower MIC value, suggesting slightly greater intrinsic activity in vitro. However, all three agents generally maintain clinically relevant MICs against a majority of PRSP strains, particularly those that are not highly resistant to penicillin. For strains with high-level penicillin resistance (MIC ≥ 2.0 µg/mL), the MIC₉₀ for all three cephalosporins can approach or exceed breakpoints for susceptibility, underscoring the importance of susceptibility testing for guiding therapy in severe infections.

Methodologies for Accurate Susceptibility Testing

Generating reliable and reproducible MIC data for a fastidious organism like S. pneumoniae requires strict adherence to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M07 guidelines provide the framework for broth microdilution, the reference method.

Experimental Workflow: Broth Microdilution MIC Testing

cluster_workflow CLSI M07 Broth Microdilution Workflow for S. pneumoniae A 1. Prepare Inoculum - Select colonies from overnight blood agar plate - Suspend in saline to 0.5 McFarland standard D 4. Inoculation - Dilute McFarland suspension - Inoculate plates to final conc. of 5x10^5 CFU/mL A->D B 2. Prepare Media - Cation-adjusted Mueller-Hinton Broth - Supplement with 2-5% Lysed Horse Blood C 3. Antibiotic Dilution - Prepare serial 2-fold dilutions of Ceftizoxime, Comparators in microtiter plate B->C C->D E 5. Incubation - 35°C ± 2°C - Ambient air (or 5% CO2 if required) - 20-24 hours D->E F 6. Read Results - Determine lowest concentration with no visible growth (MIC) E->F

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Causality Behind Experimental Choices:
  • Why Lysed Horse Blood? S. pneumoniae is a fastidious bacterium. It requires specific growth factors not present in standard Mueller-Hinton Broth. Lysed horse blood provides these necessary nutrients, such as NAD (V factor) and heme (X factor), ensuring robust growth of the control organisms and accurate MIC results.

  • Why 0.5 McFarland Standard? This turbidity standard corresponds to a specific bacterial density (~1.5 x 10⁸ CFU/mL). Starting with a standardized inoculum (which is further diluted to ~5 x 10⁵ CFU/mL in the final well) is critical for reproducibility. A higher inoculum can lead to falsely elevated MICs (the "inoculum effect"), while a lower one can lead to falsely low results.

  • Why Cation-Adjusted Mueller-Hinton Broth? The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly affect the activity of certain antibiotics. Using cation-adjusted media is a CLSI requirement to ensure that results are consistent and comparable across different laboratories.

Considerations for In Vivo Efficacy

While in vitro MICs are foundational, they do not fully predict clinical success. Pharmacokinetic and pharmacodynamic (PK/PD) properties, such as the time the drug concentration remains above the MIC (%T > MIC), are crucial. Ceftizoxime, ceftriaxone, and cefotaxime are all renally cleared and achieve excellent concentrations in various body tissues.

Studies in animal models, such as murine pneumonia or meningitis models, have shown that third-generation cephalosporins are generally effective against PRSP strains that test as susceptible in vitro. For instance, research has demonstrated that ceftizoxime and cefotaxime can be effective in treating experimental meningitis caused by pneumococci with penicillin MICs as high as 1 µg/mL. The slightly lower MICs observed for ceftriaxone in vitro are often offset by its longer half-life, which facilitates achieving the PK/PD target of %T > MIC.

The ultimate clinical decision must integrate the MIC value, the site of infection (e.g., higher doses required for CNS penetration), and the patient's clinical status. For severe infections like meningitis caused by PRSP, combination therapy may be considered.

Conclusion and Forward Outlook

Ceftizoxime remains a potent agent against many penicillin-resistant S. pneumoniae isolates, demonstrating in vitro activity that is highly comparable to cefotaxime. While ceftriaxone may show a slight advantage in MIC values, the clinical relevance of this two-fold difference is subject to PK/PD considerations.

For research and drug development professionals, the key takeaways are:

  • Mechanism Matters: Resistance is driven by PBP alterations, making the retained affinity of a cephalosporin for these modified targets the central determinant of its utility.

  • Standardization is Paramount: Accurate, comparative assessment is impossible without strict adherence to reference methodologies like the CLSI M07 protocol.

  • In Vitro is Not the Whole Story: Efficacy is a function of both intrinsic potency (MIC) and the ability to achieve and sustain adequate drug concentrations at the site of infection.

Future work should continue to monitor the evolution of PBP mutations and their impact on the entire class of third-generation cephalosporins, ensuring that treatment guidelines and drug discovery efforts remain aligned with the shifting landscape of pneumococcal resistance.

References

  • Hakenbeck, R., Brückner, R., Denapaite, D., & Maurer, P. (2012). Molecular Mechanisms of β-Lactam Resistance in Streptococcus pneumoniae. Future Microbiology. Available at: [Link]

  • Doern, G. V., Brueggemann, A. B., Blocker, M., & Dunne, W. M. (1998). Antimicrobial Activities of Cefotaxime and Ceftriaxone against Penicillin-Resistant Streptococcus pneumoniae Isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Thornsberry, C., Brown, S. D., Yee, Y. C., & Bouchillon, S. K. (1999). In Vitro Activity of Cefdinir and 18 Other Antimicrobials against Pathogens from Community-Acquired Respiratory Tract Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-Binding Proteins and β-Lactam Resistance. FEMS Microbiology Reviews. Available at: [Link]

A Comparative Study of Third-Generation Cephalosporins: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of third-generation cephalosporins, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the nuanced differences in their antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and the standardized methodologies used for their evaluation. Our objective is to equip you with the foundational knowledge and practical insights necessary to inform experimental design and strategic decision-making in the development of new antimicrobial agents.

Introduction: The Rise of Third-Generation Cephalosporins

The evolution of cephalosporins has been marked by a generational progression, with each class offering a distinct spectrum of activity. Third-generation cephalosporins represented a significant leap forward, providing enhanced coverage against Gram-negative bacteria, including many strains resistant to earlier generations.[1][2] This expanded activity is a direct result of chemical modifications to the core 7-aminocephalosporanic acid nucleus, which increased their stability against many beta-lactamases produced by Gram-negative organisms.[2]

Their mechanism of action, like all beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[3] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

Comparative In Vitro Activity: A Quantitative Look at Potency

The true measure of an antibiotic's potential lies in its in vitro activity against a range of clinically relevant pathogens. The minimum inhibitory concentration (MIC) is a fundamental parameter used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Below is a comparative summary of the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for three prominent third-generation cephalosporins against a panel of common Gram-positive and Gram-negative bacteria.

MicroorganismCeftriaxone MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)>168>32
Streptococcus pneumoniae10.54
Gram-Negative
Escherichia coli0.50.251
Klebsiella pneumoniae10.52
Pseudomonas aeruginosa>32>328
Enterobacter cloacae844

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a synthesis of values reported in various surveillance studies.

From this data, several key distinctions emerge. Cefotaxime and ceftriaxone generally exhibit greater potency against Gram-positive cocci like Streptococcus pneumoniae compared to ceftazidime.[1] Conversely, ceftazidime is unique among these three in its significant activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[1] Against Enterobacteriaceae such as E. coli and K. pneumoniae, all three agents demonstrate good activity, although resistance mediated by extended-spectrum β-lactamases (ESBLs) is a growing concern.[2]

Pharmacokinetic and Pharmacodynamic Profiles: Translating In Vitro Potency to In Vivo Efficacy

While MIC values provide a snapshot of an antibiotic's intrinsic activity, its pharmacokinetic (PK) and pharmacodynamic (PD) properties determine its effectiveness in a physiological context. The table below summarizes key PK/PD parameters for selected third-generation cephalosporins.

ParameterCeftriaxoneCefotaximeCeftazidimeCefixime (Oral)Cefpodoxime (Oral)
Administration IV/IMIV/IMIV/IMOralOral
Half-life (t½) 5.8-8.7 hours1 hour1.4-2.0 hours3-4 hours2.1-2.8 hours
Protein Binding 85-95%30-50%<10-17%65%18-25%
Primary Route of Elimination Renal and BiliaryRenalRenalRenalRenal
CSF Penetration GoodGoodGoodPoorPoor

The most striking difference lies in the half-life of ceftriaxone, which is significantly longer than that of cefotaxime and ceftazidime.[3] This prolonged half-life allows for once-daily dosing, a considerable advantage in both inpatient and outpatient settings.[1] Protein binding also varies substantially, with ceftriaxone exhibiting the highest degree of binding.[3] While high protein binding can limit the amount of free, active drug, ceftriaxone's long half-life compensates for this. The oral third-generation cephalosporins, such as cefixime and cefpodoxime, offer the convenience of outpatient administration but generally have lower bioavailability and do not achieve the same high serum concentrations as their parenteral counterparts.

The primary pharmacodynamic parameter for beta-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[4][5] For cephalosporins, a %fT>MIC of 40-50% is generally considered necessary for maximal bactericidal activity.[6] This time-dependent killing characteristic underscores the importance of maintaining drug concentrations above the MIC for a significant portion of the dosing interval.[4][7]

Experimental Protocols for Comparative Evaluation

To ensure the generation of reliable and reproducible comparative data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[8][9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[10][11][12]

Principle: A standardized suspension of bacteria is inoculated into a series of microplate wells containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each cephalosporin in a suitable solvent at a high concentration. Sterilize by filtration.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.[8][9]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Causality Behind Experimental Choices: The use of cation-adjusted Mueller-Hinton Broth is critical as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Standardization of the inoculum density is paramount, as a higher inoculum can lead to falsely elevated MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solutions plate_prep Prepare Serial Dilutions in Microplate stock->plate_prep inoculate Inoculate Microplate plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results Visually incubate->read determine_mic Determine MIC read->determine_mic Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Prepare Mid-Log Phase Bacterial Culture expose Expose Culture to Antibiotic culture->expose sample Sample at Time Intervals expose->sample plate Serial Dilution and Plating sample->plate count Incubate and Count Colonies plate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Post-Antibiotic Effect (PAE) Determination

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic. [13][14][15] Principle: Bacteria are exposed to an antibiotic for a short period, after which the antibiotic is removed. The time it takes for the bacteria to resume normal growth is then measured and compared to an untreated control.

Step-by-Step Methodology:

  • Exposure: Expose a standardized bacterial suspension to a specific concentration of the cephalosporin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). Include a control culture without antibiotic.

  • Antibiotic Removal: Remove the antibiotic by either a 1:1000 dilution of the culture in fresh, pre-warmed broth or by centrifugation and resuspension of the bacterial pellet in fresh broth.

  • Monitoring of Regrowth: At regular intervals, determine the viable bacterial count (CFU/mL) in both the antibiotic-exposed and control cultures as described in the time-kill assay.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the untreated control culture.

Causality Behind Experimental Choices: The rapid and effective removal of the antibiotic is critical for accurately measuring the PAE. Dilution is a common and effective method for this. The comparison to an untreated control is essential to account for any potential effects of the experimental manipulations on bacterial growth.

Mechanisms of Resistance

The clinical utility of third-generation cephalosporins is increasingly threatened by the emergence of resistance. [2]The most significant mechanism of resistance in Gram-negative bacteria is the production of extended-spectrum β-lactamases (ESBLs). [2]These enzymes are capable of hydrolyzing and inactivating a wide range of cephalosporins, including the third-generation agents. Other resistance mechanisms include alterations in the target PBPs, reduced outer membrane permeability, and the upregulation of efflux pumps.

Conclusion

Third-generation cephalosporins remain a cornerstone of antibacterial therapy. However, a nuanced understanding of their individual properties is essential for their optimal use and for the development of new agents that can overcome existing resistance mechanisms. This guide has provided a comparative framework for evaluating these important antibiotics, from their fundamental in vitro activity to their complex pharmacokinetic and pharmacodynamic profiles. The detailed experimental protocols offer a starting point for researchers to generate robust and comparable data, ultimately contributing to the ongoing fight against antimicrobial resistance.

References

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Drugs.com. (2023, April 12). List of Third Generation Cephalosporins + Uses, Types & Side Effects. Retrieved from [Link]

  • Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2022). Infectious Diseases Society of America Guidance on the Treatment of Extended-Spectrum β-Lactamase Producing Enterobacterales (ESBL-E), Carbapenem-Resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with Difficult-to-Treat Resistance (DTR-P. aeruginosa). Clinical Infectious Diseases, 74(12), 2089–2114.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • Fahr, P. K. (2000). Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections. Clinical Pharmacokinetics, 39(5), 321–340.
  • Hogberg, L. D., Heddini, A., & Cars, O. (2010). The global need for effective antibiotics: challenges and recent advances. Trends in Pharmacological Sciences, 31(11), 509–515.
  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, June 28). An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers. Retrieved from [Link]

  • EUCAST. (2023, January). Guidance Document on Cefotaxime and Ceftriaxone for Staphylococcus aureus infection. Retrieved from [Link]

  • National Committee for Clinical Laboratory Standards. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). NCCLS.
  • Odeniyi, I. A., & Adejobi, I. O. (2009). Resistance to Third-Generation Cephalosporins and Other Antibiotics by Enterobacteriaceae in Western Nigeria. Research Journal of Microbiology, 4(5), 176-183.
  • ResearchGate. (2020, August 5). Pharmacokinetics and pharmacodynamis of oral cephalosporins as critical factors in choice of antibiotics. Retrieved from [Link]

  • PubMed. (1992). Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2013). Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 57(11), 5562–5567.
  • National Library of Medicine. (2009). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. Retrieved from [Link]

  • PubMed. (1985). Pharmacokinetics of the third-generation cephalosporins. Retrieved from [Link]

  • MDPI. (2023, September 11). Clinical Outcomes of Third-Generation Cephalosporin Definitive Therapy for Bloodstream Infections Due to Enterobacterales with Potential AmpC Induction: A Single-Center Retrospective Study. Retrieved from [Link]

  • PubMed Central. (2019). 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp. Retrieved from [Link]

  • PubMed. (1995). Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC. Retrieved from [Link]

  • Deranged Physiology. (2021, October 11). Kill characteristics of antibiotic agents. Retrieved from [Link]

  • PubMed Central. (1992). Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate. Retrieved from [Link]

  • ResearchGate. (2021). Summary MIC and susceptibility data for cefotaxime and ceftazidime against mESBL-positive Enterobacteriaceae. Retrieved from [Link]

  • RePub, Erasmus University Repository. (2019). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Retrieved from [Link]

  • Semantic Scholar. (1985). Clinical Pharmacokinetics of the Third Generation Cephalosporins. Retrieved from [Link]

  • PubMed Central. (2000). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • MDPI. (2024). Silent Threat Evolution: Critically Important Carbapenem and Colistin Resistance Genes in the Natural Aquatic Environment. Retrieved from [Link]

  • GlobalSpec. (1999). CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Antimicrobial Fundamental Concepts. Retrieved from [Link]

  • MDPI. (2022). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI.
  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (2019). Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis. Retrieved from [Link]

  • Semantic Scholar. (2015). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. Retrieved from [Link]

  • ResearchGate. (2020, December 8). Assessment of third generation cephalosporin (Ceftazidime and ceftriaxone) resistant escherichia coli strains isolated from zahedan hospitals by tracing the TEM gene. Retrieved from [Link]

  • PubMed. (2018). Ceftriaxone- and ceftazidime-resistant Klebsiella species, Escherichia coli, and methicillin-resistant Staphylococcus aureus dominate caesarean surgical site infections at Mulago Hospital, Kampala, Uganda. Retrieved from [Link]

Sources

A Comparative Analysis of the In Vitro Activity of Ceftizoxime Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial chemotherapy, the in vitro assessment of an antibiotic's potency provides a critical foundation for predicting clinical efficacy. This guide offers an in-depth comparative analysis of the in vitro activity of ceftizoxime, a third-generation cephalosporin, against a spectrum of clinically relevant bacterial pathogens. We will delve into its performance relative to other beta-lactam antibiotics, supported by experimental data, and elucidate the scientific principles underpinning these observations. This document is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and antimicrobial agents.

Introduction to Ceftizoxime: A Third-Generation Cephalosporin

Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-stable cephalosporin antibiotic.[1][2] Like other beta-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a defective cell wall and ultimately, bacterial cell lysis.[3] Ceftizoxime is noted for its stability against many beta-lactamase enzymes, which are a primary mechanism of resistance for many bacteria.[2]

This guide will systematically compare the in vitro activity of ceftizoxime with other beta-lactam classes, including other cephalosporins, penicillins, and carbapenems, against Gram-positive, Gram-negative, and anaerobic bacteria.

Comparative In Vitro Activity of Ceftizoxime

The in vitro efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the activity of different antibiotics against a population of bacterial strains.

Activity Against Gram-Negative Bacteria

Ceftizoxime has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, particularly within the Enterobacteriaceae family.

One study found that ceftizoxime was the most active agent tested against Escherichia coli and Klebsiella species, inhibiting 80% of isolates at a concentration of 0.025 µg/mL.[1][2] In the same study, ceftizoxime was more active than cefotaxime against Enterobacter cloacae and Enterobacter aerogenes.[1][2] It also showed greater activity than cefoxitin, cefotaxime, cefoperazone, and carbenicillin against Proteus mirabilis and indole-positive Proteus species.[1][2] Notably, it inhibited 97% of multiresistant Serratia isolates at 12.5 µg/mL, whereas cefotaxime only inhibited 19%.[1][2] Another study reported that ceftizoxime inhibited E. coli and Klebsiella pneumoniae at concentrations two to four times lower than cefotaxime.[4]

Against Pseudomonas aeruginosa, the activity of ceftizoxime is more variable. It has been shown to be less active than cefotaxime and cefoperazone but more active than carbenicillin.[1][2] One study comparing several third-generation cephalosporins against P. aeruginosa found that ceftazidime was the most active, followed by cefoperazone and ceftriaxone, with ceftizoxime showing intermediate activity.[5][6]

Table 1: Comparative In Vitro Activity of Ceftizoxime and Other Beta-Lactams against Gram-Negative Bacteria (MIC90 in µg/mL)

OrganismCeftizoximeCefotaximeCefoperazoneCeftazidimePiperacillin-TazobactamImipenemMeropenem
Escherichia coli8[7]>32>32164≤0.25≤0.06
Klebsiella pneumoniae8[7]>32>321616≤0.25≤0.06
Enterobacter cloacae>32>32>32161610.5
Serratia marcescens8[7]>32>32163210.5
Proteus mirabilis≤0.120.2520.510.5≤0.06
Pseudomonas aeruginosa64[7]>323286442

Note: Data is compiled from various sources and represents a general overview. Actual MIC values can vary based on the specific isolates and testing methodologies.

Activity Against Gram-Positive Bacteria

Ceftizoxime's activity against Gram-positive bacteria is generally considered to be less potent than its activity against Gram-negatives. It is active against many streptococcal species, but less so against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA).

Activity Against Anaerobic Bacteria

The in vitro activity of ceftizoxime against anaerobic bacteria has been a subject of some discussion, with results varying depending on the testing methodology.[1] One study indicated that ceftizoxime was more active than cefotaxime and cefoxitin against Bacteroides species.[1][2] However, another study found that while ceftizoxime showed good activity against many anaerobes, the MIC50 for Bacteroides fragilis was high (>128 µg/mL) when tested with a microwell system.[1] A separate comparative study suggested that ceftizoxime was significantly more active than cefotaxime, piperacillin, ceftriaxone, or cefoxitin against anaerobes when analyzing geometric and arithmetic mean MICs.[8] In contrast, another investigation reported that against the B. fragilis group, cefoxitin was the most active of the cephalosporins tested, with ceftizoxime showing lower activity.[9]

Table 2: Comparative In Vitro Activity of Ceftizoxime and Other Anti-Anaerobic Agents (MIC90 in µg/mL)

OrganismCeftizoximeCefoxitinMetronidazoleClindamycinPiperacillin-TazobactamImipenem
Bacteroides fragilis group>128[1]3218160.5
Prevotella spp.1640.5240.5
Fusobacterium spp.840.5≤0.2520.5
Clostridium perfringens242840.25
Anaerobic Gram-positive cocci16820.520.5

Note: Data is compiled from various sources and represents a general overview. Actual MIC values can vary based on the specific isolates and testing methodologies.

Mechanisms of Action and Resistance

The efficacy of ceftizoxime and other beta-lactams is intrinsically linked to their interaction with bacterial PBPs and the bacteria's ability to counteract this through various resistance mechanisms.

Mechanism of Action of Beta-Lactams

G cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam Antibiotic (e.g., Ceftizoxime) PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Lysis Cell Lysis and Death

Mechanisms of Bacterial Resistance

Bacterial resistance to beta-lactams is a significant clinical challenge and occurs through several primary mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes is the most common mechanism of resistance.[10] These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. Beta-lactamases are classified into four molecular classes: A, B, C, and D.[10] Ceftizoxime is generally stable to hydrolysis by many common plasmid-mediated beta-lactamases.[2] However, some extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases (Class C) can hydrolyze third-generation cephalosporins, including ceftizoxime.[11][12]

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for beta-lactam antibiotics. This makes the antibiotic less effective at inhibiting cell wall synthesis.

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can restrict the entry of beta-lactam antibiotics into the cell, thereby reducing their access to the PBP targets.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. The MexAB-OprM efflux pump in P. aeruginosa, for example, can contribute to resistance against a broad range of beta-lactams.[13][14][15][16]

G cluster_resistance Mechanisms of Beta-Lactam Resistance BetaLactamase Enzymatic Degradation (Beta-Lactamases) InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Hydrolyzes Beta-Lactam Ring PBP_Alteration Target Modification (Altered PBPs) ReducedBinding Reduced Efficacy PBP_Alteration->ReducedBinding Lowers Affinity for Antibiotic EffluxPump Active Efflux (Efflux Pumps) AntibioticExpulsion Reduced Intracellular Concentration EffluxPump->AntibioticExpulsion Pumps Antibiotic Out PorinLoss Reduced Permeability (Porin Loss) ReducedEntry Reduced Intracellular Concentration PorinLoss->ReducedEntry Blocks Antibiotic Entry

Experimental Protocol for In Vitro Susceptibility Testing

To ensure the reliability and reproducibility of in vitro susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method (as per CLSI guidelines)

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Serial dilutions of ceftizoxime and other beta-lactam antibiotics

  • Positive control wells (broth and bacteria, no antibiotic)

  • Negative control wells (broth only)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare two-fold serial dilutions of each antibiotic in CAMHB in the microtiter plate wells.

  • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells.

  • Incubate: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

G Start Start PrepareDilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Start->PrepareDilutions StandardizeInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepareDilutions->StandardizeInoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension StandardizeInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

Conclusion

Ceftizoxime remains a potent third-generation cephalosporin with excellent in vitro activity against a broad range of Gram-negative pathogens, particularly Enterobacteriaceae. Its stability in the presence of many beta-lactamases is a key attribute. While its activity against Pseudomonas aeruginosa and certain anaerobes can be variable, it demonstrates superior or comparable potency to other cephalosporins against many clinically important isolates. The emergence of resistance through mechanisms such as ESBL and AmpC beta-lactamase production, target site modifications, and efflux pumps underscores the importance of ongoing surveillance and the judicious use of all antimicrobial agents. Standardized in vitro susceptibility testing, following established protocols such as those from the CLSI, is essential for generating accurate and comparable data to guide both clinical practice and the development of new therapeutic strategies.

References

  • Fass, R. J. (1983). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial Agents and Chemotherapy, 24(4), 583-590.
  • Stearne, L. E., van Boxtel, D., Lemmens, N., Goessens, W. H., Mouton, J. W., & Gyssens, I. C. (2004). Comparative study of the effects of ceftizoxime, piperacillin, and piperacillin-tazobactam concentrations on antibacterial activity and selection of antibiotic-resistant mutants of Enterobacter cloacae and Bacteroides fragilis in vitro and in vivo in mixed-infection abscesses. Antimicrobial Agents and Chemotherapy, 48(5), 1688–1698.
  • Aldridge, K. E., & Schiro, D. D. (1994). A comparison of susceptibility results of the Bacteroides fragilis group and other anaerobes by traditional MIC results and statistical analysis. Diagnostic Microbiology and Infectious Disease, 20(2), 81-89.
  • Pharmacology of Ceftizoxime ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). In YouTube.
  • Jones, R. N., & Wilson, H. W. (1982). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Infection, 10(5), 303-306.
  • Pournaras, S., Zarkotou, O., & Ikonomidis, A. (2023). Role of MexAB-OprM efflux pump in the emergence of multidrug-resistant clinical isolates of Pseudomonas aeruginosa in Mazandaran province of Iran. Journal of Global Antimicrobial Resistance, 32, 1-6.
  • Pfaller, M. A., & Barry, A. L. (1982). Comparative activity of ceftizoxime against aminoglycoside-resistant aerobic gram-negative bacilli. Journal of Antimicrobial Chemotherapy, 10 Suppl C, 45-50.
  • Hsueh, P. R., Liu, Y. C., So, W. Y., Luh, K. T., & Pan, H. J. (2002). High incidence of cefoxitin and clindamycin resistance among anaerobes in Taiwan. Antimicrobial Agents and Chemotherapy, 46(8), 2650–2655.
  • Greenwood, D., & O'Grady, F. (1983). Comparative antipseudomonal activity of some newer beta-lactam agents. The Journal of Infectious Diseases, 148(2), 293–300.
  • Siqueira, S., & Caleffi-Ferracioli, K. R. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Microorganisms, 10(3), 633.
  • Powers, R. A., Caselli, E., Focia, P. J., Prati, F., & Shoichet, B. K. (2003). Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes. The Journal of Biological Chemistry, 278(51), 51841–51849.
  • Stearne, L. E., van Boxtel, D., Lemmens, N., Goessens, W. H., Mouton, J. W., & Gyssens, I. C. (2004). Comparative Study of the Effects of Ceftizoxime, Piperacillin, and Piperacillin-Tazobactam Concentrations on Antibacterial Activity and Selection of Antibiotic-Resistant Mutants of Enterobacter cloacae and Bacteroides fragilis In Vitro and In Vivo in Mixed-Infection Abscesses. Antimicrobial Agents and Chemotherapy, 48(5), 1688-1698.
  • Dubreuil, L., & Breuil, J. (2021). Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates. Antibiotics (Basel, Switzerland), 10(11), 1361.
  • Chan, H. H., & Chen, G. W. (2023). The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy. International Journal of Molecular Sciences, 24(13), 10834.
  • Rolfe, R. D., & Finegold, S. M. (1982). Comparative in vitro activity of new beta-lactam antibiotics against anaerobic bacteria. The Journal of Antimicrobial Chemotherapy, 10 Suppl C, 51-62.
  • Perea, E. J., & Nogales, M. C. (1982). In vitro antibacterial activity of ceftizoxime against gram-negative strains. The Journal of Antimicrobial Chemotherapy, 10 Suppl C, 39-44.
  • Rowe, J. L., & Miller, A. K. (2022). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? Antibiotics (Basel, Switzerland), 11(7), 868.
  • Powers, R. A., Caselli, E., Focia, P. J., Prati, F., & Shoichet, B. K. (2003). Hydrolysis of third-generation cephalosporins by class C β-lactamases: Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes. The Journal of Biological Chemistry, 278(51), 51841-51849.
  • Llanes, C., Hocquet, D., Vogne, C., & Plésiat, P. (2013). Interplay between MexAB-OprM and MexEF-OprN in clinical isolates of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 57(5), 2115–2122.
  • Ullah, F., & Ayaz, S. (2016). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1383-1387.
  • Lee, Y., & Park, Y. J. (2018). Antimicrobial Susceptibility Patterns of Anaerobic Bacterial Clinical Isolates From 2014 to 2016, Including Recently Named or Renamed Species.
  • Bass, J. B. Jr, & Tillotson, G. S. (2021). Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens. Frontiers in Cellular and Infection Microbiology, 11, 633221.
  • Bush, K., & Bradford, P. A. (2020). Classification for β-lactamases: historical perspectives. Annals of the New York Academy of Sciences, 1459(1), 15–29.
  • Castanheira, M., Doyle, T. B., Kantro, V., Mendes, R. E., & Shortridge, D. (2019). Combination of MexAB-OprM overexpression and mutations in efflux regulators, PBPs and chaperone proteins is responsible for ceftazidime/avibactam resistance in Pseudomonas aeruginosa clinical isolates from US hospitals. The Journal of Antimicrobial Chemotherapy, 74(9), 2588–2595.
  • Fass, R. J. (1983). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial Agents and Chemotherapy, 24(4), 583-590.
  • Hastey, C. J., Johnson, J. S., & Goldstein, E. J. (2014). Changes in the antibiotic susceptibility of anaerobic bacteria from 2007-2009 to 2010-2012 based on the CLSI methodology. Anaerobe, 28, 163–169.
  • Bush, K., & Bradford, P. A. (2016). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(7), 3985–3993.
  • Drusano, G. L., Standiford, H. C., Bustamante, C. I., Park, H., & Schimpff, S. C. (1987). Comparative serum bactericidal activity of ceftizoxime/metronidazole, ceftizoxime, clindamycin, and imipenem against obligate anaerobic bacteria. The Journal of Antimicrobial Chemotherapy, 19(3), 361–368.

Sources

Comparative Analysis of Cross-Resistance Profiles for E-Ceftizoxime Sodium Salt: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug development, the specter of resistance looms large. For an established therapeutic agent like E-Ceftizoxime Sodium Salt, a third-generation cephalosporin, understanding its resilience against and contribution to resistance phenomena is not merely an academic exercise—it is a clinical necessity. This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret cross-resistance studies. We move beyond simple susceptibility testing to build a holistic, field-proven approach that elucidates the complex interplay between E-Ceftizoxime and other antimicrobial agents.

The Scientific Imperative: Why In-Depth Cross-Resistance Studies Matter

E-Ceftizoxime, like its cephalosporin counterparts, executes its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes critical for the final transpeptidation step in peptidoglycan synthesis.[1][2] This mechanism, while potent, is challenged by an ever-evolving arsenal of bacterial defense strategies.

The primary mechanisms of resistance to third-generation cephalosporins are well-documented and include:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly Extended-Spectrum β-Lactamases (ESBLs) like CTX-M types and AmpC cephalosporinases, which hydrolyze the β-lactam ring.[3][4][5]

  • Target Site Modification: Alterations in PBPs that reduce the binding affinity of β-lactam antibiotics.[3]

  • Reduced Permeability: Mutations or deletions in outer membrane porin channels, restricting antibiotic entry into the bacterial cell.[3][6]

  • Efflux Pumps: Active transport systems that pump antibiotics out of the cell before they can reach their target.[3][6]

A single one of these mechanisms can confer resistance to multiple antibiotics, a phenomenon known as cross-resistance.[7] For instance, a broad-spectrum β-lactamase can inactivate not only E-Ceftizoxime but also other penicillins and cephalosporins.[7] Therefore, a robust study must not only ask "Is this bacterium resistant to E-Ceftizoxime?" but also "What is the mechanistic basis of that resistance, and which other drugs in our portfolio or in clinical use are compromised as a result?"

A Validated Workflow for Cross-Resistance Profiling

The following experimental workflow is designed as a self-validating system. Each phase builds upon the last, moving from broad phenotypic screening to specific mechanistic investigation. This structure ensures that resources are focused and that the resulting data is both comprehensive and actionable.

Cross_Resistance_Workflow cluster_1 Phase 1: Phenotypic Characterization cluster_2 Phase 2: Interaction Analysis cluster_3 Phase 3: Mechanistic Investigation P1_Strain Strain Panel Selection (Susceptible reference, clinical isolates, and engineered strains with known resistance mechanisms) P1_MIC MIC Determination (Broth microdilution per CLSI guidelines for E-Ceftizoxime and comparator antibiotics) P1_Strain->P1_MIC Establishes baseline susceptibility P2_Checkerboard Checkerboard Synergy Assay (Quantifies interaction via Fractional Inhibitory Concentration Index - FICI) P1_MIC->P2_Checkerboard Informs concentration range selection P2_TimeKill Time-Kill Kinetic Assays (Confirms dynamic interactions like synergy or antagonism over 24h) P2_Checkerboard->P2_TimeKill Validates static assay results P3_Molecular Molecular Screening (PCR/sequencing for resistance genes e.g., blaCTX-M, blaAmpC, blaSHV) P2_TimeKill->P3_Molecular Identifies strains for in-depth analysis P3_Expression Gene Expression Analysis (RT-qPCR for efflux pump or porin gene expression) P3_Molecular->P3_Expression P3_PBP PBP Binding Assays (Evaluates target site modification) P3_Expression->P3_PBP

Caption: A multi-phase workflow for comprehensive cross-resistance analysis.

Core Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: The MIC is the foundational quantitative measure of an antibiotic's potency. By adhering to standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), we ensure data is reproducible and comparable across different studies and laboratories.[8]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on non-selective agar. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Create a 2-fold serial dilution of E-Ceftizoxime Sodium Salt and each comparator antibiotic directly in the plate, typically starting from a concentration of 128 µg/mL or higher.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a sterility control (broth only) and a growth control (broth + bacteria, no antibiotic).

  • Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

Causality: This assay allows for the systematic evaluation of drug interactions. It quantitatively determines whether the combination of E-Ceftizoxime with another agent results in synergy (enhanced effect), antagonism (reduced effect), or indifference.

Methodology:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, create serial dilutions of E-Ceftizoxime in 50 µL of CAMHB. Along the y-axis, create serial dilutions of the comparator antibiotic. This creates a matrix of antibiotic combinations.

  • Inoculation: Add 50 µL of a standardized bacterial inoculum (prepared as in the MIC protocol) to each well.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Following incubation, identify the MIC of each drug alone and in every combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: A Comparative Scenario

To illustrate the power of this approach, consider the following hypothetical data comparing E-Ceftizoxime against a panel of Klebsiella pneumoniae isolates with defined resistance mechanisms.

Isolate IDPrimary Resistance MechanismE-Ceftizoxime MIC (µg/mL)Ceftazidime MIC (µg/mL)Imipenem MIC (µg/mL)Levofloxacin MIC (µg/mL)
Kp-WTWild-Type (Susceptible)0.510.250.125
Kp-ESBLCTX-M-15 ESBL Producer128>2560.250.125
Kp-AmpCPlasmidic AmpC (DHA-1)64320.250.125
Kp-PorinOmpK35/36 Porin Loss + ESBL>256>256160.125
Kp-MDRESBL + Porin Loss + Efflux>256>2561664

Authoritative Interpretation:

  • Kp-ESBL: This isolate demonstrates high-level cross-resistance between E-Ceftizoxime and Ceftazidime, a classic hallmark of ESBL production.[5] The carbapenem (Imipenem) and fluoroquinolone (Levofloxacin) remain effective, as their structures are not substrates for this enzyme.

  • Kp-Porin: The combination of ESBL production and porin loss results in extremely high MICs for the cephalosporins and, critically, elevates the imipenem MIC. This indicates cross-resistance across different β-lactam sub-classes due to a combination of enzymatic degradation and reduced drug influx.[3]

  • Kp-MDR: This multidrug-resistant isolate shows the devastating effect of stacking mechanisms. In addition to the β-lactam resistance, it exhibits a high levofloxacin MIC, likely due to efflux pump overexpression or target-site mutations, demonstrating cross-resistance to a completely different antibiotic class.

Visualizing Mechanistic Relationships

Understanding how different molecular mechanisms drive cross-resistance is key to predicting resistance patterns.

Mechanisms_of_Cross_Resistance cluster_antibiotics cluster_mechanisms E_Ceftizoxime E-Ceftizoxime Enzymes β-Lactamases ESBL (e.g., CTX-M) AmpC Carbapenemase (e.g., KPC) E_Ceftizoxime->Enzymes:head Hydrolysis Permeability Reduced Permeability Porin Channel Loss (e.g., OmpF, OmpC) E_Ceftizoxime->Permeability:head Blocked Entry Other_Cephs Other Cephalosporins Other_Cephs->Enzymes:head Hydrolysis Other_Cephs->Permeability:head Blocked Entry Carbapenems Carbapenems Carbapenems->Enzymes:head Hydrolysis (by carbapenemases) Carbapenems->Permeability:head Blocked Entry Fluoroquinolones Fluoroquinolones Fluoroquinolones->Permeability:head Blocked Entry Efflux Efflux Pumps AcrAB-TolC MexAB-OprM Fluoroquinolones->Efflux:head Expulsion

Caption: Key resistance mechanisms and their cross-impact on different antibiotic classes.

By systematically applying this integrated approach of phenotypic testing and molecular analysis, researchers can build a robust data package that not only defines the activity of E-Ceftizoxime Sodium Salt but also provides critical insights into its long-term viability in a world of evolving microbial resistance.

References

  • Gales, A. C. (2025, July 24). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]

  • Taylor & Francis. (n.d.). Ceftizoxime – Knowledge and References. Taylor & Francis. [Link]

  • Das, S., & Toleman, M. (2014). Targeted surveillance 3rd generation cephalosporin resistance in Wales 2014 report. Public Health Wales. [Link]

  • National Center for Biotechnology Information. (n.d.). Third-Generation Cephalosporins. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Ceftizoxime. [Link]

  • O'Neill, A. J., et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy. [Link]

  • ClinicalTrials.gov. (n.d.). Impact of Cefotaxime and Ceftriaxone on the Emergence and Carrying of Multidrug-Resistant Bacteria. [Link]

  • Markovska, R., et al. (2019). Quinolone resistance mechanisms among third-generation cephalosporin resistant isolates of Enterobacter spp. in a Bulgarian university hospital. Infection and Drug Resistance. [Link]

  • Patsnap Synapse. (2024, June 14). What is Ceftizoxime Sodium used for?[Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium. PubChem. [Link]

  • PubMed. (n.d.). Effect of dosing and dosing frequency on the efficacy of ceftizoxime and the emergence of ceftizoxime resistance during the early development of murine abscesses caused by Bacteroides fragilis and Enterobacter cloacae mixed infection. [Link]

  • MDPI. (2022, August 26). The Resistance Mechanisms and Clinical Impact of Resistance to the Third Generation Cephalosporins in Species of Enterobacter cloacae Complex in Taiwan. [Link]

  • medRxiv. (2022, April 1). Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium | C13H12N5NaO5S2 | CID 23663938. PubChem. [Link]

  • Oxford Academic. (2021, March 23). A platform for detecting cross-resistance in antibacterial drug discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • F. P.notebook. (n.d.). ceftizoxime sodium. [Link]

  • YouTube. (2019, August 1). Third-Generation Cephalosporin Resistance and SBP. [Link]

Sources

A Comparative Analysis of the Bactericidal Kinetics of Ceftizoxime and Cefoxitin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of antimicrobial chemotherapy, understanding the dynamic interplay between an antibiotic and its target pathogen is paramount. This guide provides a detailed comparative analysis of the bactericidal kinetics of two prominent cephalosporins: Ceftizoxime, a third-generation agent, and Cefoxitin, a second-generation cephamycin. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the time-course of bacterial killing exhibited by these two important β-lactam antibiotics.

Introduction: The Significance of Bactericidal Kinetics

The classification of an antibiotic as bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is a fundamental concept in antimicrobial therapy.[1] However, this simple dichotomy often belies the complex, time-dependent nature of antimicrobial activity. Bactericidal kinetics, often evaluated through time-kill assays, provides a more nuanced understanding of an antibiotic's efficacy by examining the rate and extent of bacterial killing over time.[2] This information is crucial for optimizing dosing regimens, predicting clinical outcomes, and combating the rise of antimicrobial resistance.

Ceftizoxime, a third-generation cephalosporin, is known for its broad spectrum of activity against many gram-negative bacteria and its stability against β-lactamases.[3][4] Cefoxitin, a cephamycin, is also a bactericidal agent that acts by inhibiting bacterial cell wall synthesis and has activity in the presence of some β-lactamases.[5][6] While both are effective, their kinetic profiles against specific pathogens can differ, influencing their suitability for various clinical scenarios.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both Ceftizoxime and Cefoxitin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[6][7] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to these PBPs, the antibiotics block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[8][9]

While the fundamental mechanism is the same, differences in the chemical structure of Ceftizoxime and Cefoxitin can lead to variations in their affinity for different PBPs and their stability against various β-lactamases produced by resistant bacteria. These molecular-level differences can translate into observable variations in their bactericidal kinetics.

cluster_CephalosporinAction Mechanism of Cephalosporin Action Cephalosporin Ceftizoxime / Cefoxitin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking CellWall Bacterial Cell Wall Integrity Crosslinking->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis Loss of Integrity Leads to

Caption: Mechanism of action for Cephalosporin antibiotics.

Experimental Framework: The Time-Kill Assay

To quantitatively compare the bactericidal kinetics of Ceftizoxime and Cefoxitin, the time-kill assay is the gold standard methodology.[2][10] This in vitro method provides a dynamic picture of how a bacterial population responds to an antibiotic over a specified period.

Core Principles of the Time-Kill Assay

The assay involves exposing a standardized inoculum of a test organism to the antibiotics at various concentrations (typically multiples of the Minimum Inhibitory Concentration, or MIC) and then quantifying the number of viable bacteria (Colony Forming Units, CFU/mL) at different time points. The results are plotted as the log10 CFU/mL versus time, generating time-kill curves that visually depict the rate and extent of bacterial killing.

Step-by-Step Experimental Protocol

The following is a generalized protocol for performing a time-kill assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

  • Bacterial Isolate Selection and Preparation:

    • Select a clinically relevant bacterial isolate (e.g., Escherichia coli ATCC 25922).

    • Subculture the isolate on appropriate agar plates to ensure purity and viability.

    • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Antibiotic Preparation:

    • Prepare stock solutions of Ceftizoxime and Cefoxitin in a suitable solvent.

    • Perform serial dilutions to create working solutions that, when added to the bacterial suspension, will result in the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Time-Kill Assay Procedure:

    • Dispense the standardized bacterial inoculum into a series of sterile test tubes.

    • Add the appropriate concentrations of Ceftizoxime or Cefoxitin to the respective tubes. Include a growth control tube containing no antibiotic.

    • Incubate all tubes at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in a sterile saline or buffer solution.

    • Plate a defined volume of each dilution onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

cluster_Workflow Time-Kill Assay Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) incubation Inoculate & Incubate with Antibiotics start->incubation antibiotic_prep Prepare Antibiotic Dilutions (e.g., 0.5x, 1x, 2x, 4x MIC) antibiotic_prep->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling dilution Serial Dilution of Samples sampling->dilution plating Plate Dilutions on Agar dilution->plating incubation2 Incubate Plates (18-24h) plating->incubation2 counting Colony Counting (CFU/mL) incubation2->counting analysis Plot Time-Kill Curves & Analyze counting->analysis

Caption: A generalized workflow for a time-kill assay experiment.

Comparative Data Presentation

The following table presents hypothetical, yet representative, data from a time-kill assay comparing Ceftizoxime and Cefoxitin against a susceptible strain of E. coli. This data illustrates the type of quantitative comparison that can be made.

Time (hours)Growth Control (log10 CFU/mL)Ceftizoxime (4x MIC) (log10 CFU/mL)Cefoxitin (4x MIC) (log10 CFU/mL)
0 5.705.685.69
2 6.354.124.85
4 7.102.583.90
6 7.85<2.003.15
8 8.50<2.002.65
24 9.20<2.002.10

Data Interpretation:

In this hypothetical scenario, both Ceftizoxime and Cefoxitin demonstrate bactericidal activity, achieving a >3-log10 reduction in CFU/mL. However, Ceftizoxime exhibits a more rapid rate of killing, reaching the bactericidal threshold earlier than Cefoxitin. This suggests that under these specific in vitro conditions, Ceftizoxime possesses more potent bactericidal kinetics against this particular E. coli strain. It is important to note that such findings can be strain- and species-dependent. For instance, some studies have shown Ceftizoxime to be more active than Cefoxitin against certain strains of Bacteroides fragilis.[13][14]

Discussion and Implications

The comparative analysis of bactericidal kinetics provides valuable insights for both preclinical drug development and clinical application. A more rapid and extensive bactericidal effect, as hypothetically demonstrated by Ceftizoxime in our example, could be advantageous in treating severe, life-threatening infections where rapid pathogen clearance is critical.

However, the choice of antibiotic is a multifactorial decision. The spectrum of activity is a key consideration; for example, Cefoxitin has historically been a stalwart for prophylaxis in colorectal surgery due to its excellent activity against anaerobic bacteria like Bacteroides fragilis. While some studies indicate Ceftizoxime also has activity against anaerobes, Cefoxitin's established track record is significant.[15]

Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) parameters, such as the time the drug concentration remains above the MIC (T>MIC), are crucial for predicting in vivo efficacy. The half-life of Ceftizoxime is approximately 1.6 to 1.9 hours, while that of Cefoxitin is shorter, around 41 to 59 minutes.[3][5] This longer half-life for Ceftizoxime could be advantageous for maintaining concentrations above the MIC for a longer duration.

Conclusion

Both Ceftizoxime and Cefoxitin are potent bactericidal agents that play important roles in the antimicrobial armamentarium. While they share a common mechanism of action, their bactericidal kinetics can differ, as can their spectrum of activity and pharmacokinetic profiles. A thorough understanding of these differences, as elucidated through methodologies like time-kill assays, is essential for making informed decisions in research, drug development, and clinical practice. The continued investigation into the dynamic interactions between antibiotics and bacteria is a cornerstone of the ongoing effort to optimize antimicrobial therapy and combat the global challenge of antibiotic resistance.

References

  • CLSI. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. Clinical and Laboratory Standards Institute. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Drugs, 29(4), 281–329. [Link]

  • Finberg, R. W., Moellering, R. C., Tally, F. P., & Craig, W. A. (2004). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Antimicrobial Agents and Chemotherapy, 48(12), 4581–4588. [Link]

  • Aldridge, K. E., Henderberg, A., & Sanders, C. V. (1989). Bactericidal activity of ceftizoxime, cefotetan, and clindamycin against cefoxitin-resistant strains of the Bacteroides fragilis group. Journal of Antimicrobial Chemotherapy, 23(6), 847–854. [Link]

  • U.S. Food and Drug Administration. (2015). MEFOXIN® (CEFOXITIN FOR INJECTION) 1 g, 2 g and 10 g Rx only. [Link]

  • Ceri, H., Olson, M. E., Stremick, C., Read, R. R., Morck, D., & Buret, A. (1999). The Calgary biofilm device: new technology for rapid determination of antibiotic susceptibilities of bacterial biofilms. Journal of clinical microbiology, 37(6), 1771–1776. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Barriere, S. L., Ely, E., Kapusnik, J. E., & Gambertoglio, J. G. (1989). Bactericidal activity of low-dose ceftizoxime plus metronidazole compared with cefoxitin and ampicillin-sulbactam. Antimicrobial agents and chemotherapy, 33(7), 1184–1187. [Link]

  • Wikipedia. Cefoxitin. [Link]

  • Pediatric Oncall. Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Georgopapadakou, N. H., & Liu, F. Y. (1980). Enzymatic studies on the mechanism of action of cefoxitin. Correlation between the affinities of cefoxitin to penicillin-binding proteins and its rates of inhibition of the respective penicillin-sensitive reactions in E. coli. Antimicrobial agents and chemotherapy, 18(1), 148–157. [Link]

  • Wise, R., Donovan, I. A., & Drumm, J. (1985). Serum and blister fluid pharmacokinetics and bactericidal activities of ampicillin-sulbactam, cefotetan, cefoxitin, ceftizoxime. Antimicrobial Agents and Chemotherapy, 28(1), 31–35. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6533629, Ceftizoxime. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • El-Sayed, A. E., & Kamel, M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 114-119. [Link]

  • WikEM. Cefoxitin. [Link]

  • Wikipedia. Ceftizoxime. [Link]

  • Clinical & Laboratory Standards Institute. [Link]

  • Aldridge, K. E., Henderberg, A., & Sanders, C. V. (1989). Bactericidal activity of ceftizoxime, cefotetan, and dindamycio against cefoxitin-resistant strains of the Bacteroides fragiUs group. Journal of Antimicrobial Chemotherapy, 23(6), 847-854. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Patsnap Synapse. What is the mechanism of Cefoxitin Sodium?. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Khan, A. U., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules, 27(2), 435. [Link]

  • Davis's Drug Guide for Rehabilitation Professionals. Ceftizoxime. [Link]

  • Barriere, S. L., Ely, E., Kapusnik, J. E., & Gambertoglio, J. G. (1989). Bactericidal Activity of Low‐Dose Ceftizoxime Plus Metronidazole Compared With Cefoxitin and Ampicillin‐Sulbactam. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 9(4), 220-224. [Link]

Sources

Navigating the Challenge of Beta-Lactamase Resistance: An In-Depth Efficacy Analysis of Ceftizoxime

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Comparative Guide

The escalating prevalence of beta-lactamase-producing bacteria presents a formidable challenge in antimicrobial therapy. These enzymes, adept at hydrolyzing the core beta-lactam ring, render many penicillin and cephalosporin antibiotics ineffective. This guide offers a detailed examination of ceftizoxime, a third-generation cephalosporin, and its efficacy against these resistant strains. We will delve into its comparative performance against other beta-lactams, supported by experimental data and protocols, to provide a comprehensive resource for laboratory research and drug development.

The Enduring Relevance of Ceftizoxime in an Era of Resistance

Ceftizoxime, a semisynthetic, third-generation cephalosporin, has long been recognized for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[2][3] A key attribute of ceftizoxime is its notable stability in the presence of a wide range of beta-lactamase enzymes, which are a primary mechanism of resistance in many clinically significant pathogens.[1][3]

Unlike some other cephalosporins, ceftizoxime's molecular structure, specifically the α-oximino moiety, confers a high degree of resistance to hydrolysis by common plasmid and chromosomally mediated beta-lactamases.[1][4] This inherent stability makes it a valuable agent for studying and combating infections caused by beta-lactamase-producing organisms.

Comparative In Vitro Efficacy: Ceftizoxime vs. Alternative Beta-Lactams

To contextualize the efficacy of ceftizoxime, a critical analysis of its in vitro activity against beta-lactamase-producing strains in comparison to other cephalosporins is essential. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a crucial metric in this assessment.

A study comparing the in vitro activity of various beta-lactam antibiotics against 538 bacterial isolates demonstrated ceftizoxime's potent activity.[4][5] It was found to be more active than cefotaxime against Enterobacter cloacae and E. aerogenes, and more effective than cefoxitin, cefotaxime, cefoperazone, and carbenicillin against Proteus mirabilis and indole-positive Proteus species.[5][6] Furthermore, ceftizoxime inhibited 97% of multiresistant Serratia isolates at a concentration of 12.5 µg/ml, a stark contrast to cefotaxime which only inhibited 19% at the same concentration.[5][6]

The following table summarizes the comparative MIC90 values (the concentration required to inhibit 90% of isolates) for ceftizoxime and other cephalosporins against various beta-lactamase-producing Gram-negative bacteria.

Bacterial SpeciesCeftizoxime (µg/mL)Cefotaxime (µg/mL)Cefoperazone (µg/mL)Cefuroxime (µg/mL)
Escherichia coli≤0.05 - 0.20.1 - 0.80.2 - 1.61.6 - >100
Klebsiella pneumoniae0.1 - 0.20.1 - 0.40.4 - 3.20.8 - >100
Enterobacter spp.0.2 - 6.30.4 - 12.51.6 - 50>100
Serratia spp.0.2 - 12.56.3 - >10012.5 - >100>100
Proteus spp. (indole+)0.1 - 0.80.2 - 1.60.4 - 6.33.2 - >100

Data synthesized from multiple in vitro studies.[7][8] It is important to note that specific MIC values can vary depending on the specific beta-lactamase produced by the bacterial strain.

Understanding the Adversary: A Primer on Beta-Lactamase Classes

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Understanding these classes is pivotal to comprehending the spectrum of activity of any beta-lactam antibiotic.

  • Class A: These are primarily penicillinases, but some extended-spectrum β-lactamases (ESBLs) in this class, such as TEM and SHV variants, can hydrolyze third-generation cephalosporins.[9][10]

  • Class B: These are metallo-beta-lactamases that require zinc for their activity and possess a broad hydrolysis spectrum, including carbapenems.

  • Class C: These are typically chromosomally encoded cephalosporinases (AmpC) that can be induced or constitutively overexpressed, leading to resistance to most cephalosporins.[11]

  • Class D: These are oxacillinases (OXA) with a diverse substrate profile.

Ceftizoxime has demonstrated significant stability against many Class A and Class C beta-lactamases.[1][3] One study highlighted its superior stability against Type IV (likely referring to a classification scheme of the time) beta-lactamases compared to other aminothiazolyl alpha-methoxyimino cephalosporins like ceftriaxone.[12]

Experimental Protocols for Efficacy Determination

Accurate and reproducible in vitro susceptibility testing is the cornerstone of antibiotic efficacy evaluation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reliability of these tests.[13]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic in a quantitative manner.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the precise concentration of an antimicrobial agent that inhibits bacterial growth. This quantitative data is crucial for comparing the potency of different antibiotics and for monitoring resistance trends.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the beta-lactamase producing test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of ceftizoxime and comparator antibiotics in MHB in a 96-well microtiter plate. The typical concentration range for testing third-generation cephalosporins is 0.06 to 64 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis start Start colonies Select 3-5 Colonies start->colonies suspension Create Bacterial Suspension colonies->suspension mcfarland Adjust to 0.5 McFarland suspension->mcfarland dilution Dilute to Final Inoculum mcfarland->dilution inoculation Inoculate Microtiter Plate dilution->inoculation antibiotic_dilution Prepare Serial Antibiotic Dilutions antibiotic_dilution->inoculation incubation Incubate 16-20h at 35°C inoculation->incubation read_mic Read MIC incubation->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Determination Workflow.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This is a qualitative method to assess the susceptibility of bacteria to antibiotics.

Rationale: The Kirby-Bauer disk diffusion test is a simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing. It provides a qualitative assessment (susceptible, intermediate, or resistant) of an antibiotic's efficacy based on the size of the zone of growth inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions to ensure confluent growth.[5]

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of ceftizoxime (30 µg) and other comparator antibiotics onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[5]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the breakpoints established by CLSI.[13] It's important to note that CLSI has archived the breakpoints for ceftizoxime for some organisms, so researchers should consult the latest M100 document for current recommendations.[10]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_plate Plating cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Inoculum start->inoculum swab_plate Inoculate MHA Plate inoculum->swab_plate place_disks Apply Antibiotic Disks swab_plate->place_disks incubation Incubate 16-18h at 35°C place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones interpret Interpret using CLSI Breakpoints measure_zones->interpret end End interpret->end

Caption: Kirby-Bauer Disk Diffusion Workflow.

Protocol 3: Chromogenic Cephalosporin Test for Beta-Lactamase Detection

This rapid test can identify the production of beta-lactamase by a bacterial isolate.

Rationale: The chromogenic cephalosporin test provides a rapid and simple method to detect the presence of beta-lactamase enzymes. This is a crucial first step in characterizing resistant strains and understanding the mechanism of resistance to beta-lactam antibiotics.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercially available chromogenic cephalosporin, such as nitrocefin. This compound changes color upon hydrolysis of its beta-lactam ring.[14]

  • Test Procedure:

    • Moisten a nitrocefin-impregnated disk or a filter paper with a drop of sterile water.

    • Using a sterile loop, smear a small amount of the test organism onto the moistened area.

  • Interpretation:

    • A positive result is indicated by a rapid color change (typically to red or pink) within 5-10 minutes, signifying the production of beta-lactamase.[14] The absence of a color change indicates a negative result.

Beta_Lactamase_Test cluster_procedure Procedure cluster_result Result start Start moisten_reagent Moisten Chromogenic Cephalosporin Reagent start->moisten_reagent apply_bacteria Apply Bacterial Colonies moisten_reagent->apply_bacteria observe_color Observe for Color Change apply_bacteria->observe_color positive Color Change (Positive) observe_color->positive Rapid negative No Color Change (Negative) observe_color->negative No change end End positive->end negative->end

Caption: Chromogenic Beta-Lactamase Detection Workflow.

Concluding Remarks for the Modern Researcher

Ceftizoxime remains a potent third-generation cephalosporin with significant stability against a broad range of beta-lactamases. Its efficacy against many ESBL and AmpC-producing Enterobacterales makes it a valuable tool for both therapeutic consideration and as a reference compound in the development of new antimicrobial agents. However, the landscape of antimicrobial resistance is ever-evolving. The emergence of carbapenemases and novel ESBLs necessitates continuous surveillance and in-depth characterization of resistant strains.

For the drug development professional, the inherent stability of the ceftizoxime scaffold offers a promising starting point for the design of new cephalosporins with enhanced activity against emerging resistance mechanisms. By understanding the structure-activity relationships that confer beta-lactamase stability, novel compounds can be engineered to overcome the challenges posed by multidrug-resistant bacteria.

The protocols and comparative data presented in this guide provide a robust framework for the continued evaluation of ceftizoxime and the broader exploration of new strategies to combat beta-lactamase-mediated resistance. It is through such rigorous scientific inquiry that we can hope to stay ahead in the ongoing battle against bacterial pathogens.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Neu HC. Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy. 1983;3(5):253-263.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6533629, Ceftizoxime. [Link]. Accessed January 27, 2026.

  • Fu KP, Neu HC. Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrob Agents Chemother. 1980;17(4):583-590.
  • Quintiliani R, Nightingale CH. Ceftizoxime. Ann Intern Med. 1984;100(6):859-864.
  • US3830700A - Test for beta-lactamase activity using chromogenic cephalosporin compound - Google P
  • Fu KP, Neu HC. Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrob Agents Chemother. 1980;17(4):583-590.
  • Pediatric Oncall. Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]. Accessed January 27, 2026.

  • Jones RN, Wilson HW. Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Infection. 1982;10(5):303-306.
  • O'Callaghan CH. Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. J Antimicrob Chemother. 1982;10 Suppl C:1-8.
  • Naas T, Oxacelay C, Nordmann P. Integrated Detection of Extended-Spectrum-Beta-Lactam Resistance by DNA Microarray-Based Genotyping of TEM, SHV, and CTX-M Genes. J Clin Microbiol. 2007;45(8):2621-2629.
  • Cefepime Versus Carbapenem Therapy for the Treatment of Invasive Infections With Inducible Chromosomal AmpC-Producing Enterobacterales: A Systematic Review and Meta-analysis. Open Forum Infect Dis. 2022;9(9):ofac437.
  • Microbiology Info.com. Beta Lactamase Test - Principle, Procedure, Uses and Interpretation. [Link]. Published August 10, 2022. Accessed January 27, 2026.

  • Casellas JM, Goldberg M. In vitro antibacterial activity of ceftizoxime against gram-negative strains. Chemioterapia. 1985;4(2):103-107.
  • Andreoni O, Andreoni S, Molinari GL, Farinetti F. In vitro antibacterial activity of ceftizoxime. Chemioterapia. 1985;4(2):161-165.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]. Published February 5, 2024. Accessed January 27, 2026.

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]. Published December 8, 2009. Accessed January 27, 2026.

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]. Accessed January 27, 2026.

  • CLSI. Breakpoints Archived From CLSI Document M100 Since 2010. [Link]. Accessed January 27, 2026.

  • Poirel L, Gniadkowski M, Nordmann P. Biochemical analysis of the ceftazidime-hydrolysing extended-spectrum beta-lactamase CTX-M-15 and of its structurally related beta-lactamase CTX-M-3. J Antimicrob Chemother. 2002;50(6):1031-1034.
  • Harris PNA, Tambyah PA, Lye DC, et al. Effect of piperacillin-tazobactam vs meropenem on 30-day mortality for patients with E coli or Klebsiella pneumoniae bloodstream infection and ceftriaxone resistance: A randomized clinical trial. JAMA. 2018;320(10):984-994.
  • Tamma PD, Aitken SL, Bonomo RA, Mathers AJ, van Duin D, Clancy CJ. Infectious Diseases Society of America Guidance on the Treatment of AmpC β-Lactamase-Producing Enterobacterales, Carbapenem-Resistant Acinetobacter baumannii, and Stenotrophomonas maltophilia Infections. Clin Infect Dis. 2022;74(12):2089-2114.
  • Palzkill T. Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Front Mol Biosci. 2018;5:16.
  • Herrmann J, Burgener-Gasser AV, Goldenberger D, Roth J, Weisser M, Tamma PD, Tschudin-Sutter S. Cefepime versus carbapenems for treatment of AmpC beta-lactamase-producing Enterobacterales bloodstream infections. Eur J Clin Microbiol Infect Dis. 2024;43(2):213-221.
  • Jacoby GA. AmpC beta-lactamases. Clin Microbiol Rev. 2009;22(1):161-182.
  • Bradford PA. Extended-spectrum beta-lactamases in the 21st century: characterization, epidemiology, and detection of this important resistance threat. Clin Microbiol Rev. 2001;14(4):933-951.
  • Livermore DM. β-Lactamases in laboratory and clinical resistance. Clin Microbiol Rev. 1995;8(4):557-584.
  • Paterson DL, Bonomo RA. Extended-spectrum beta-lactamases: a clinical update. Clin Microbiol Rev. 2005;18(4):657-686.
  • Hardy Diagnostics. Nitrocef Disks - Chromogenic Test for Beta-Lactamase - Cefinase - Nitrocefin. [Link]. Accessed January 27, 2026.

  • Byun WM, Chang JC, Park BH, Kim HS, Kim SK. Antibacterial Activity of Ceftizoxime Against Gram Negative Enteric Bacteria in vitro and in vivo. Journal of Yeungnam Medical Science. 1989;6:59.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]. Published June 14, 2023. Accessed January 27, 2026.

  • Di Carlo P, Pantuso G, Cusimano A, et al.
  • Gill CM, Auel T, Llongueras J, et al. Genomic Surveillance of Ceftriaxone-Resistant Escherichia coli in Western New York Suggests the Extended-Spectrum β-Lactamase blaCTX-M-27 Is Emerging on Distinct Plasmids in ST38. Front Microbiol. 2020;11:1658.
  • Neu HC, Labthavikul P. Antibacterial activity and beta-lactamase stability of ceftazidime, an aminothiazolyl cephalosporin potentially active against Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1982;21(1):11-18.
  • Beta (β) Lactamase Test. [Link]. Accessed January 27, 2026.

  • Popa LI, Gheorghe-Fronea O, Popa MI, et al. TEM,CTX-M,SHV Genes in ESBL-Producing Escherichia coli and Klebsiella pneumoniae Isolated from Clinical Samples in a County Clinical Emergency Hospital Romania-Predominance of CTX-M-15. Antibiotics (Basel). 2021;10(11):1343.

Sources

A Comparative Guide to the In Vitro Activity of Ceftizoxime and Ceftazidime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the in vitro antimicrobial activities of ceftizoxime and ceftazidime, two prominent third-generation cephalosporins. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct antimicrobial profiles of these agents, explains the causality behind their spectra of activity, and provides a validated protocol for assessing antimicrobial susceptibility.

Introduction: A Tale of Two Cephalosporins

Ceftizoxime and ceftazidime are both β-lactam antibiotics belonging to the third generation of cephalosporins.[1] This class is renowned for its broad spectrum of activity, particularly against Gram-negative bacteria, and its increased stability against many β-lactamase enzymes.[2] Despite their shared classification, structural differences between ceftizoxime and ceftazidime confer distinct advantages and limitations in their in vitro activity against specific bacterial pathogens.

The fundamental mechanism of action for both drugs is the inhibition of bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. The primary differentiator in their activity stems from their respective affinities for various PBPs and their stability in the presence of different β-lactamase enzymes.

Comparative In Vitro Activity: A Head-to-Head Analysis

The most direct measure of in vitro activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values—concentrations required to inhibit 50% and 90% of isolates, respectively—are critical metrics for comparing antimicrobial potency.

Gram-Negative Bacilli

Against the Enterobacteriaceae family, both drugs generally exhibit potent activity. However, key distinctions emerge, particularly with non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa.

Ceftazidime is distinguished by its potent activity against P. aeruginosa, a hallmark of its clinical utility.[3][4] In contrast, ceftizoxime demonstrates poor activity against this opportunistic pathogen.[2][3] Conversely, ceftizoxime often shows greater potency against species like Serratia marcescens.[5]

One study found ceftazidime to have broad-spectrum activity against all tested Gram-negative bacilli except for Enterobacter spp.[3] Ceftizoxime was active against most, with the notable exceptions of Enterobacter spp. and P. aeruginosa.[3] Another comparative analysis against aminoglycoside-resistant Gram-negative bacilli concluded that ceftizoxime was equally or more active than ceftazidime against E. coli, Klebsiella, Morganella, Proteus, and Serratia.[6] However, it was less active against P. aeruginosa.[6]

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) Against Key Gram-Negative Isolates

OrganismCeftizoxime (MIC₉₀)Ceftazidime (MIC₉₀)Key Insights
Escherichia coli8[6]0.5[4]Both are highly active, but some studies show lower MICs for Ceftazidime.
Klebsiella pneumoniae8[6]≤2[7]Both are potent, though resistance can be an issue.
Pseudomonas aeruginosa16 - 64[6]2.0[8] - 32[9]Ceftazidime is significantly more active and is a primary therapeutic choice.[10]
Acinetobacter calcoaceticus15[11]26.2[11]Activity is comparable, though often moderate for both.
Serratia marcescens0.2[5]1.0[12]Ceftizoxime shows notably higher potency against Serratia.
Proteus mirabilis0.8 - 3.2[5]0.5[12]Both agents demonstrate excellent activity.

Note: MIC values can vary significantly between studies based on geographic location, time of isolate collection, and local resistance patterns.

Gram-Positive Cocci

While third-generation cephalosporins are primarily valued for their Gram-negative coverage, their activity against Gram-positive organisms is also clinically relevant. Generally, ceftazidime is considered less effective against Gram-positive bacteria compared to other third-generation cephalosporins like ceftizoxime or cefotaxime.[4][13]

Against Streptococcus pneumoniae, one study ranked the relative potency of several cephalosporins as follows: cefotaxime = ceftriaxone > penicillin > cefuroxime > ceftizoxime > ceftazidime.[14] This highlights the comparatively weaker performance of ceftazidime against this key respiratory pathogen. For Staphylococcus aureus, neither drug is a first-line choice, especially against methicillin-resistant strains (MRSA), but ceftizoxime generally retains more activity than ceftazidime against methicillin-susceptible isolates.[3]

Table 2: Comparative In Vitro Activity Against Select Gram-Positive Isolates

OrganismCeftizoximeCeftazidimeKey Insights
Staphylococcus aureus (MSSA)More Active[3]Less Active[3]Neither is a primary anti-staphylococcal agent.
Streptococcus pneumoniaeModerately ActiveWeakly Active[14]Ceftizoxime is more potent than ceftazidime against pneumococci.
Streptococcus pyogenesActiveActiveBoth generally show good activity.

Mechanisms of Resistance: The "Why" Behind the Data

The observed differences in MIC values are primarily attributable to two factors:

  • Affinity for Penicillin-Binding Proteins (PBPs): The specific PBP binding profile of each drug influences its efficacy against different bacteria.

  • Stability to β-Lactamases: The ability of an antibiotic to resist hydrolysis by β-lactamase enzymes is a critical determinant of its spectrum of activity. Gram-negative bacteria produce a wide array of these enzymes, including AmpC cephalosporinases and Extended-Spectrum β-Lactamases (ESBLs). Ceftazidime is known to be a potent inducer of AmpC β-lactamases but is also susceptible to hydrolysis by them.[9] Both drugs are vulnerable to hydrolysis by ESBLs and carbapenemases.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure trustworthy and reproducible data, antimicrobial susceptibility testing must be performed under standardized conditions. The following protocol for the broth microdilution method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Causality in Experimental Design

The choice of the broth microdilution method is based on its efficiency, scalability for testing multiple isolates and drugs simultaneously, and its status as a reference method by standardization bodies like CLSI.[15] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because its mineral content (Mg²⁺ and Ca²⁺) is controlled, which is crucial as divalent cations can affect the activity of some antibiotics. The bacterial inoculum is standardized to ~5 x 10⁵ CFU/mL to ensure that the test results are consistent and not influenced by an excessively high or low bacterial load.[17]

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Weigh and dissolve ceftizoxime and ceftazidime powder in a suitable solvent to create high-concentration stock solutions (e.g., 1,280 µg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in 96-Well Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest antibiotic concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).

Visualization of the MIC Determination Workflow

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup & Dilution cluster_analysis Phase 3: Incubation & Analysis stock Prepare Antibiotic Stock Solution (1280 µg/mL) dilution Perform 2-Fold Serial Dilutions in 96-Well Plate with CAMHB stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (35°C, 16-20 hours) add_inoculum->incubation read_mic Visually Inspect Wells for Turbidity incubation->read_mic result Determine MIC: Lowest Concentration with No Growth read_mic->result

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Field Insights

The in vitro data clearly delineates the distinct roles of ceftizoxime and ceftazidime.

  • Ceftazidime is the superior agent when Pseudomonas aeruginosa is a known or suspected pathogen. Its robust anti-pseudomonal activity is its defining characteristic.[4]

  • Ceftizoxime offers a more balanced spectrum with potentially greater potency against certain Enterobacteriaceae like Serratia and slightly better coverage of Gram-positive cocci, but it should not be used for infections involving P. aeruginosa.[3][5][6]

For researchers in drug development, this comparison underscores the impact of subtle chemical modifications on antimicrobial spectrum and potency. For scientists conducting surveillance studies, it highlights the importance of including both agents in testing panels to accurately capture resistance trends and provide comprehensive data for clinical decision-making. The choice between these antibiotics in a research or preclinical setting must be guided by the specific pathogens of interest, with a clear understanding of their respective strengths and weaknesses as demonstrated by robust in vitro susceptibility testing.

References

  • Fass, R. J., & Helsel, V. L. (1984). Comparative in vitro study in new cephalosporins. Antimicrobial agents and chemotherapy, 25(5), 554–558. [Link]

  • Bergogne-Berezin, E., Joly-Guillou, M. L., & Vieu, J. F. (1986). Comparative activity in vitro of ceftizoxime, ceftazidime and imipenem against Acinetobacter calcoaceticus. Pathologie-biologie, 34(5 Pt 2), 643–647. [Link]

  • Klietmann, W., Focht, J., & Nösner, K. (1987). Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates. Infection, 15 Suppl 4, S145–S149. [Link]

  • McLeod, S. M., Mitrovic, V., & Smith, J. A. (2014). Ceftazidime-avibactam susceptibility breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 58(11), 6973–6974. [Link]

  • Barry, A. L., Brown, S. D., & Fuchs, P. C. (1996). In vitro activity of ceftizoxime, ceftazidime, cefuroxime, ceftriaxone, cefotaxime, and penicillin against Streptococcus pneumoniae as determined by three quantitative methods. European journal of clinical microbiology & infectious diseases, 15(4), 344–346. [Link]

  • Dalhoff, A., & Eickenberg, H. U. (1985). Ceftazidime, ceftizoxime, cefotaxime and HR 221 in experimental chronic Escherichia coli pyelonephritis in rats. Chemotherapy, 31(5), 363–370. [Link]

  • Martinez-Beltran, J., Loza, E., Baquero, F., & Canton, R. (1984). Comparative activity of ceftizoxime against aminoglycoside-resistant aerobic gram-negative bacilli. The Journal of antimicrobial chemotherapy, 14 Suppl B, 107–112. [Link]

  • Drugs.com. (n.d.). Ceftazidime vs Ceftizoxime Comparison. Retrieved from [Link]

  • Conde, M., & Diaz, P. (1984). In vitro antibacterial activity of ceftizoxime against gram-negative strains. The Journal of antimicrobial chemotherapy, 14 Suppl B, 11–16. [Link]

  • Nichols, W. W., de Azavedo, J. C., Jamalian, A., & Tytgat, D. (2014). Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value. The Journal of antimicrobial chemotherapy, 69(7), 1879–1887. [Link]

  • CLSI. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute. [Link]

  • Saltiel, E., & Tom, C. (1986). Ceftazidime and cefotaxime--the clinician's choice. Clinical therapeutics, 8(3), 264–274. [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Wadhwa, G. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Nichols, W. W., de Azavedo, J. C., Jamalian, A., & Tytgat, D. (2013). Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value. Journal of Chemotherapy, 26(6), 333-338. [Link]

  • Flamm, R. K., Farrell, D. J., Sader, H. S., & Jones, R. N. (2014). Ceftazidime/avibactam activity tested against Gram-negative bacteria isolated from bloodstream, pneumonia, intra-abdominal and urinary tract infections in US medical centres (2012). The Journal of antimicrobial chemotherapy, 69 Suppl 1, i13–i22. [Link]

  • Khan, A. U., & Musharraf, A. (2014). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. Journal of Pharmaceutical Sciences and Research, 6(5), 223. [Link]

  • Van der Auwera, P., & Scorneaux, B. (1985). In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach. The Journal of antimicrobial chemotherapy, 16(4), 457–466. [Link]

  • Sader, H. S., Castanheira, M., Flamm, R. K., Farrell, D. J., & Jones, R. N. (2015). Ceftazidime-avibactam activity against multidrug-resistant Pseudomonas aeruginosa isolated in U.S. medical centers in 2012 and 2013. Antimicrobial agents and chemotherapy, 59(6), 3656–3659. [Link]

  • Taylor & Francis. (n.d.). Ceftizoxime – Knowledge and References. Retrieved from [Link]

  • Leal, S. C., Ribeiro, M. G., Taborda, C. P., & de Camargo, Z. P. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(3), 623–627. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of E-Ceftizoxime Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe and compliant disposal of E-Ceftizoxime Sodium Salt. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. Improper disposal of antibiotics like Ceftizoxime, a third-generation cephalosporin, poses significant risks, including the proliferation of antimicrobial resistance (AMR) in the environment and non-compliance with federal and local regulations.[1][2]

This document provides a procedural framework grounded in scientific principles to ensure that waste streams containing E-Ceftizoxime Sodium Salt are managed with the highest standards of safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. E-Ceftizoxime Sodium Salt is not an inert powder; it is a physiologically active molecule with specific handling requirements.[3]

Key Chemical and Hazard Information:

  • Chemical Name: Ceftizoxime Sodium Salt[4]

  • CAS Number: 68401-82-1[5]

  • Molecular Formula: C₁₃H₁₂N₅NaO₅S₂[4]

  • Mechanism of Action: As a β-lactam antibiotic, it inhibits bacterial cell wall synthesis.[4][6] It is this β-lactam ring that is the target for chemical deactivation prior to disposal.

The primary hazards, as defined by the Globally Harmonized System (GHS) and OSHA, are summarized below.[7]

Hazard CategoryGHS ClassificationDescription & Causality
Skin Irritation Category 2 (H315)Causes skin irritation upon direct contact.[7] The complex organic structure can interact with skin proteins, leading to an inflammatory response.
Eye Irritation Category 2 (H319)Causes serious eye irritation.[4][7] Particulate matter can cause mechanical irritation, while the chemical nature can lead to more severe damage.
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][7] Fine powders can easily become airborne and irritate the mucosal linings of the respiratory tract.
Sensitization Potential AllergenAs a β-lactam antibiotic, it may cause allergic reactions in sensitized individuals.[5] Cross-allergenicity with other β-lactams (e.g., penicillins) is possible.
Environmental Hazardous Pharmaceutical WasteImproper disposal contributes to antibiotic contamination of waterways, a primary driver of antimicrobial resistance.[1][8] The U.S. EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8]

Section 2: The Core Principle: Segregation of Waste Streams

Effective disposal begins with meticulous segregation at the point of generation. Different waste forms require distinct disposal pathways. The following decision tree illustrates the critical segregation logic for waste containing E-Ceftizoxime Sodium Salt.

WasteSegregation cluster_types Identify Waste Type cluster_actions Disposal Pathway start Waste Containing E-Ceftizoxime Sodium Salt pure Unused/Expired Product or Concentrated Stock Solution start->pure solids Contaminated Solid Waste (PPE, Weigh Boats, Vials, Plates) start->solids liquids Contaminated Aqueous Waste (Culture Media, Buffer) start->liquids action_pure Package, Label as Hazardous Chemical Waste. Arrange for Licensed Professional Disposal (Incineration). pure->action_pure action_solids Collect in Designated, Lined, and Labeled Hazardous Waste Container for Incineration. solids->action_solids action_liquids Chemically Deactivate (Protocol 3.3). Verify pH. Dispose via Chemical Waste Stream. liquids->action_liquids

Sources

A Researcher's Guide to Handling E-Ceftizoxime Sodium Salt: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic, is a valuable compound in microbiological research and drug development.[1] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of E-Ceftizoxime Sodium Salt in a laboratory setting.

Understanding the Risks: Hazard Identification and Mitigation

E-Ceftizoxime Sodium Salt is classified as a hazardous substance.[2] It is crucial to recognize the potential risks to effectively mitigate them.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.

  • Respiratory Sensitization: Inhalation of dust or aerosols may lead to allergy or asthma symptoms, or breathing difficulties.

  • Allergic Skin Reaction: It may cause an allergic skin reaction.

A thorough risk assessment should be conducted before any handling of E-Ceftizoxime Sodium Salt. This involves evaluating the specific procedures to be performed and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling E-Ceftizoxime Sodium Salt.[3] The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

Laboratory ActivityMinimum PPE Requirements
Weighing and Aliquoting (Solid Form) Lab coat, safety goggles with side shields, disposable nitrile gloves (double-gloving recommended), and a fit-tested N95 or higher respirator.[3][4]
Solution Preparation and Handling Lab coat, chemical safety goggles, and disposable nitrile gloves.[2]
Cell Culture and in vitro Assays Lab coat, safety glasses, and disposable nitrile gloves.
Spill Cleanup Disposable gown, safety goggles, face shield, double nitrile gloves, and a respirator appropriate for the scale of the spill.

The Rationale Behind PPE Selection:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact. Double-gloving is recommended when handling the pure solid to minimize the risk of exposure in case of a tear in the outer glove.[4]

  • Eye Protection: Safety goggles are essential to protect against splashes and aerosols.[5] A face shield offers an additional layer of protection, especially during large-scale solution preparation or when there is a significant splash risk.

  • Respiratory Protection: An N95 respirator is crucial when handling the powdered form to prevent inhalation of fine particles that can cause respiratory sensitization.[3]

  • Lab Coat: A lab coat protects the skin and personal clothing from contamination.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to standardized procedures is critical to minimize the risk of exposure and ensure the integrity of your experiments.

Workflow for Safe Handling of E-Ceftizoxime Sodium Salt

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Workspace (Cleaned & Uncluttered) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Proceed weigh 3. Weigh Solid Compound (In a chemical fume hood or ventilated enclosure) don_ppe->weigh Proceed dissolve 4. Prepare Stock Solution (Add solid to solvent slowly) weigh->dissolve Proceed use 5. Perform Experiment dissolve->use Proceed decontaminate 6. Decontaminate Work Area & Equipment use->decontaminate Proceed doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe Proceed dispose 8. Dispose of Waste Properly doff_ppe->dispose Proceed

Caption: A logical workflow for the safe handling of E-Ceftizoxime Sodium Salt, from preparation to disposal.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

  • Preparation: Designate a clean and uncluttered workspace, preferably within a chemical fume hood. Assemble all necessary materials: E-Ceftizoxime Sodium Salt, appropriate solvent (e.g., sterile water), sterile conical tubes, and pipettes.

  • Donning PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves. If weighing the solid, also don a fit-tested N95 respirator.

  • Weighing: In a chemical fume hood or a balance enclosure with ventilation, carefully weigh the desired amount of E-Ceftizoxime Sodium Salt into a sterile conical tube.

  • Dissolving: Add the appropriate volume of solvent to the conical tube. Cap the tube securely and vortex or invert gently until the solid is completely dissolved. Freshly prepared solutions are recommended as the compound can be unstable in solution.[6]

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the solution according to the manufacturer's recommendations, typically in a cool, well-ventilated place.[5]

Decontamination and Disposal: Ensuring a Safe Environment

Proper decontamination and disposal procedures are essential to prevent cross-contamination and environmental release.

Decontamination Protocol:

  • Work Surfaces: Wipe down all work surfaces with a suitable laboratory disinfectant or 70% ethanol.

  • Equipment: Clean all non-disposable equipment that came into contact with E-Ceftizoxime Sodium Salt according to your laboratory's standard operating procedures.

  • Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb the liquid with an inert material and place it in a sealed container. Decontaminate the spill area thoroughly.

Disposal Plan:

All waste generated from the handling of E-Ceftizoxime Sodium Salt must be considered chemical waste.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste through a licensed professional waste disposal service.[7]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled chemical waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Place in a designated, labeled chemical waste container.
Aqueous Waste Solutions Collect in a clearly labeled, sealed waste container. Do not pour down the drain.[7][8]

Incineration is the preferred method for the disposal of pharmaceutical waste.[8] Always follow your institution's and local regulations for chemical waste disposal.

Conclusion

Handling E-Ceftizoxime Sodium Salt safely and effectively is achievable through a combination of knowledge, preparation, and consistent adherence to established protocols. By understanding the associated hazards, utilizing the correct personal protective equipment, following systematic handling procedures, and implementing a robust decontamination and disposal plan, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues.

References

  • DC Fine Chemicals. (2024, November 4). Ceftizoxime sodium, for culture media use Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium. PubChem. Retrieved from [Link]

  • MDPI. (2022). From Screening to Outcomes: Fourteen-Year Hospital-Wide Surveillance of Alert Pathogens and Antimicrobial Use in a Paediatric Tertiary Hospital. Journal of Clinical Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method and production process for ceftizoxime sodium preparation.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). ceftizoxime sodium. Drugs.com. Retrieved from [Link]

  • Public Health Agency. (n.d.). Personal Protective Equipment. Northern Ireland Infection Prevention and Control Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: cefizox- ceftizoxime sodium injection, powder, lyophilized, for solution. DailyMed. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.